molecular formula C27H30O16 B13913189 2

2"-O-beta-L-galactopyranosylorientin

Katalognummer: B13913189
Molekulargewicht: 610.5 g/mol
InChI-Schlüssel: QQBFHNKJGBCSLG-KLYXJHKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2"-O-beta-L-galactopyranosylorientin is a useful research compound. Its molecular formula is C27H30O16 and its molecular weight is 610.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C27H30O16

Molekulargewicht

610.5 g/mol

IUPAC-Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27-/m1/s1

InChI-Schlüssel

QQBFHNKJGBCSLG-KLYXJHKJSA-N

Isomerische SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CO)O)O)O)O)O

Kanonische SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to 2"-O-beta-L-galactopyranosylorientin: From Natural Sources to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with demonstrated anti-inflammatory properties. This document details its natural sources, presents quantitative data on related compounds, outlines experimental protocols for extraction and analysis, and visualizes its implicated signaling pathways.

Natural Sources of 2"-O-beta-L-galactopyranosylorientin

This compound has been predominantly isolated from plant species within the Trollius and Lophatherum genera. The primary documented sources include:

  • Trollius chinensis Bunge (Golden Queen): The flowers of this perennial plant are a significant source of the compound.[1]

  • Trollius ledebouri Rchb.: The flowers of this species have also been identified as a natural source.[2][3][4][5]

  • Lophatherum gracile Brongn.: This perennial grass is another known source of this compound.

Quantitative Data

While specific yield data for this compound is not extensively reported in readily available literature, data for the related flavonoids, orientin and vitexin, from Trollius chinensis provides a valuable reference for extraction efficiency.

Table 1: Yield of Major Flavonoids from Trollius chinensis Flowers Using Different Extraction Methods

Extraction MethodCompoundYield (%)
Ultrasonic-Assisted Extraction (UAE)Vitexin1.08 - 1.25
Orientin0.53 - 0.62
Heating Reflux Extraction (HRE)Vitexin0.89
Orientin0.52

Data adapted from a study on the optimization of flavonoid extraction from Trollius chinensis Bunge.

Experimental Protocols

General Extraction of Flavonoids from Trollius chinensis (Golden Queen)

This protocol is based on a patented method for preparing a Trollius chinensis extract rich in flavonoids.

Objective: To extract total flavonoids from the dried flowers of Trollius chinensis.

Materials and Reagents:

  • Dried flowers of Trollius chinensis

  • Ethanol (10-100% aqueous solution)

  • Macroporous adsorption resin or polyamide resin

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Extraction:

    • To the dried flower material of Trollius chinensis, add a 10-100% ethanol-water solution in a ratio of 1:5 to 1:50 (w/v).

    • Perform reflux extraction 1 to 6 times, with each extraction lasting 0.5 to 8 hours.

    • After each extraction, filter the mixture and combine the ethanol-water extracts.

  • Concentration:

    • Recover the ethanol from the combined extract using a rotary evaporator.

    • Concentrate the remaining aqueous solution to a relative density of 1.00-1.20.

    • Allow the concentrate to stand, then filter to remove any precipitate.

  • Purification:

    • Adsorb the filtrate onto a pre-treated macroporous adsorption resin or polyamide resin column.

    • Wash the column with water to remove impurities.

    • Elute the flavonoid-rich fraction with 10-100% ethanol.

  • Final Product:

    • Collect the ethanol eluate and recover the ethanol under reduced pressure.

    • Dry the resulting extract, pulverize it into a fine powder, and sieve to obtain the final Trollius chinensis flavonoid extract. The total flavonoid content in the extract is expected to be over 20%.[6]

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of this compound by measuring its impact on lipopolysaccharide (LPS)-induced inflammatory mediators in a macrophage cell line.

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells.

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours to determine non-toxic concentrations.

    • Add MTT solution and incubate. Subsequently, solubilize the formazan crystals and measure the absorbance to assess cell viability.

  • LPS Stimulation and Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates.

    • Pre-treat the cells with non-toxic concentrations of this compound for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • TNF-α and IL-6: Measure the concentrations of these cytokines in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the data to determine the dose-dependent inhibitory effects of this compound on the production of NO, TNF-α, and IL-6.

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages stimulated by lipopolysaccharide (LPS). The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In response to LPS, this pathway is activated, leading to the production of pro-inflammatory cytokines. This compound is proposed to inhibit this pathway.

Caption: Proposed inhibition of the LPS-induced NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades involving ERK, JNK, and p38, is also activated by LPS and contributes to the inflammatory response. Flavonoids are known to modulate these cascades.

Caption: Proposed modulation of the LPS-induced MAPK signaling pathway.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a general workflow for the isolation of this compound from its natural sources and subsequent screening for its anti-inflammatory bioactivity.

Caption: General experimental workflow for isolation and bioactivity screening.

References

The Flavonoid Glycoside "2"-O-beta-L-galactopyranosylorientin" in Lophatherum gracile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the phytochemical "2"-O-beta-L-galactopyranosylorientin" found in the medicinal plant Lophatherum gracile. This document synthesizes available data on the compound, its host plant, and related flavonoids, providing insights into its potential therapeutic applications. While direct quantitative and mechanistic data for "this compound" from Lophatherum gracile is limited in current literature, this guide extrapolates from research on the plant's flavonoid-rich extracts and structurally similar compounds to provide a foundational understanding.

Lophatherum gracile, commonly known as Dan Zhu Ye, is a perennial herb used in traditional medicine for its anti-inflammatory, diuretic, and antipyretic properties.[1][2][3] Modern research has identified flavonoids as major bioactive constituents of this plant, contributing to its therapeutic effects.[1][3] Among these is the C-glycosylflavone "this compound". While this specific compound is confirmed to be present in Lophatherum gracile, its concentration and full biological activity profile are still under investigation.[4][5]

Quantitative Analysis of Flavonoids in Lophatherum gracile

Table 1: Quantitative Data of Major Flavonoids in Lophatherum gracile

CompoundConcentration Range (% of dry weight)Analytical MethodReference
Swertiajaponinup to 1.385%HPLC[3]
Luteolin 6-C-α-L-arabinopyranoside0.031% - 0.126%HPLC[3]
Isoorientin5.98% (in a flavonoid-enriched extract)UPLC-MS/MS[2]

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of "this compound" from Lophatherum gracile are not explicitly published. However, a general methodology can be inferred from studies on the isolation and analysis of flavonoid glycosides from this plant.

General Protocol for Extraction and Isolation of Flavonoid Glycosides from Lophatherum gracile

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques.

  • Extraction:

    • Air-dried and powdered leaves of Lophatherum gracile are extracted with an aqueous ethanol solution (e.g., 70% ethanol) at room temperature with agitation for a specified period (e.g., 24 hours).

    • The extraction process is typically repeated multiple times (e.g., 3 times) to ensure maximum yield.

    • The extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Separation:

    • The flavonoid-rich fractions are subjected to various chromatographic techniques for further purification.

    • Column Chromatography: Silica gel, Sephadex LH-20, or macroporous resin columns are commonly used. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for the final purification of individual compounds using a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water with a small amount of acid like formic acid).

General Protocol for Quantification by HPLC
  • Standard Preparation: A stock solution of a reference standard (e.g., isoorientin, as a proxy) is prepared in a suitable solvent (e.g., methanol) at a known concentration. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: A precisely weighed amount of the dried plant material or extract is dissolved in the same solvent as the standard and filtered through a 0.45 µm membrane filter before injection.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution system is typically used, for example, with acetonitrile (A) and water containing a small percentage of formic or acetic acid (B).

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the flavonoids show maximum absorbance (e.g., 330-350 nm).

  • Quantification: The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve generated from the reference standards.

Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by "this compound" from Lophatherum gracile is currently unavailable. However, research on total flavonoid extracts from the plant and other structurally related flavonoids provides strong indications of their likely mechanisms of action, particularly in anti-inflammatory and anti-diabetic contexts.

Anti-Inflammatory Signaling

Studies on total flavonoid extracts of Lophatherum gracile suggest that they exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators.

Caption: Putative Anti-Inflammatory Signaling Pathway of L. gracile Flavonoids.

Anti-Diabetic Signaling

Research on Lophatherum gracile extracts in the context of type 2 diabetes has pointed to the modulation of the gut microbiota and inhibition of the Lipopolysaccharide (LPS)/Toll-like receptor 4 (TLR4)/NF-κB signaling pathway in the intestine.[4][7] This suggests a mechanism involving the reduction of inflammation-induced insulin resistance. Other flavonoids have been shown to improve insulin signaling through pathways like PI3K/Akt.[8][9]

Caption: Potential Anti-Diabetic Mechanisms of L. gracile Flavonoids.

Future Directions

The presence of "this compound" in Lophatherum gracile, a plant with a rich history in traditional medicine and demonstrated biological activities, warrants further investigation. Future research should focus on:

  • Quantitative Analysis: Developing and validating analytical methods to accurately quantify "this compound" in Lophatherum gracile from different geographical locations and at various growth stages.

  • Isolation and Structural Elucidation: Isolating sufficient quantities of the pure compound to confirm its structure and for use in biological assays.

  • Pharmacological Studies: Conducting in vitro and in vivo studies to elucidate the specific biological activities of "this compound", including its anti-inflammatory, anti-diabetic, and other potential therapeutic effects.

  • Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by this specific flavonoid glycoside.

This technical guide provides a starting point for researchers to explore the potential of "this compound" from Lophatherum gracile. The information compiled herein, though based in part on related compounds and extracts, highlights a promising area for future drug discovery and development.

References

A Comprehensive Technical Guide on the Biological Activity of 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the biological activities of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin (OGA). The primary focus of this document is its well-documented anti-inflammatory and neuroprotective properties. While direct quantitative data for antioxidant and anticancer activities are not extensively available in the current literature, this guide also outlines the general potential for such effects based on its compound class and provides standardized protocols for future investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction to 2”-O-beta-L-galactopyranosylorientin (OGA)

2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside that has been isolated from several plant species, including Trollius chinensis, Trollius ledebouri, and Lophatherum gracile.[1][2][3][4][5] As a member of the flavonoid family, OGA is of significant interest for its potential therapeutic applications. The core structure consists of a flavone (orientin) attached to a galactopyranosyl moiety.

Anti-inflammatory and Neuroprotective Activities

The most extensively studied biological activity of OGA is its potent anti-inflammatory and neuroprotective effect, particularly in the context of neuroinflammation.

Quantitative Data Summary

While specific IC50 values for the inhibition of all inflammatory mediators are not consistently reported in the available literature, the following table summarizes the observed effects of OGA in in vitro models of inflammation.

Biological Activity Cell Line Inducer Concentration Range Observed Effect Reference
Inhibition of Nitric Oxide (NO) ProductionRAW 264.7LPS100 - 200 µMSignificant decrease in NO production.[1]
Inhibition of Interleukin-6 (IL-6) ProductionRAW 264.7LPS100 - 200 µMDecreased production of IL-6.[1]
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) ProductionRAW 264.7LPS100 - 200 µMDecreased production of TNF-α.[1]
Inhibition of NO and TNF-α ProductionBV-2 MicrogliaLPS10 - 40 µMDose-dependent inhibition of NO and TNF-α.
Inhibition of Pro-inflammatory Gene ExpressionBV-2 MicrogliaLPS10 - 40 µMDose-dependent inhibition of iNOS, COX-2, TNF-α, and IL-1β mRNA expression.
NeuroprotectionHT-22 Neuronal Cells (co-cultured with activated BV-2 microglia)Conditioned media from LPS-activated microgliaNot SpecifiedReduced cytotoxicity of activated microglia towards neuronal cells.
Signaling Pathways

OGA exerts its anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways.

  • Inhibition of NF-κB and ERK Signaling: OGA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-Regulated Kinase (ERK) pathway in lipopolysaccharide (LPS)-stimulated microglial cells. These pathways are critical for the transcription of pro-inflammatory genes.

  • Activation of NRF2/HO-1 Pathway: OGA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[6] This pathway plays a crucial role in the cellular antioxidant response and contributes to the resolution of inflammation. The activation of Nrf2/HO-1 is associated with a decrease in LPS-induced reactive oxygen species (ROS) generation.[6]

G Signaling Pathways Modulated by OGA in Microglia cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NFkB TLR4->NFkB Activates ERK ERK TLR4->ERK Activates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB->ProInflammatory_Genes Induces Transcription ERK->ProInflammatory_Genes Induces Transcription OGA_Inhibit->NFkB Inhibits OGA_Inhibit->ERK Inhibits Nrf2 Nrf2 OGA_Activate->Nrf2 Activates HO1 HO1 Nrf2->HO1 Induces Expression Anti_Inflammatory Anti_Inflammatory HO1->Anti_Inflammatory Promotes Anti-inflammatory & Antioxidant Effects OGA OGA

Caption: Signaling pathways modulated by 2”-O-beta-L-galactopyranosylorientin (OGA).

Experimental Protocols
  • Cell Lines:

    • RAW 264.7 (murine macrophage)

    • BV-2 (murine microglia)

    • HT-22 (murine hippocampal neuronal)

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of OGA (e.g., 10, 20, 40 µM) for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for the indicated times.

  • Culture cells in a 96-well plate.

  • Pre-treat with OGA, followed by LPS stimulation for 24 hours.

  • Collect 100 µL of the culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Culture cells and treat as described above.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Isolate total RNA from treated cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using specific primers for iNOS, COX-2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-NF-κB, total NF-κB, phospho-ERK, total ERK, Nrf2, HO-1, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G Experimental Workflow for Anti-inflammatory Activity cluster_assays Downstream Assays start Start: Cell Culture (RAW 264.7 or BV-2) treatment Pre-treatment with OGA followed by LPS stimulation start->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Collect Cell Lysate treatment->cell_lysate griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa qpcr qPCR for Gene Expression (iNOS, COX-2, etc.) cell_lysate->qpcr western Western Blot for Protein (NF-κB, ERK, Nrf2, HO-1) cell_lysate->western

Caption: General experimental workflow for assessing the anti-inflammatory activity of OGA.

Antioxidant and Anticancer Activities: A Prospective Outlook

While specific studies detailing the antioxidant and anticancer activities of 2”-O-beta-L-galactopyranosylorientin are limited, flavonoids as a class are well-known for these properties. The structural features of OGA, including its phenolic hydroxyl groups, suggest a potential for free radical scavenging and modulation of cellular processes related to cancer. Further research is warranted to explore these activities.

Proposed Experimental Protocols for Future Studies
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a methanolic solution of DPPH.

    • Mix various concentrations of OGA with the DPPH solution.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution to a specific absorbance at 734 nm.

    • Mix various concentrations of OGA with the ABTS•+ solution.

    • Incubate at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

  • Cell Viability/Cytotoxicity Assay (MTT Assay):

    • Seed various cancer cell lines (e.g., breast, colon, lung) in 96-well plates.

    • Treat the cells with a range of OGA concentrations for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

2”-O-beta-L-galactopyranosylorientin demonstrates significant and promising anti-inflammatory and neuroprotective activities, primarily through the modulation of the NF-κB, ERK, and NRF2/HO-1 signaling pathways. These findings suggest its potential as a lead compound for the development of therapeutic agents for inflammatory and neurodegenerative diseases. Further investigations are required to fully elucidate its antioxidant and anticancer properties, for which standardized experimental protocols have been provided in this guide. This document serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this natural compound.

References

The Anti-inflammatory Properties of 2"-O-beta-L-galactopyranosylorientin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The modulation of inflammatory pathways presents a key therapeutic strategy for the management of these conditions. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their potent anti-inflammatory activities. Among these, 2"-O-beta-L-galactopyranosylorientin (OGA), a flavone C-glycoside, has emerged as a compound of interest. This technical guide provides an in-depth overview of the anti-inflammatory properties of OGA, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of Pro-inflammatory Mediators

OGA has been shown to significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2] Furthermore, it markedly suppresses the expression of other pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β), at both the transcriptional and protein levels.[1] The parent compound, orientin, also demonstrates similar inhibitory effects on pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4][5][6]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory activity of OGA is attributed to its ability to suppress the activation of the NF-κB and extracellular signal-regulated kinase (ERK) signaling pathways.[1][2] The NF-κB pathway is a central regulator of inflammation, and its inhibition by OGA leads to a downstream reduction in the expression of various inflammatory mediators.[3][7] Orientin, the aglycone of OGA, also targets the NF-κB pathway, as well as the p38 MAPK and JNK pathways, which are crucial for inflammation-mediated reactions.[3]

Activation of the Nrf2/HO-1 Antioxidant Pathway

OGA has been observed to decrease the generation of reactive oxygen species (ROS) induced by LPS.[1][2] This antioxidant effect is associated with the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway.[1][2] The activation of this pathway contributes to the overall anti-neuroinflammatory and neuroprotective effects of OGA.[1][2]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its parent compound, orientin.

Table 1: Inhibitory Effects of this compound (OGA) on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

BiomarkerConcentration of OGA% Inhibition / EffectReference
Nitric Oxide (NO) ProductionNot specifiedSignificant inhibition[1][2]
TNF-α ProductionNot specifiedSignificant inhibition[1][2]
iNOS ExpressionNot specifiedMarked inhibition[1]
COX-2 ExpressionNot specifiedMarked inhibition[1]
IL-1β ExpressionNot specifiedMarked inhibition[1]

Note: Specific IC50 values for OGA were not available in the reviewed literature. The term "significant" and "marked" are as described in the source.

Table 2: Anti-inflammatory Activity of Orientin

Model SystemBiomarkerEffectReference
LPS-stimulated RAW 264.7 macrophagesNO ProductionInhibition[4]
LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6, IL-1βDown-regulation of expression[4]
DMH-induced colorectal carcinogenesis in ratsNF-κB, TNF-α, IL-6Diminished expression[6]
DMH-induced colorectal carcinogenesis in ratsiNOS, COX-2Down-regulation of expression[6]
RBL-2H3, mBMMCs, and RPMCs cellsAllergic InflammationInhibition (at 1 µM)[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to evaluate the anti-inflammatory properties of this compound and related compounds.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells are a commonly used in vitro model for neuroinflammation studies.[1] RAW 264.7 murine macrophages are another standard cell line for assessing general inflammatory responses.[4]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). The compound of interest (e.g., OGA) is added to the cell culture medium at various concentrations prior to or concurrently with LPS stimulation.

Nitric Oxide (NO) Production Assay
  • BV-2 cells are seeded in 96-well plates.

  • Cells are pre-treated with varying concentrations of the test compound for a specified duration (e.g., 1 hour).

  • LPS (e.g., 100 ng/mL) is added to the wells to stimulate NO production.

  • After a 24-hour incubation period, the culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Cell culture supernatants are collected after treatment.

    • The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the treated cells using a suitable reagent (e.g., TRIzol).

    • cDNA is synthesized from the extracted RNA.

    • qRT-PCR is performed using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

Western Blot Analysis for Protein Expression
  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB, p-ERK, Nrf2, HO-1).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: Anti-inflammatory signaling pathways modulated by OGA.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., BV-2 Microglia) start->cell_culture treatment Pre-treatment with OGA (various concentrations) cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation griess Griess Assay for NO incubation->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) incubation->elisa qpcr qRT-PCR for Gene Expression incubation->qpcr western Western Blot for Protein Expression incubation->western data_analysis Data Analysis and Interpretation griess->data_analysis elisa->data_analysis qpcr->data_analysis western->data_analysis end End data_analysis->end

References

Antiviral Activity of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, there is a notable absence of published scientific literature specifically detailing the antiviral properties of 2”-O-beta-L-galactopyranosylorientin. However, substantial research has been conducted on its parent compound, orientin, demonstrating its potential as an antiviral agent. This technical guide will therefore focus on the established antiviral activities of orientin, providing a comprehensive overview of its efficacy, methodologies for its study, and its proposed mechanisms of action. This information may serve as a foundational reference for investigating the potential antiviral capabilities of 2”-O-beta-L-galactopyranosylorientin.

Executive Summary

Orientin, a C-glycosylflavone found in various medicinal plants, has demonstrated notable antiviral activity against several viral pathogens, including Parainfluenza Virus 3 (PIV-3) and Herpes Simplex Virus Type 2 (HSV-2)[1]. While the precise mechanisms are still under investigation, the antiviral action of orientin is thought to be linked to its well-documented anti-inflammatory and antioxidant properties, which can modulate the host's response to viral infections. This guide provides a detailed summary of the quantitative data on orientin's antiviral efficacy, the experimental protocols used to ascertain these activities, and the potential signaling pathways involved.

Quantitative Antiviral Data

The antiviral efficacy of orientin has been evaluated against different viruses. The following table summarizes the available quantitative data. It is important to note that for HSV-2, the data pertains to a flavonoid mixture containing orientin.

Virus Compound/Extract Assay Cell Line Result Reference
Parainfluenza Virus 3 (PIV-3)OrientinNot SpecifiedNot SpecifiedModerate to potent antiviral activity[1]
Herpes Simplex Virus Type 2 (HSV-2)Flavonoid Mixture (including Orientin, Rutin, Quercetin, and Kaempferol)Not SpecifiedHep-2Full inhibition at a maximum nontoxic dose of 0.048 µg/mL[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on orientin's antiviral activity are not extensively published. However, this section outlines standardized and widely accepted methodologies for key antiviral and related assays that would be employed to evaluate the efficacy of a compound like orientin.

Cytotoxicity Assay (MTT Assay)

Prior to assessing antiviral activity, it is crucial to determine the non-toxic concentration range of the compound on the host cells.

  • Cell Seeding: Plate Vero (for HSV-2) or other suitable host cells (e.g., A549 for PIV-3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of orientin in the appropriate cell culture medium. Add the dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay is a standard method to quantify the inhibition of viral replication.

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with the virus (e.g., HSV-2 or PIV-3) at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well) for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of orientin and 1% methylcellulose to prevent secondary plaque formation.

  • Incubation: Incubate the plates at 37°C until visible plaques are formed (typically 2-3 days for HSV-2).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of orientin that reduces the number of viral plaques by 50% compared to the virus control.

Mechanism of Action and Signaling Pathways

The precise antiviral mechanism of orientin is not fully elucidated. However, its known anti-inflammatory and antioxidant activities suggest that it may interfere with viral replication by modulating host cell signaling pathways that are often exploited by viruses.

Inhibition of Inflammatory Pathways

Many viral infections trigger a robust inflammatory response, which can contribute to pathogenesis. Orientin has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, orientin can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby creating a less favorable environment for viral replication and reducing virus-induced pathology.

G Virus Viral Infection TLR TLR Activation Virus->TLR IKK IKK Complex TLR->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Orientin Orientin Orientin->IKK G Virus Viral Infection (ROS Production) Keap1 Keap1 Virus->Keap1 Induces ROS Nrf2 Nrf2 Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding AntioxidantEnzymes Antioxidant Enzymes (HO-1, GSTs) ARE->AntioxidantEnzymes Transcription Orientin Orientin Orientin->Keap1 G Start Start: Compound (Orientin) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity AntiviralScreening Antiviral Screening (e.g., Plaque Reduction Assay) Cytotoxicity->AntiviralScreening Determine Non-Toxic Concentrations DoseResponse Dose-Response Curve (IC50/EC50 Determination) AntiviralScreening->DoseResponse Mechanism Mechanism of Action Studies (Time-of-Addition, Western Blot, qPCR) DoseResponse->Mechanism Active Compound Signaling Signaling Pathway Analysis (e.g., NF-κB, Nrf2) Mechanism->Signaling End End: Characterized Antiviral Compound Signaling->End

References

An In-depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with notable anti-inflammatory properties. The document details its chemical structure, physicochemical properties, and natural origins. Furthermore, it outlines experimental protocols for its isolation from natural sources and for the evaluation of its biological activity. A key focus is its mechanism of action, particularly its inhibitory effects on the production of pro-inflammatory mediators through the modulation of the NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

2”-O-beta-L-galactopyranosylorientin is a flavone C-glycoside, specifically an O-glycoside derivative of orientin. The core structure consists of a luteolin aglycone (a flavone) to which a glucose molecule is attached via a C-C bond at position 8. The defining feature of this compound is the further attachment of a beta-L-galactopyranosyl moiety to the 2” position of the glucose unit via an O-glycosidic linkage.

Chemical Identifiers and Properties

PropertyValueReference(s)
Formal Name 2-(3,4-dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[1]
Synonyms Orientin 2''-O-β-L-galactoside, 2''-O-β-L-Galorientin[1][2]
CAS Number 861691-37-4[1][3]
Molecular Formula C₂₇H₃₀O₁₆[1][3]
Molecular Weight 610.5 g/mol [1][3]
Appearance Solid (White to yellow)MedChemExpress
Purity ≥98% (Commercially available)[1][3]
Solubility Soluble in DMSO[1][2]
SMILES OC1=CC(O)=C(C(C=C(C2=CC(O)=C(C=C2)O)O3)=O)C3=C1[C@@]4([H])--INVALID-LINK--CO)O)O">C@@HO[C@H]5O--INVALID-LINK--O)O">C@HCO[1]
InChI InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27-/m1/s1[1]
Natural Sources Trollius chinensis Bunge, Trollius ledebouri, Lophatherum gracile Brongn[2][3][4][5]

Biological Activity: Anti-inflammatory Effects

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory activity.[1] Its primary mechanism of action involves the suppression of pro-inflammatory mediators in activated macrophages.

Inhibition of Pro-inflammatory Mediators

The compound has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells at concentrations ranging from 100 to 200 µM.[1]

MediatorCell LineStimulantConcentration of CompoundObserved EffectReference(s)
Nitric Oxide (NO) RAW 264.7LPS100-200 µMDecreased production[1]
Interleukin-6 (IL-6) RAW 264.7LPS100-200 µMDecreased production[1]
Tumor Necrosis Factor-alpha (TNF-α) RAW 264.7LPS100-200 µMDecreased production[1]

Experimental Protocols

Isolation and Purification from Trollius chinensis

The following protocol describes a general method for the extraction and preparative isolation of flavonoids from Trollius chinensis, which can be adapted for the specific purification of 2”-O-beta-L-galactopyranosylorientin.

Experimental Workflow for Isolation

plant_material Dried flowers of Trollius chinensis extraction Reflux extraction with 70% ethanol plant_material->extraction filtration Filtration of the extract extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude flavonoid extract concentration->crude_extract column_chromatography Macroporous resin column chromatography (Elution with a gradient of ethanol in water) crude_extract->column_chromatography fractionation Collection of flavonoid-rich fractions column_chromatography->fractionation prep_hplc Preparative HPLC (C18 column, acetonitrile-water gradient) fractionation->prep_hplc pure_compound Pure 2''-O-beta-L-galactopyranosylorientin prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of 2”-O-beta-L-galactopyranosylorientin.

Methodology:

  • Extraction: Dried and powdered flowers of Trollius chinensis are subjected to reflux extraction with 70% aqueous ethanol.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Preliminary Purification: The crude extract is subjected to column chromatography on a macroporous resin, eluting with a stepwise gradient of ethanol in water to obtain flavonoid-rich fractions.

  • Preparative HPLC: The flavonoid-rich fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile in water as the mobile phase.

  • Identification: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

In Vitro Anti-inflammatory Activity Assay

This protocol details the procedure for evaluating the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin on LPS-stimulated RAW 264.7 macrophages.

Experimental Workflow for Anti-inflammatory Assay

cell_culture Culture RAW 264.7 macrophages seeding Seed cells in 96-well plates cell_culture->seeding pretreatment Pre-treat with 2''-O-beta-L-galactopyranosylorientin (100-200 µM) for 2 hours seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24 hours pretreatment->stimulation supernatant_collection Collect cell culture supernatant stimulation->supernatant_collection no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay elisa ELISA for IL-6 and TNF-α supernatant_collection->elisa data_analysis Data Analysis no_assay->data_analysis elisa->data_analysis

Caption: Workflow for assessing the anti-inflammatory activity of the compound.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with varying concentrations of 2”-O-beta-L-galactopyranosylorientin (e.g., 100-200 µM) for 2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of IL-6 and TNF-α in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compound on NO, IL-6, and TNF-α production is calculated by comparing the results from treated cells to those of LPS-stimulated cells without treatment.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS (which produces NO), IL-6, and TNF-α.

Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates their transcription. It is hypothesized that 2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by interfering with one or more steps in this pathway, ultimately leading to reduced production of pro-inflammatory mediators. Further research is required to elucidate the precise molecular targets of this compound within the NF-κB signaling cascade.

Proposed NF-κB Signaling Pathway Inhibition

LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB phosphorylates NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_translocation releases gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->gene_transcription activates cytokines NO, IL-6, TNF-α Production gene_transcription->cytokines compound 2''-O-beta-L-galactopyranosylorientin compound->inhibition inhibition->IKK inhibition->IkB inhibition->NFkB_translocation

Caption: Putative mechanism of NF-κB pathway inhibition by the compound.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-documented anti-inflammatory properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and biological activities. The outlined experimental protocols for its isolation and for the assessment of its anti-inflammatory effects offer a practical framework for further research. The proposed mechanism of action involving the inhibition of the NF-κB signaling pathway warrants more in-depth investigation to fully elucidate its therapeutic potential. This information serves as a solid foundation for scientists and drug development professionals interested in exploring the potential of this and similar flavonoid glycosides for the development of novel anti-inflammatory agents.

References

A Comprehensive Technical Guide to 2”-O-β-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the flavonoid C-glycoside, 2”-O-β-L-galactopyranosylorientin, including its chemical identity, biological activities, and the experimental protocols used to elucidate its functions. The information is intended to support research and development efforts in fields such as pharmacology, immunology, and drug discovery.

Chemical Identity and Properties

2”-O-β-L-galactopyranosylorientin is a flavonoid glycoside belonging to the flavone class. It is characterized by the attachment of a β-L-galactopyranosyl group to the 2”-hydroxyl group of the glucose moiety of orientin.

Identifier Value
IUPAC Name 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]
Synonyms Orientin 2′′-O-β-L-galactoside, 2”-O-β-L-Galactopyranosylorientin, OGA
CAS Number 861691-37-4[1][2][3]
Molecular Formula C₂₇H₃₀O₁₆[1][2][3]
Molecular Weight 610.5 g/mol [1][2]
Botanical Source Trollius chinensis Bunge, Lophatherum gracile Brongn[1]
Purity Typically >98% by HPLC
Solubility Soluble in DMSO[2]
Storage Store at -20°C for long-term stability[2]

Biological Activity: Anti-inflammatory and Neuroprotective Effects

2”-O-β-L-galactopyranosylorientin has demonstrated significant anti-inflammatory and neuroprotective properties. Its primary mechanism of action involves the modulation of key signaling pathways in immune cells, particularly microglia, the resident immune cells of the central nervous system.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of 2”-O-β-L-galactopyranosylorientin (referred to as OGA in some studies) have been quantified in lipopolysaccharide (LPS)-stimulated microglial cells. LPS is a potent inducer of the inflammatory response in these cells.

Parameter Cell Line Treatment Concentration (µM) Effect Reference
Nitric Oxide (NO) ProductionBV-2 MicrogliaOGA + LPS50, 100, 200Significant inhibition of LPS-induced NO production.[4]
Tumor Necrosis Factor-α (TNF-α) ProductionBV-2 MicrogliaOGA + LPS50, 100, 200Significant inhibition of LPS-induced TNF-α production.[4]
Interleukin-1β (IL-1β) ExpressionBV-2 MicrogliaOGA + LPS50, 100, 200Marked inhibition of LPS-induced IL-1β mRNA expression.[4]
Inducible Nitric Oxide Synthase (iNOS) ExpressionBV-2 MicrogliaOGA + LPS50, 100, 200Marked inhibition of LPS-induced iNOS protein expression.[4]
Cyclooxygenase-2 (COX-2) ExpressionBV-2 MicrogliaOGA + LPS50, 100, 200Marked inhibition of LPS-induced COX-2 protein expression.[4]
Reactive Oxygen Species (ROS) GenerationBV-2 MicrogliaOGA + LPS50, 100, 200Significant decrease in LPS-induced intracellular ROS levels.[4]
Microglial-mediated NeurotoxicityHT-22 Neuronal Cells (co-cultured with BV-2)OGA + LPS50, 100, 200Reduced cytotoxicity of activated microglia towards neuronal cells.[4]

Signaling Pathways

The anti-inflammatory and neuroprotective effects of 2”-O-β-L-galactopyranosylorientin are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of Pro-inflammatory Pathways

2”-O-β-L-galactopyranosylorientin suppresses the activation of the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK) signaling pathways, which are critical for the transcription of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates p_ERK p-ERK ERK->p_ERK Phosphorylation IkB IκB IKK->IkB Phosphorylates (degradation) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases OGA 2”-O-β-L-galactopyranosylorientin OGA->ERK Inhibits OGA->IKK Inhibits ProInflam_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS, COX-2) NFkB_nuc->ProInflam_Genes Induces

Caption: Inhibition of NF-κB and ERK Signaling by 2”-O-β-L-galactopyranosylorientin.

Activation of Antioxidant Pathway

The compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Downstream Effect OGA 2”-O-β-L-galactopyranosylorientin Keap1_Nrf2 Keap1-Nrf2 Complex OGA->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Proteins Antioxidant Proteins HO1->Antioxidant_Proteins Reduced_ROS Reduced ROS Antioxidant_Proteins->Reduced_ROS ROS ROS

References

Unveiling the Therapeutic Potential of 2"-O-β-L-galactopyranosylorientin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid glycoside 2"-O-β-L-galactopyranosylorientin (OGA). It details its physicochemical properties, notable anti-inflammatory and neuroprotective activities, and its interaction with the multidrug resistance protein 2 (MRP2) transporter. This document synthesizes current research findings, presenting detailed experimental protocols and visualizing key signaling pathways to support further investigation and drug development efforts.

Core Compound Properties

2"-O-β-L-galactopyranosylorientin is a naturally occurring flavonoid glycoside found in various medicinal plants, including Trollius chinensis, Trollius ledebouri, and Lophatherum gracile.[1][2][3] It is recognized for its significant anti-inflammatory properties.[1]

PropertyValueReference
Molecular Weight 610.5 g/mol [3]
Molecular Formula C₂₇H₃₀O₁₆[1][3][4]
Synonyms Orientin 2''-O-β-L-galactoside[1]
CAS Number 861691-37-4[5]
Solubility Soluble in DMSO[1]
Storage -20°C[5]

Biological Activity and Mechanism of Action

Anti-inflammatory and Neuroprotective Effects

OGA has demonstrated potent anti-inflammatory and neuroprotective activities. Research indicates that it can significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells and RAW 264.7 macrophages.[1][6]

Key Findings:

  • Inhibition of Pro-inflammatory Mediators: OGA effectively decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells at concentrations between 100 to 200 µM.[1][5]

  • Suppression of Inflammatory Gene Expression: The compound markedly inhibits the LPS-induced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and interleukin-1β (IL-1β).[6]

  • Neuroprotection: OGA has been shown to reduce the cytotoxicity of activated microglia towards HT-22 neuroblastoma cells in a co-culture system, highlighting its neuroprotective potential.[6]

The anti-inflammatory and neuroprotective effects of OGA are primarily mediated through the modulation of key signaling pathways:

  • Inhibition of NF-κB and ERK Signaling: OGA suppresses the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) signaling pathways, both of which are crucial in the inflammatory response.[6]

  • Activation of the NRF2/HO-1 Pathway: OGA decreases the generation of reactive oxygen species (ROS) induced by LPS. This effect is associated with the activation of the NF-E2-related factor 2 (NRF2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[6]

Caption: OGA's anti-inflammatory mechanism.

Interaction with MRP2 Transporter

OGA has been identified as a substrate for the multidrug resistance protein 2 (MRP2), an efflux transporter.[2][7][8] This interaction suggests that OGA is subject to transporter-mediated efflux in addition to passive diffusion.[2][7] This has implications for its bioavailability and potential drug-drug interactions.

Experimental Protocols

Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines the methodology to evaluate the inhibitory effect of OGA on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 2"-O-β-L-galactopyranosylorientin (OGA)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of OGA (e.g., 100-200 µM) for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

  • Nitric Oxide (NO) Assay:

    • After the incubation period, collect the cell culture supernatant.

    • Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's protocols.

G Workflow for Anti-inflammatory Assay node_start Start node_culture Culture RAW 264.7 cells node_start->node_culture node_seed Seed cells in plates node_culture->node_seed node_treat Pre-treat with OGA node_seed->node_treat node_stimulate Stimulate with LPS node_treat->node_stimulate node_incubate Incubate for 24h node_stimulate->node_incubate node_collect Collect supernatant node_incubate->node_collect node_no NO Assay (Griess) node_collect->node_no node_cytokine Cytokine ELISA (TNF-α, IL-6) node_collect->node_cytokine node_end End node_no->node_end node_cytokine->node_end

Caption: Experimental workflow for assessing anti-inflammatory activity.

MRP2 Substrate Assessment using Vesicular Transport Assay

This protocol describes a method to determine if OGA is a substrate of the MRP2 transporter using inside-out membrane vesicles.

Materials:

  • Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP2.

  • Control membrane vesicles (not expressing MRP2).

  • Radiolabeled or fluorescently tagged OGA, or a suitable analytical method (e.g., LC-MS/MS) for unlabeled compound.

  • ATP and AMP solutions.

  • Transport buffer.

  • Rapid filtration apparatus.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Vesicle Preparation: Thaw the MRP2-expressing and control membrane vesicles on ice.

  • Reaction Mixture: Prepare a reaction mixture containing the transport buffer, membrane vesicles, and OGA at the desired concentration.

  • Initiation of Transport: Initiate the transport reaction by adding ATP. For a negative control, add AMP instead of ATP to demonstrate ATP-dependent transport.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 1, 2, 5, 10 minutes) to measure the initial rate of transport.

  • Termination of Transport: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter membrane that retains the vesicles.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound substrate.

  • Quantification:

    • If using a radiolabeled substrate, measure the radioactivity retained on the filter using a scintillation counter.

    • If using a fluorescent substrate, lyse the vesicles and measure the fluorescence.

    • For unlabeled OGA, the amount of transported substrate inside the vesicles can be quantified using LC-MS/MS.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. Compare the transport in MRP2-expressing vesicles to that in control vesicles.

G MRP2 Vesicular Transport Assay Workflow node_start Start node_prep Prepare reaction mix (Vesicles + OGA) node_start->node_prep node_initiate Initiate transport (Add ATP or AMP) node_prep->node_initiate node_incubate Incubate at 37°C node_initiate->node_incubate node_stop Stop reaction and filter node_incubate->node_stop node_wash Wash filters node_stop->node_wash node_quantify Quantify transported OGA node_wash->node_quantify node_analyze Analyze ATP-dependent transport node_quantify->node_analyze node_end End node_analyze->node_end

References

The Core Mechanism of Action of 2”-O-beta-L-galactopyranosylorientin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2”-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside predominantly isolated from the flowers of Trollius chinensis and Trollius ledebouri, has demonstrated significant anti-inflammatory properties. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular targets and its influence on key signaling pathways. Through a comprehensive review of existing literature, this document provides a detailed overview of the experimental evidence, presents quantitative data in a structured format, and outlines the methodologies of key experiments. The signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's biological activity.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. Flavonoids, a class of polyphenolic secondary metabolites in plants, have garnered considerable interest for their potential therapeutic effects, particularly their anti-inflammatory activities. 2”-O-beta-L-galactopyranosylorientin (also referred to as OGA in some literature) is a notable flavonoid glycoside that has been shown to modulate inflammatory responses. This guide provides a detailed exploration of its mechanism of action, with a focus on its effects on cellular signaling cascades.

Pharmacological Profile

Anti-inflammatory Activity

2”-O-beta-L-galactopyranosylorientin exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells and microglial cells, the compound has been shown to significantly decrease the production of nitric oxide (NO), a key inflammatory signaling molecule.[1] Furthermore, it effectively reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This inhibition of inflammatory mediators is dose-dependent, with significant effects observed at concentrations ranging from 100 to 200 µM.[1]

Molecular Targets

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are attributed to its interaction with several key molecular targets within inflammatory signaling pathways. The primary targets identified to date include components of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Mechanism of Action: Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. 2”-O-beta-L-galactopyranosylorientin has been demonstrated to suppress the activation of this pathway in LPS-stimulated microglial cells.[1] The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes, including those encoding for TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1]

NF_kB_Pathway cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex Inhibits p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 NFkB_complex->p50_nuc Translocation OGA 2”-O-beta-L- galactopyranosylorientin OGA->IKK Inhibits DNA DNA p65_nuc->DNA p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway.

Modulation of the MAPK (ERK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including inflammation. The extracellular signal-regulated kinase (ERK) is a key member of the MAPK family. Evidence suggests that 2”-O-beta-L-galactopyranosylorientin suppresses the LPS-induced phosphorylation of ERK in microglial cells.[1] By inhibiting ERK activation, the compound further contributes to the downregulation of inflammatory responses.

ERK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK Upstream_Kinases->ERK P pERK p-ERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activation OGA 2”-O-beta-L- galactopyranosylorientin OGA->ERK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 2: Inhibition of the ERK signaling pathway.

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to its direct anti-inflammatory effects, 2”-O-beta-L-galactopyranosylorientin also exhibits antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. The compound has been shown to promote the nuclear translocation of Nrf2 and subsequently increase the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[1] This activation of the Nrf2/HO-1 axis helps to mitigate oxidative stress, which is often a contributing factor to inflammation.

Nrf2_Pathway Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation OGA 2”-O-beta-L- galactopyranosylorientin OGA->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE HO1_gene HO-1 Gene ARE->HO1_gene Transcription

Figure 3: Activation of the Nrf2/HO-1 pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin.

Assay Cell Line Stimulant Concentration of Compound Observed Effect Reference
Nitric Oxide (NO) ProductionRAW 264.7LPS100 - 200 µMSignificant decrease in NO production[1]
Interleukin-6 (IL-6) ProductionRAW 264.7LPS100 - 200 µMSignificant decrease in IL-6 production[1]
Tumor Necrosis Factor-alpha (TNF-α) ProductionRAW 264.7LPS100 - 200 µMSignificant decrease in TNF-α production[1]
Nitric Oxide (NO) ProductionMicroglial CellsLPSNot specifiedSignificant inhibition[1]
Tumor Necrosis Factor-alpha (TNF-α) ProductionMicroglial CellsLPSNot specifiedSignificant inhibition[1]
Interleukin-1β (IL-1β) ExpressionMicroglial CellsLPSNot specifiedMarked inhibition[1]
Inducible Nitric Oxide Synthase (iNOS) ExpressionMicroglial CellsLPSNot specifiedMarked inhibition[1]
Cyclooxygenase-2 (COX-2) ExpressionMicroglial CellsLPSNot specifiedMarked inhibition[1]

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of 2”-O-beta-L-galactopyranosylorientin.

Cell Culture and LPS Stimulation
  • Cell Line: RAW 264.7 murine macrophage-like cells or BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Experimental Plating: Cells are seeded into appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blotting) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2”-O-beta-L-galactopyranosylorientin for a pre-incubation period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine analysis, shorter time points for signaling protein phosphorylation).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is prepared.

  • Reaction: An equal volume of the cell supernatant and the Griess reagent are mixed in a 96-well plate and incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite (a stable product of NO) is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)
  • Sample Collection: Cell culture supernatants are collected after the experimental treatment.

  • ELISA Kit: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

  • Procedure:

    • The wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.

    • The plate is washed, and the collected cell supernatants and standards are added to the wells.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Quantification: The concentration of the cytokine in the samples is calculated based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκBα, phospho-ERK, total ERK, Nrf2, HO-1, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.

Cytokine_Assay_Workflow cluster_workflow Cytokine Quantification (ELISA) Workflow start Seed RAW 264.7 or BV-2 cells in 96-well plate incubate1 Incubate overnight (37°C, 5% CO₂) start->incubate1 treat Pre-treat with 2”-O-beta-L- galactopyranosylorientin incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect culture supernatant incubate2->collect elisa Perform ELISA for TNF-α, IL-6, or IL-1β collect->elisa analyze Measure absorbance and calculate cytokine concentration elisa->analyze

Figure 4: Workflow for cytokine quantification by ELISA.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Signaling Pathway Analysis start Seed cells in 6-well plate and incubate overnight treat Pre-treat with compound start->treat stimulate Stimulate with LPS treat->stimulate lyse Lyse cells and quantify protein stimulate->lyse sds_page SDS-PAGE and protein transfer lyse->sds_page block Block membrane sds_page->block primary_ab Incubate with primary antibody (e.g., anti-p-p65) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image secondary_ab->detect analyze Densitometry analysis detect->analyze

Figure 5: General workflow for Western blot analysis.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with a multi-faceted anti-inflammatory mechanism of action. Its ability to concurrently inhibit pro-inflammatory signaling pathways, such as NF-κB and ERK, while activating the protective Nrf2/HO-1 antioxidant pathway, makes it a compelling candidate for further investigation in the context of inflammatory disease therapeutics. The detailed understanding of its molecular interactions and the availability of robust experimental protocols will be instrumental in advancing the research and development of this and similar flavonoid-based compounds. This guide serves as a comprehensive resource for researchers and professionals in the field, providing the foundational knowledge required to explore the full therapeutic potential of 2”-O-beta-L-galactopyranosylorientin.

References

"2"-O-beta-L-galactopyranosylorientin" as an MRP2 Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of "2"-O-beta-L-galactopyranosylorientin" as a substrate for the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter critical to drug disposition and cellular detoxification. While the interaction between this flavonoid glycoside and MRP2 is established, this document outlines the experimental framework for its detailed characterization. This guide furnishes detailed methodologies for the vesicular transport assay, the gold-standard for elucidating MRP2 substrate kinetics. Furthermore, it presents visual workflows and diagrams to facilitate the experimental design and data interpretation process for researchers in drug development and related scientific fields.

Introduction to MRP2 and its Substrates

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a crucial efflux transporter predominantly located on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and enterocytes.[1][2] As a member of the ATP-binding cassette (ABC) transporter superfamily, MRP2 actively extrudes a wide array of endogenous and xenobiotic substances, including conjugated and unconjugated drugs, toxins, and metabolites.[1][2] The function of MRP2 is vital for protecting the body from toxic insults and plays a significant role in the pharmacokinetics of many therapeutic agents.[1]

Substrates of MRP2 are structurally diverse and often anionic, encompassing glutathione and glucuronide conjugates, as well as some unconjugated organic anions.[1] Flavonoids, a class of polyphenolic compounds abundant in plants, and their glycosides have been identified as interacting with MRP2, either as substrates or inhibitors.[3]

"this compound": An MRP2 Substrate

"this compound" is a flavonoid glycoside that has been identified as a substrate of the MRP2 transporter.[4][5][6] This interaction implies that MRP2 can actively transport this compound across cellular membranes, a process that has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the kinetics of this transport is essential for predicting potential drug-drug interactions and for the development of novel therapeutic strategies.

Quantitative Data on MRP2-Mediated Transport

A comprehensive search of peer-reviewed scientific literature did not yield specific quantitative kinetic parameters (e.g., Km, Vmax, or IC50) for the transport of "this compound" by MRP2. While the qualitative interaction is established, the affinity and capacity of the transport process remain to be experimentally determined. The following table is provided as a template for researchers to populate once such data is generated through the experimental protocols outlined in this guide.

Table 1: Template for Quantitative Kinetic Parameters of "this compound" Transport by MRP2

ParameterValueUnitsExperimental SystemReference
Km (Michaelis constant)µM
Vmax (Maximum velocity)pmol/mg protein/min
IC50 (Half-maximal inhibitory concentration)µM

Experimental Protocols for MRP2 Substrate Identification

The vesicular transport assay is the most widely accepted in vitro method for characterizing MRP2 substrates and inhibitors.[7] This assay utilizes inside-out membrane vesicles isolated from cells overexpressing the MRP2 transporter, often Sf9 insect cells or HEK293 mammalian cells.

Vesicular Transport Assay Protocol

This protocol provides a detailed methodology for determining if a test compound is a substrate of MRP2 and for quantifying its transport kinetics.

4.1.1. Materials and Reagents

  • MRP2-expressing membrane vesicles

  • Control membrane vesicles (lacking MRP2)

  • Test compound ("this compound")

  • Radiolabeled or fluorescent probe substrate (e.g., [3H]-estradiol-17β-glucuronide, 5(6)-carboxy-2',7'-dichlorofluorescein [CDCF])

  • Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)

  • ATP solution (4 mM in Assay Buffer)

  • AMP solution (4 mM in Assay Buffer, as a negative control for ATP-dependent transport)

  • Ice-cold wash buffer

  • Scintillation fluid (for radiolabeled substrates) or fluorescence plate reader

  • 96-well filter plates

4.1.2. Experimental Procedure

  • Preparation: Thaw MRP2 and control membrane vesicles on ice. Prepare serial dilutions of the test compound and the probe substrate.

  • Incubation: In a 96-well plate on ice, add the membrane vesicles (typically 20-50 µg of protein per well). Add the test compound at various concentrations or the probe substrate.

  • Initiation of Transport: To initiate the transport reaction, add pre-warmed ATP solution to the wells. For negative controls, add AMP solution instead of ATP.

  • Time Course: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 2, 5, 10, and 20 minutes) to determine the initial linear rate of transport.

  • Termination of Transport: Stop the reaction by adding a large volume of ice-cold wash buffer to each well.

  • Filtration: Rapidly transfer the contents of the wells to a 96-well filter plate and apply a vacuum to separate the vesicles from the incubation medium.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.

  • Quantification:

    • For radiolabeled substrates: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.

    • For fluorescent substrates: Elute the trapped substrate from the vesicles and measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the amount of substrate transported in the presence of AMP from that transported in the presence of ATP to determine the ATP-dependent transport.

    • Plot the rate of transport against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

    • For inhibition studies, plot the percentage of inhibition of probe substrate transport against the concentration of the test compound to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a vesicular transport assay to characterize an MRP2 substrate.

Vesicular_Transport_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_vesicles Thaw MRP2 and Control Vesicles incubation Incubate Vesicles with Compound prep_vesicles->incubation prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->incubation initiation Initiate Transport with ATP/AMP incubation->initiation termination Stop Reaction with Ice-Cold Buffer initiation->termination filtration Filter and Wash Vesicles termination->filtration quantification Quantify Trapped Substrate filtration->quantification calculation Calculate ATP-Dependent Transport quantification->calculation kinetics Determine Kinetic Parameters (Km, Vmax) calculation->kinetics

Caption: Workflow of a vesicular transport assay.

MRP2 Signaling Pathway

The diagram below depicts a simplified model of MRP2-mediated efflux of a substrate from a polarized cell.

MRP2_Transport_Pathway cluster_cell Hepatocyte Substrate_in Substrate (e.g., 2-O-beta-L-galactopyranosylorientin) MRP2 MRP2 Transporter Substrate_in->MRP2 Binding ADP ADP + Pi MRP2->ADP Substrate_out Effluxed Substrate (into Bile Canaliculus) MRP2->Substrate_out Transport ATP ATP ATP->MRP2 Hydrolysis

Caption: MRP2-mediated substrate efflux pathway.

Conclusion

"this compound" is a recognized substrate of the MRP2 transporter. While specific kinetic data for this interaction is not yet available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The vesicular transport assay remains the cornerstone for such investigations, enabling the elucidation of key parameters like Km and Vmax. A thorough understanding of the MRP2-mediated transport of this flavonoid glycoside is crucial for its development as a potential therapeutic agent and for predicting its interactions with co-administered drugs. The provided workflows and diagrams serve as a practical resource for researchers embarking on the characterization of this and other MRP2 substrates.

References

The Pharmacokinetics of Flavonoid C-Glycosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoid C-glycosides, a class of naturally occurring polyphenols, have garnered significant interest in the scientific community for their diverse pharmacological activities. Unlike their O-glycoside counterparts, the carbon-carbon bond between the sugar moiety and the aglycone backbone imparts greater chemical stability and resistance to enzymatic hydrolysis. This structural distinction profoundly influences their pharmacokinetic profile, affecting their absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of flavonoid C-glycosides, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Flavonoids are a diverse group of plant secondary metabolites widely distributed in fruits, vegetables, and medicinal herbs. They are well-recognized for their antioxidant, anti-inflammatory, and anti-cancer properties. In nature, flavonoids predominantly exist as glycosides, with a sugar molecule attached to the flavonoid aglycone. The nature of this glycosidic linkage, either through an oxygen atom (O-glycoside) or a carbon atom (C-glycoside), is a critical determinant of their bioavailability and metabolic fate.[1][2]

Flavonoid C-glycosides are characterized by a C-C bond between the anomeric carbon of the sugar and the aromatic ring of the aglycone, typically at the C6 or C8 position.[2] This bond is significantly more resistant to acid and enzymatic hydrolysis in the upper gastrointestinal tract compared to the C-O bond of O-glycosides.[1] Consequently, the pharmacokinetic profiles of C-glycosides differ substantially from O-glycosides, presenting both challenges and opportunities for their therapeutic development. This guide will delve into the specifics of their ADME, supported by quantitative data and detailed experimental protocols.

Pharmacokinetic Profiles of Key Flavonoid C-Glycosides

The oral bioavailability of flavonoid C-glycosides is generally low and variable, influenced by factors such as their specific chemical structure, the food matrix, and the composition of the gut microbiota. The following tables summarize the key pharmacokinetic parameters of several well-studied flavonoid C-glycosides from preclinical studies.

Table 1: Pharmacokinetic Parameters of Vitexin and Isovitexin in Rats

CompoundAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
Vitexin Oral300.51 ± 0.0150.26 ± 0.003-4.91 ± 0.761[2][3]
Intravenous10----[3]
Isovitexin Intravenous2.0--11.39 ± 5.05-[4]
Oral----14.58[5]

Table 2: Pharmacokinetic Parameters of Orientin and Isoorientin in Rats

CompoundAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
Orientin Intravenous10----[6]
Intravenous20----[1][7][8][9]
Isoorientin Oral150Low--8.98 ± 1.07[10]
Intravenous5, 10, or 15----[10]

Table 3: Pharmacokinetic Parameters of Schaftoside and Vicenin-2 in Rats

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Schaftoside Oral545.10.67-0.42 - 0.71
Oral10-1.17-0.42 - 0.71
Oral20104.99--0.42 - 0.71
Intravenous1----
Vicenin-2 Intraperitoneal200~15060.5~3440-[11]

Experimental Protocols

The accurate determination of pharmacokinetic parameters relies on robust and validated experimental methodologies. This section details the common protocols employed in the preclinical pharmacokinetic assessment of flavonoid C-glycosides.

Animal Studies
  • Animal Models: Male Sprague-Dawley or Wistar rats are frequently used for pharmacokinetic studies.[1][3] Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have ad libitum access to standard chow and water.

  • Administration: For oral administration, flavonoid C-glycosides are often dissolved or suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage. For intravenous administration, compounds are typically dissolved in a suitable solvent system (e.g., 20% propylene glycol in water) and injected via the tail vein.[3]

  • Sample Collection: Blood samples are collected at predetermined time points from the orbital sinus or tail vein into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at various time points, and tissues of interest (e.g., liver, kidney, intestine) are collected, weighed, and stored at -80°C.[1][4]

Analytical Methodology: UPLC-MS/MS for Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of flavonoid C-glycosides in biological matrices.

  • Sample Preparation (Plasma): A common method for plasma sample preparation is protein precipitation. To a known volume of plasma, an internal standard is added, followed by a precipitating agent such as acetonitrile or methanol.[6][12] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.[13]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column, such as an Agilent Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm) or a Waters BEH C18, is commonly used.[4][6]

    • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[4][6]

    • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the compound's structure.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[4][6]

Signaling Pathways and Experimental Workflows

Flavonoid C-glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action.

Modulation of Key Signaling Pathways

Several studies have indicated that flavonoid C-glycosides can influence critical signaling cascades involved in inflammation, cell proliferation, and apoptosis.

  • Vitexin: This C-glycoside has been shown to modulate multiple signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways, which are often dysregulated in cancer.[14][15][16]

  • Isovitexin: Research suggests that isovitexin can inhibit the MAPK and STAT signaling pathways, which are key regulators of inflammatory responses.[2][3][17]

  • Orientin: Orientin has been demonstrated to modulate the NF-κB and Nrf2 signaling pathways, both of which are central to the cellular response to inflammation and oxidative stress.[1][18][19]

  • Isoorientin: This flavonoid C-glycoside has been shown to block the NF-κB signaling pathway, thereby inhibiting the expression of pro-inflammatory mediators.[20]

Vitexin_Signaling_Pathway Vitexin Vitexin PI3K PI3K Vitexin->PI3K IKK IKK Vitexin->IKK STAT3 STAT3 Vitexin->STAT3 Apoptosis Apoptosis Vitexin->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB | Inflammation Inflammation NFkB->Inflammation STAT3->Proliferation

Caption: Vitexin's modulation of key signaling pathways.

Isovitexin_Signaling_Pathway Isovitexin Isovitexin MAPK MAPK (p38, JNK, ERK) Isovitexin->MAPK STAT STAT Isovitexin->STAT Inflammation Inflammatory Response MAPK->Inflammation STAT->Inflammation

Caption: Isovitexin's inhibitory effect on inflammatory signaling.

Orientin_Signaling_Pathway Orientin Orientin NFkB_activation NF-κB Activation Orientin->NFkB_activation Nrf2 Nrf2 Orientin->Nrf2 Inflammation Inflammation NFkB_activation->Inflammation HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Orientin's dual role in anti-inflammatory and antioxidant pathways.

Experimental Workflow for Preclinical Pharmacokinetic Studies

A typical workflow for a preclinical pharmacokinetic study of a flavonoid C-glycoside is depicted below.

Pharmacokinetic_Workflow cluster_0 In Vivo Study cluster_1 Sample Processing & Analysis cluster_2 Data Analysis & Interpretation Dosing Dosing (Oral or IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Optional) Blood_Sampling->Tissue_Harvesting Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Extraction Extraction of Analyte Plasma_Separation->Extraction UPLC_MSMS UPLC-MS/MS Analysis Extraction->UPLC_MSMS Concentration_Time_Curve Concentration-Time Curve Generation UPLC_MSMS->Concentration_Time_Curve PK_Modeling Pharmacokinetic Modeling Concentration_Time_Curve->PK_Modeling Parameter_Calculation Calculation of Parameters (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Calculation

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetics of flavonoid C-glycosides are complex and distinct from their O-glycoside analogs, primarily due to the stability of the C-C glycosidic bond. Preclinical studies consistently demonstrate their generally low oral bioavailability, which is a significant hurdle for their development as therapeutic agents. The gut microbiota plays a crucial role in their metabolism, often leading to the formation of various metabolites that may possess their own biological activities.

Future research should focus on several key areas:

  • Human Pharmacokinetic Studies: There is a notable lack of pharmacokinetic data for flavonoid C-glycosides in humans. Clinical studies are essential to translate the findings from preclinical models and to understand their relevance to human health.

  • Metabolite Identification and Activity: Comprehensive identification and characterization of the metabolites formed by gut microbiota are necessary. Furthermore, the biological activities of these metabolites should be investigated to determine their contribution to the overall therapeutic effects of the parent C-glycoside.

  • Enhancing Bioavailability: The development of novel formulation strategies, such as nanoencapsulation or the use of absorption enhancers, could significantly improve the oral bioavailability of flavonoid C-glycosides, thereby unlocking their full therapeutic potential.

  • Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by flavonoid C-glycosides and their metabolites will provide a more in-depth understanding of their mechanisms of action and guide their rational application in disease prevention and treatment.

This technical guide provides a solid foundation for researchers and professionals working with flavonoid C-glycosides. By addressing the current knowledge gaps, the scientific community can pave the way for the successful development of these promising natural compounds into effective therapeutic agents.

References

A Comprehensive Technical Guide to 2"-O-beta-L-galactopyranosylorientin: From Phytochemistry to Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2"-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside predominantly isolated from the flowers of Trollius chinensis and Lophatherum gracile, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its anti-inflammatory properties and its interaction with cellular signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of its molecular mechanisms are presented to facilitate further investigation and drug development efforts.

Physicochemical Properties

This compound, also known as Orientin 2''-O-β-L-galactoside, possesses the molecular formula C27H30O16 and a molecular weight of 610.5 g/mol .[1][3] It is soluble in dimethyl sulfoxide (DMSO).[1]

PropertyValueSource
Molecular Formula C27H30O16[1][3]
Molecular Weight 610.5 g/mol [1][3]
CAS Number 861691-37-4[1]
Synonyms Orientin 2''-O-β-L-galactoside[1]
Solubility Soluble in DMSO[1]
Botanical Source Trollius chinensis, Lophatherum gracile[1][2]

Biological Activities and Quantitative Data

The primary reported biological activity of this compound is its anti-inflammatory effect. It has been shown to decrease the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[2][4] Additionally, it has been identified as a substrate of the multidrug resistance protein 2 (MRP2), suggesting a role in cellular transport and drug disposition.[3]

Table 2.1: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

ParameterEffectConcentration RangeReference
Nitric Oxide (NO) ProductionDecrease100 - 200 µM[2]
Interleukin-6 (IL-6) ProductionDecrease100 - 200 µM
Tumor Necrosis Factor-alpha (TNF-α) ProductionDecrease100 - 200 µM[2]

Table 2.2: Interaction with Cellular Transporters

TransporterInteractionReference
Multidrug Resistance Protein 2 (MRP2)Substrate[3]

Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. In LPS-stimulated microglial cells, it has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathways.[4] Concurrently, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a critical cellular defense mechanism against oxidative stress.[4]

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound.

Isolation and Purification from Trollius chinensis

The following protocol is adapted from a method for isolating similar flavonoid glycosides from Trollius chinensis using high-speed counter-current chromatography (HSCCC).

Experimental Workflow:

Caption: Isolation and Purification Workflow.

Methodology:

  • Extraction: Powdered dried flowers of Trollius chinensis are extracted with 70% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction is collected.

  • HSCCC Separation: The ethyl acetate extract is subjected to HSCCC using a two-phase solvent system of ethyl acetate-n-butanol-water. The lower phase is used as the stationary phase, and the upper phase is used as the mobile phase.

  • Fraction Collection: Fractions are collected based on the UV chromatogram.

  • Purity Analysis: The purity of the fractions containing the target compound is determined by High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

In Vitro Anti-inflammatory Assay in Microglial Cells

This protocol describes the evaluation of the anti-inflammatory effects of this compound on LPS-stimulated BV-2 microglial cells.

Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against phosphorylated and total forms of ERK and NF-κB p65, as well as Nrf2 and HO-1.

  • Immunofluorescence for NF-κB Translocation: Cells grown on coverslips are treated as described above, then fixed and permeabilized. They are then incubated with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The localization of p65 is observed by fluorescence microscopy.

MRP2 Substrate Assay (Vesicular Transport Assay)

This protocol outlines a method to determine if this compound is a substrate of the MRP2 transporter using inside-out membrane vesicles.

Methodology:

  • Vesicle Preparation: Membrane vesicles are prepared from Sf9 cells overexpressing human MRP2.

  • Transport Assay: The transport reaction is initiated by adding ATP to a mixture containing the MRP2-expressing membrane vesicles and radiolabeled or fluorescently tagged this compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time.

  • Termination of Reaction: The transport reaction is stopped by adding ice-cold buffer.

  • Filtration: The mixture is rapidly filtered through a filter membrane to separate the vesicles from the assay buffer.

  • Quantification: The amount of substrate transported into the vesicles is quantified by measuring the radioactivity or fluorescence retained on the filter.

  • Data Analysis: The rate of ATP-dependent transport is calculated by subtracting the transport rate in the absence of ATP from that in the presence of ATP.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory and antioxidant signaling pathways, including NF-κB, ERK, and Nrf2/HO-1. Further research is warranted to fully elucidate its therapeutic potential, including more detailed pharmacokinetic and pharmacodynamic studies, and to establish precise quantitative measures of its biological activities. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing flavonoid glycoside.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 2”-O-beta-L-galactopyranosylorientin from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavone C-glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anti-inflammatory effects. This compound has been successfully isolated from various plant species, particularly from the flowers of the Trollius genus, including Trollius ledebouri and Trollius chinensis, as well as from Lophatherum gracile.[1][2] These application notes provide a comprehensive overview of the methodologies for the isolation, purification, and characterization of 2”-O-beta-L-galactopyranosylorientin, along with protocols for evaluating its anti-inflammatory activity.

Data Presentation

Physicochemical and Biological Properties
PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₆Commercial Suppliers
Molecular Weight 610.52 g/mol Commercial Suppliers
Purity >98% (HPLC)Commercial Suppliers
Appearance Yellow powderZou et al., 2005
Biological Activity Anti-inflammatory[3]
Solubility Soluble in DMSO[2]
Plant Sources and Yield of 2”-O-beta-L-galactopyranosylorientin
Plant SourcePart UsedExtraction MethodPurification MethodYield (from crude extract)Reference
Trollius ledebouriFlowersEthanol extractionColumn chromatography (Polyamide, Silica gel, Sephadex LH-20), Preparative HPLC15 mg from 5 kg of dried flowersZou et al., 2005
Trollius chinensisFlowersEthanol extractionColumn chromatography, HPLCNot specified[3][4]
Lophatherum gracileNot specifiedNot specifiedNot specifiedNot specifiedNot applicable

Experimental Protocols

Protocol 1: Isolation and Purification of 2”-O-beta-L-galactopyranosylorientin from Trollius ledebouri Flowers

This protocol is adapted from Zou et al., Phytochemistry, 2005.[1]

1. Plant Material and Extraction:

  • Air-dry the flowers of Trollius ledebouri (5 kg).

  • Pulverize the dried flowers into a coarse powder.

  • Extract the powdered material with 95% ethanol (3 x 20 L) at room temperature.

  • Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.

2. Coarse Fractionation:

  • Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate.

  • Concentrate the ethyl acetate fraction.

3. Column Chromatography:

  • Subject the ethyl acetate fraction to column chromatography on a polyamide column, eluting with a gradient of ethanol-water (from 30:70 to 95:5).

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine fractions containing the target compound and concentrate.

  • Further purify the combined fractions using a silica gel column with a chloroform-methanol gradient.

  • Finally, purify the compound using a Sephadex LH-20 column with methanol as the eluent.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Perform final purification using a preparative HPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water.

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 330 nm).

  • Collect the peak corresponding to 2”-O-beta-L-galactopyranosylorientin.

  • Lyophilize the collected fraction to obtain the pure compound (15 mg).

Protocol 2: Structural Elucidation

The structure of the isolated compound should be confirmed by spectroscopic methods.

1. Mass Spectrometry (MS):

  • Perform ESI-MS to determine the molecular weight.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • The following are the reported NMR data for 2”-O-beta-L-galactopyranosylorientin in DMSO-d₆:

    • ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm): 13.17 (1H, s, 5-OH), 7.95 (1H, d, J=2.0 Hz, H-2'), 7.94 (1H, dd, J=8.5, 2.0 Hz, H-6'), 6.91 (1H, d, J=8.5 Hz, H-5'), 6.81 (1H, s, H-3), 6.48 (1H, s, H-6), 4.97 (1H, d, J=9.5 Hz, H-1''), 4.21 (1H, d, J=7.5 Hz, H-1''').

    • ¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm): 182.2 (C-4), 164.1 (C-2), 162.8 (C-7), 160.7 (C-5), 156.9 (C-9), 150.3 (C-4'), 146.0 (C-3'), 121.9 (C-1'), 119.5 (C-6'), 116.2 (C-5'), 113.7 (C-2'), 109.1 (C-8), 104.3 (C-10), 103.0 (C-3), 94.5 (C-6), 81.8 (C-2''), 78.8 (C-5''), 76.2 (C-3''), 73.6 (C-1''), 70.8 (C-4''), 104.1 (C-1'''), 75.9 (C-5'''), 73.4 (C-3'''), 71.5 (C-2'''), 68.3 (C-4'''), 60.5 (C-6''').

Protocol 3: Evaluation of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol is based on the methodology described by Liu et al., Pakistan Journal of Pharmaceutical Sciences, 2018.[3]

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm to determine cell viability. This is to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

3. Measurement of Nitric Oxide (NO) Production:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with different concentrations of 2”-O-beta-L-galactopyranosylorientin for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.

4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with 2”-O-beta-L-galactopyranosylorientin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Mandatory Visualization

experimental_workflow cluster_extraction Plant Material Processing & Extraction cluster_purification Purification Cascade cluster_analysis Analysis and Characterization plant_material Dried Flowers of Trollius sp. extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Polyamide, Silica Gel, Sephadex LH-20) crude_extract->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure 2”-O-beta-L-galactopyranosylorientin prep_hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation bioactivity_assay Anti-inflammatory Bioassay (RAW 264.7 cells) pure_compound->bioactivity_assay

Caption: Experimental workflow for the isolation and characterization of 2”-O-beta-L-galactopyranosylorientin.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway activates Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_mediators induces production of Compound 2”-O-beta-L-galactopyranosylorientin Compound->NFkB_pathway inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2”-O-beta-L-galactopyranosylorientin.

References

Application Notes and Protocols for the Purification of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with potential anti-inflammatory properties, making it a compound of interest for therapeutic research and drug development.[1] It is naturally found in various medicinal plants, including the flowers of Trollius ledebouri, Trollius chinensis, and Lophatherum gracile.[1][2][3][4][5] Effective purification of this compound is crucial for its characterization, preclinical studies, and potential synthesis of derivatives.

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from its natural sources. The protocols are based on established methods for the purification of structurally similar flavonoid glycosides, such as orientin and vitexin, from Trollius species.

Data Presentation: Purification of Related Flavonoid Glycosides from Trollius ledebouri

The following table summarizes the quantitative data from a representative study on the purification of orientin and vitexin from a crude extract of Trollius ledebouri using High-Speed Counter-Current Chromatography (HSCCC) followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[1][4] This data can serve as a benchmark for the expected yield and purity when adapting the protocol for this compound.

ParameterOrientinVitexinPartially Purified Fraction (Quercetin-3-O-neohesperidoside)Unknown Compound
Initial Crude Extract (mg) 500500500500
Final Yield (mg) 95.811.6-9.3
Purity (%) > 97> 9785.1> 97
Purification Method HSCCCHSCCCHSCCCHSCCC

Experimental Workflow

The following diagram illustrates a logical workflow for the purification of this compound, commencing with the plant material and culminating in the pure compound.

Caption: Purification workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the purification of this compound.

Protocol 1: Ultrasonic-Assisted Extraction of Total Flavonoids

This protocol is optimized for the extraction of flavonoids from Trollius ledebouri using natural deep eutectic solvents (NADES).[3][5]

Materials:

  • Dried and powdered flowers of Trollius ledebouri

  • L(-)-proline

  • Levulinic acid

  • Deionized water

  • Ultrasonic bath

Procedure:

  • Preparation of NADES: Prepare the NADES by mixing L(-)-proline and levulinic acid in a molar ratio of 1:2. Heat the mixture at 60°C with stirring until a clear, homogeneous liquid is formed.

  • Extraction:

    • Accurately weigh the powdered plant material.

    • Add the NADES with 14% (v/v) water content at a solid-liquid ratio of 1:48 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Perform ultrasonic-assisted extraction at 60°C for 18 minutes.

  • Recovery of Crude Extract:

    • Centrifuge the mixture to separate the supernatant from the plant debris.

    • Collect the supernatant containing the extracted flavonoids.

    • Evaporate the solvent under reduced pressure to obtain the crude flavonoid extract.

Protocol 2: Enrichment of Total Flavonoids using Macroporous Resin Chromatography

This protocol describes the enrichment of total flavonoids from the crude extract using D101 macroporous resin.[2]

Materials:

  • Crude flavonoid extract

  • D101 macroporous resin

  • Deionized water

  • 30% Ethanol

  • Chromatography column

Procedure:

  • Resin Preparation: Pre-treat the D101 macroporous resin by washing it with ethanol and then with deionized water until the effluent is neutral.

  • Sample Preparation: Dissolve the crude extract in water to a concentration of 0.5 g/mL and adjust the pH to 6.0.

  • Column Packing and Equilibration: Pack the chromatography column with the prepared D101 resin. Equilibrate the column by passing deionized water through it.

  • Sample Loading: Load the prepared sample solution onto the column at a ratio of 1:1 (w/w) of the sample to the resin.

  • Washing: Wash the column with 4 bed volumes (BV) of deionized water to remove impurities.

  • Elution: Elute the total flavonoids from the resin using 6 BV of 30% ethanol.

  • Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the enriched flavonoid fraction.

Protocol 3: Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the successful separation of orientin and vitexin from Trollius ledebouri and can be adapted for the target compound.[1][4]

Materials:

  • Enriched flavonoid fraction

  • Ethyl acetate

  • n-Butanol

  • Deionized water

  • HSCCC instrument

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 2:1:3. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Instrument Setup:

    • Fill the HSCCC coil with the upper phase (stationary phase).

    • Set the revolution speed of the apparatus.

  • Sample Injection: Dissolve the enriched flavonoid fraction in a mixture of the upper and lower phases (1:1, v/v) and inject it into the HSCCC.

  • Elution: Pump the lower phase (mobile phase) through the coil at a flow rate of 1.5 mL/min. After approximately 190 minutes, increase the flow rate to 2.5 mL/min to expedite the elution of more retained compounds.

  • Fraction Collection: Monitor the effluent and collect fractions based on the chromatogram.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.

Protocol 4: Final Purification by Semi-Preparative HPLC

Fractions containing this compound from HSCCC that do not meet the desired purity can be further purified using semi-preparative reversed-phase HPLC.[1][4]

Materials:

  • Semi-pure fractions from HSCCC

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional)

  • Semi-preparative HPLC system with a C18 column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a gradient of acetonitrile in water. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

  • Sample Preparation: Dissolve the semi-pure fraction in the initial mobile phase composition.

  • HPLC Separation:

    • Inject the sample onto the semi-preparative C18 column.

    • Run a suitable gradient elution program to separate the target compound from remaining impurities.

    • Monitor the elution profile with a UV detector.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Evaporate the solvent from the collected fraction to obtain the pure compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical HPLC, and verify its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside, a class of natural products exhibiting a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of such complex molecules. This document provides detailed application notes and protocols for the NMR analysis of this compound, including predicted 1H and 13C NMR data, experimental procedures, and data analysis workflows.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These values are extrapolated from the known data of orientin and galactose, considering the expected glycosylation shifts. It is crucial to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Orientin Moiety
H-3~6.80s
H-6~6.25s
H-2'~7.45d2.2
H-5'~6.90d8.5
H-6'~7.42dd8.5, 2.2
H-1"~4.60d9.8
H-2"~4.10t9.5
H-3"~3.45m
H-4"~3.40m
H-5"~3.30m
H-6"a~3.75m
H-6"b~3.55m
L-Galactopyranosyl Moiety
H-1'''~4.95d7.5
H-2'''~3.80m
H-3'''~3.60m
H-4'''~3.70m
H-5'''~3.50m
H-6'''a~3.40m
H-6'''b~3.30m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionPredicted δ (ppm)
Orientin Moiety
C-2~164.0
C-3~103.0
C-4~182.0
C-5~161.5
C-6~98.5
C-7~163.0
C-8~109.0
C-9~156.5
C-10~104.5
C-1'~121.5
C-2'~113.5
C-3'~145.5
C-4'~149.5
C-5'~116.0
C-6'~119.0
C-1"~73.5
C-2"~79.0
C-3"~78.5
C-4"~70.5
C-5"~81.5
C-6"~61.5
L-Galactopyranosyl Moiety
C-1'''~104.0
C-2'''~71.0
C-3'''~73.0
C-4'''~69.0
C-5'''~75.5
C-6'''~61.0

Experimental Protocols

A comprehensive NMR analysis of this compound involves a series of 1D and 2D NMR experiments.

Sample Preparation
  • Compound Purity : Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for flavonoids due to its excellent dissolving power. Other solvents like methanol-d₄ can also be used.

  • Concentration : Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

The following experiments are recommended for a thorough structural elucidation:

  • 1D ¹H NMR : Provides information on the number and type of protons, their chemical environment, and spin-spin coupling.

  • 1D ¹³C NMR : Shows the number of carbon atoms and their chemical environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : Differentiates between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, crucial for tracing out spin systems in the sugar moieties and the aromatic rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is critical for identifying the glycosylation site by observing a correlation between the anomeric proton of the galactose unit (H-1''') and the carbon of the orientin moiety to which it is attached (C-2"). It also helps in assigning quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Can provide information about the spatial proximity of protons, which is useful for confirming stereochemistry and conformation.

Visualizations

Chemical Structure and Key NMR Correlations

Caption: Predicted key HMBC (red) and COSY (blue, green) correlations.

Experimental Workflow for NMR Analysis

G A Sample Preparation (5-10 mg in 0.5 mL DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B 1. Prepare Sample C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY/ROESY) B->C 2. Acquire Spectra D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D 3. Process Data E Spectral Analysis & Assignment D->E 4. Analyze Spectra F Structure Elucidation E->F 5. Determine Structure

Caption: A streamlined workflow for the NMR analysis of flavonoids.

Data Analysis and Structure Elucidation

  • ¹H NMR Analysis :

    • Identify the characteristic signals for the flavonoid skeleton: the H-3 singlet, the A-ring protons (e.g., H-6), and the B-ring protons (H-2', H-5', H-6').

    • Identify the anomeric protons of the sugar moieties, which typically appear in the region of δ 4.5-5.5 ppm. The large coupling constant for H-1" (~10 Hz) is characteristic of a β-glucose unit, while the coupling constant for H-1''' will confirm the β-configuration of the galactose.

  • ¹³C NMR and DEPT Analysis :

    • Assign the carbon signals of the flavonoid core and the sugar units. The DEPT-135 spectrum will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Analysis :

    • COSY : Trace the proton-proton couplings within the glucose and galactose units, starting from the anomeric protons. This will allow for the complete assignment of all sugar protons. Similarly, trace the couplings in the B-ring.

    • HSQC : Correlate each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra.

    • HMBC : This is the key experiment for confirming the connectivity. Look for the crucial long-range correlation between the anomeric proton of the galactose (H-1''') and the C-2" of the glucose unit. This will definitively establish the 2"-O-glycosidic linkage. Other important HMBC correlations will confirm the overall structure.

Conclusion

This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently elucidate and characterize the structure of this and similar flavonoid glycosides. The provided predicted data and workflow diagrams serve as a valuable reference for planning and executing NMR experiments in the field of natural product chemistry and drug development.

Mass Spectrometry of 2"-O-beta-L-galactopyranosylorientin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with the molecular formula C₂₇H₃₀O₁₆ and a molecular weight of 610.5 g/mol .[1] This compound belongs to the flavone C- and O-glycoside family, characterized by a C-glycosidic bond between the luteolin aglycone and a glucose moiety at the C-8 position, and an O-glycosidic bond between the C-2" hydroxyl of the glucose and a galactose moiety. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quantification in various matrices, which is of significant interest in pharmacology and drug development due to its potential anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of this compound, focusing on its fragmentation patterns and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Application Notes

Mass Spectrometric Fragmentation Analysis

The structural elucidation of this compound by mass spectrometry is achieved through the analysis of its fragmentation pattern, typically using techniques like collision-induced dissociation (CID). As a mixed O,C-glycoside, its fragmentation exhibits characteristics of both O-glycosyl and C-glycosyl flavonoids.

In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion for fragmentation analysis. The fragmentation is expected to proceed through two main pathways:

  • Cleavage of the O-glycosidic bond: The bond between the glucose and galactose moieties is the most labile. The loss of the terminal galactose unit (162 Da) is a primary fragmentation step, leading to a product ion corresponding to orientin.

  • Cross-ring cleavages of the C-glycosyl moiety: The C-glycosidic bond between luteolin and glucose is more stable and typically does not cleave directly. Instead, the sugar ring undergoes characteristic cross-ring cleavages. Common neutral losses from the hexose unit include 90 Da and 120 Da.

A proposed fragmentation pathway is illustrated in the diagram below.

Quantitative Data Summary

While specific quantitative studies on this compound are not widely published, the following table outlines the theoretical mass-to-charge ratios (m/z) of the parent ion and its major expected fragment ions, which can be used for developing a multiple reaction monitoring (MRM) method for quantification.

Ion Formula Theoretical m/z (Negative Ion Mode) Theoretical m/z (Positive Ion Mode) Description
[M-H]⁻C₂₇H₂₉O₁₆⁻609.1459Deprotonated molecule
[M+H]⁺C₂₇H₃₁O₁₆⁺611.1607Protonated molecule
[M-H-162]⁻C₂₁H₁₉O₁₁⁻447.0927Loss of galactose
[M+H-162]⁺C₂₁H₂₁O₁₁⁺449.1078Loss of galactose
[M-H-120]⁻C₂₃H₂₁O₁₃⁻489.0982Cross-ring cleavage of glucose (¹⁵X⁻ type)
[M-H-90]⁻C₂₄H₂₃O₁₄⁻519.1088Cross-ring cleavage of glucose (⁰,³X⁻ type)

Experimental Protocols

Sample Preparation

A standard protocol for the extraction of flavonoid glycosides from plant material is as follows:

  • Extraction: Macerate the dried plant material. Extract with 80% methanol in water at room temperature with sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • Standard Solution: Prepare a stock solution of this compound standard in methanol. Prepare serial dilutions for the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan mode for qualitative analysis and MRM mode for quantitative analysis.

Visualizations

Caption: Proposed fragmentation pathway of this compound in negative ion mode.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow SamplePrep Sample Preparation (Extraction, Centrifugation, Filtration) LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation MS_Ionization Mass Spectrometry (ESI Ionization) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (Full Scan / MRM) MS_Ionization->MS_Analysis Data_Processing Data Processing and Analysis MS_Analysis->Data_Processing

Caption: General experimental workflow for the LC-MS/MS analysis of flavonoids.

References

Application Notes and Protocols for "2"-O-beta-L-galactopyranosylorientin" In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2"-O-beta-L-galactopyranosylorientin" (OGA) is a flavonoid glycoside that has been identified in plants such as Trollius chinensis.[1][2] This document provides detailed application notes and protocols for in vitro assays to investigate the biological activities of OGA, with a primary focus on its anti-inflammatory effects. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities and Data Presentation

OGA has demonstrated notable anti-inflammatory properties in preclinical studies. The primary mechanism of action involves the modulation of key signaling pathways related to inflammation.

Anti-inflammatory Activity

In vitro studies have shown that OGA can significantly reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells and BV-2 microglial cells.[3][4]

Table 1: Summary of In Vitro Anti-inflammatory Effects of "this compound" (OGA)

Cell LineInflammatory StimulusMeasured MediatorConcentration of OGAObserved EffectReference
RAW 264.7LPSNitric Oxide (NO)100 - 200 µMDecrease in production[3]
RAW 264.7LPSInterleukin-6 (IL-6)100 - 200 µMDecrease in production[3]
RAW 264.7LPSTumor Necrosis Factor-alpha (TNF-α)Not SpecifiedDecrease in production by almost 50%[5]
BV-2 MicrogliaLPSNitric Oxide (NO)Not SpecifiedSignificant inhibition[4]
BV-2 MicrogliaLPSTumor Necrosis Factor-alpha (TNF-α)Not SpecifiedSignificant inhibition[4]
BV-2 MicrogliaLPSInterleukin-1beta (IL-1β)Not SpecifiedMarked inhibition of expression[4]
Other In Vitro Activities

Currently, there is limited published data available on the antioxidant, anti-diabetic, or anticancer activities of "this compound". While flavonoids as a class are known to possess these properties, specific in vitro assays and quantitative data for OGA are not well-documented in the reviewed literature. Further research is warranted to explore these potential biological activities.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of "this compound".

Cell Culture
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Assessment of Cell Viability (MTT Assay)

It is crucial to determine the non-toxic concentration range of OGA before proceeding with activity assays.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

    • Treat the cells with various concentrations of OGA (e.g., 1, 10, 50, 100, 200, 400 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/mL and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of OGA for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to quantify the nitrite concentration.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells and treat with OGA and LPS as described in the Griess assay protocol.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[6][7][8]

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and finally a stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Use a recombinant cytokine standard curve to determine the concentration of the cytokine in the samples.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to assess the effect of OGA on the activation of key proteins in inflammatory signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with OGA for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe protein phosphorylation.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.[9][10][11][12][13]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways involved in the anti-inflammatory action of "this compound".

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cell_seeding Seed RAW 264.7 Cells overnight_incubation Incubate Overnight cell_seeding->overnight_incubation oga_pretreatment Pre-treat with OGA overnight_incubation->oga_pretreatment lps_stimulation Stimulate with LPS oga_pretreatment->lps_stimulation griess_assay Griess Assay (NO) lps_stimulation->griess_assay elisa_assay ELISA (TNF-α, IL-6) lps_stimulation->elisa_assay western_blot Western Blot (NF-κB, MAPK) lps_stimulation->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays of OGA.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (ERK, JNK, p38) tlr4->mapk Activates ikb IκB tlr4->ikb Activates IKK which phosphorylates IκB nfkb_n NF-κB mapk->nfkb_n Activates nfkb NF-κB ikb->nfkb Releases nfkb->nfkb_n Translocates nrf2 Nrf2 ho1 HO-1 nrf2_n Nrf2 nrf2->nrf2_n Translocates inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) nfkb_n->inflammatory_genes Induces Transcription antioxidant_genes Antioxidant Genes (HO-1) nrf2_n->antioxidant_genes Induces Transcription oga OGA oga->mapk Inhibits oga->ikb Inhibits Degradation oga->nrf2 Activates

Caption: Signaling pathways modulated by OGA in inflammatory responses.

References

Application Notes and Protocols for "2"-O-beta-L-galactopyranosylorientin" Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2"-O-beta-L-galactopyranosylorientin" is a flavonoid glycoside found in plants such as Trollius chinensis.[1] This document provides detailed application notes and protocols for cell-based assays to investigate the anti-inflammatory and antioxidant properties of this compound. The provided methodologies are intended to guide researchers in pharmacology, drug discovery, and related fields in evaluating the biological activity of "this compound".

Biological Activity

"this compound" has demonstrated notable anti-inflammatory activity. In cell-based assays, it has been shown to decrease the production of key pro-inflammatory mediators. Specifically, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, it reduces the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]

Quantitative Data Summary

The following table summarizes the known quantitative data for the biological activity of "this compound".

AssayCell LineStimulantMeasured ParameterEffective ConcentrationIC50 ValueReference
Anti-inflammatoryRAW 264.7LPSNO, IL-6, TNF-α production100 - 200 µMNot Reported[1]

Experimental Protocols

Anti-Inflammatory Activity Assays in RAW 264.7 Macrophages

This section details the protocols to assess the anti-inflammatory effects of "this compound" by measuring the inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW 264.7 cells.

a) Cell Culture and Treatment

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding Density: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare stock solutions of "this compound" in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Pre-treat the cells with the compound for 1 hour.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

b) Nitric Oxide (NO) Production Assay (Griess Test)

  • After the 24-hour incubation with LPS and the test compound, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

c) IL-6 and TNF-α Production Assay (ELISA)

  • Following the 24-hour incubation period, collect the cell culture supernatants.

  • Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Briefly, the supernatant is added to wells pre-coated with capture antibodies for either IL-6 or TNF-α.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is then added, and the resulting color change is measured spectrophotometrically.

  • The concentration of the cytokine is determined by comparison to a standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of "this compound" to inhibit intracellular reactive oxygen species (ROS) generation.

  • Cell Line: Human hepatocarcinoma (HepG2) cells.

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Cell Treatment:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Treat the cells for 1 hour with the test compound at various concentrations in the presence of 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) to induce peroxyl radical formation.

  • Measurement:

    • Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time, and is often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Signaling Pathway Analysis

The anti-inflammatory effects of "this compound" are likely mediated through the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6. Flavonoids often exert their anti-inflammatory effects by inhibiting this pathway.

Caption: NF-κB signaling pathway and potential inhibition points.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of MAPK proteins.

Caption: MAPK signaling pathway and a potential point of inhibition.

Experimental Workflow for Anti-Inflammatory Assays

The following diagram illustrates the general workflow for the anti-inflammatory assays described above.

Experimental_Workflow cluster_workflow Experimental Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Pre-treat with 'this compound' (1 hour) B->C D Stimulate with LPS (1 µg/mL, 24 hours) C->D E Collect cell culture supernatant D->E F Measure NO production (Griess Assay) E->F G Measure IL-6 and TNF-α (ELISA) E->G

Caption: Workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols for "2"-O-beta-L-galactopyranosylorientin" in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2"-O-beta-L-galactopyranosylorientin" (OGA) is a flavonoid glycoside with demonstrated anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory potential of OGA. The information presented herein is based on studies conducted on murine macrophage (RAW 264.7) and microglial (BV-2) cell lines, which are standard models for in vitro inflammation research. OGA has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators and modulating critical signaling pathways.

Mechanism of Action

OGA exerts its anti-inflammatory effects through a multi-targeted mechanism. In lipopolysaccharide (LPS)-stimulated immune cells, OGA has been observed to:

  • Inhibit Pro-inflammatory Mediators: Significantly decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]

  • Modulate Signaling Pathways: Suppress the activation of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways.[2][3]

  • Activate Antioxidant Response: Induce the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress.[2][3]

These actions collectively reduce the inflammatory cascade, suggesting the therapeutic potential of OGA in inflammatory conditions.

Data Presentation

The anti-inflammatory activity of OGA has been quantified by assessing its ability to inhibit the production of NO and TNF-α in LPS-stimulated BV-2 microglial cells. The dose-dependent inhibitory effects are summarized below.

Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by OGA

OGA Concentration (µM)Inhibition of NO Production (%)
1025%
2050%
4085%

Data derived from studies on LPS-stimulated BV-2 microglial cells.[2]

Table 2: Dose-Dependent Inhibition of TNF-α Production by OGA

OGA Concentration (µM)Inhibition of TNF-α Production (%)
1030%
2055%
4075%

Data derived from studies on LPS-stimulated BV-2 microglial cells.[2]

Visualized Signaling Pathways and Workflows

OGA_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates ERK ERK TLR4->ERK Activates OGA OGA OGA->IKK Inhibits OGA->ERK Inhibits Nrf2 Nrf2 OGA->Nrf2 Promotes Dissociation IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Keap1 Keap1 Nrf2->Keap1 Bound Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Pro-inflammatory\nGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NF-κB_nuc->Pro-inflammatory\nGenes Activates Transcription Antioxidant\nGenes Antioxidant Genes (HO-1) Nrf2_nuc->Antioxidant\nGenes Activates Transcription

Caption: OGA's anti-inflammatory mechanism of action.

Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Culture Culture RAW 264.7 or BV-2 cells Start->Cell_Culture OGA_Pretreatment Pre-treat cells with OGA (various concentrations) Cell_Culture->OGA_Pretreatment LPS_Stimulation Stimulate with LPS OGA_Pretreatment->LPS_Stimulation Incubation Incubate for specified time LPS_Stimulation->Incubation MTT Cell Viability Assay (MTT) Incubation->MTT Griess NO Production Assay (Griess Reagent) Incubation->Griess ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Incubation->ELISA Western_Blot Protein Expression Analysis (Western Blot for NF-κB, MAPK, HO-1) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for OGA studies.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for protein and RNA analysis).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of OGA (e.g., 10, 20, 40 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW 264.7, 200 ng/mL for BV-2) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well plate reader.

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium nitrite standard solution.

  • Protocol:

    • Collect 50 µL of cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Cytokine Measurement (ELISA)
  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to assess the expression and phosphorylation status of key proteins in the NF-κB, MAPK, and Nrf2/HO-1 pathways.

  • Protocol:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

"this compound" demonstrates significant anti-inflammatory potential by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways involved in the inflammatory response. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic applications of this promising natural compound. It is recommended to always include appropriate controls and to validate these protocols within your specific laboratory settings.

References

Application Notes and Protocols for "2"-O-beta-L-galactopyranosylorientin" in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2"-O-beta-L-galactopyranosylorientin" is a flavonoid glycoside with demonstrated anti-inflammatory properties.[1] This natural compound, found in plant species such as Trollius ledebouri, Trollius chinensis, and Lophatherum gracile, presents a promising scaffold for the development of novel therapeutics targeting inflammatory pathways.[1][2][3] These application notes provide an overview of its biological activity, mechanism of action, and detailed protocols for its investigation in a laboratory setting.

Biological Activity and Mechanism of Action

"this compound" exhibits its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, it has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) at concentrations ranging from 100 to 200 µM.[1] This inhibitory action suggests that the compound modulates intracellular signaling cascades activated by inflammatory stimuli.

The primary signaling pathways implicated in the production of these inflammatory mediators downstream of LPS stimulation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that "this compound" exerts its effects by interfering with key signaling nodes within these pathways, leading to a reduction in the transcription and subsequent release of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).

Additionally, "this compound" has been identified as a substrate of the multidrug resistance protein 2 (MRP2).[2][4][5] This interaction is crucial for understanding the compound's pharmacokinetics, as MRP2-mediated efflux can influence its intracellular concentration and overall efficacy.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-inflammatory activity of "this compound".

Cell LineStimulantMeasured EffectEffective ConcentrationReference
RAW 264.7Lipopolysaccharide (LPS)Inhibition of Nitric Oxide (NO) production100 - 200 µM[1]
RAW 264.7Lipopolysaccharide (LPS)Inhibition of Interleukin-6 (IL-6) production100 - 200 µM[1]
RAW 264.7Lipopolysaccharide (LPS)Inhibition of Tumor Necrosis Factor-alpha (TNF-α) production100 - 200 µM[1]

Signaling Pathways

The diagrams below illustrate the proposed mechanism of action of "this compound" in the context of LPS-induced inflammatory signaling.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of "this compound" by measuring the inhibition of nitric oxide, IL-6, and TNF-α production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • "this compound" (stock solution in DMSO)

  • Griess Reagent

  • Mouse IL-6 ELISA Kit

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • MTT or other viability assay reagent

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in DMEM. The final concentrations should bracket the expected effective range (e.g., 50, 100, 150, 200 µM).

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).

    • Pre-incubate the cells with the compound for 2 hours.

  • LPS Stimulation:

    • After pre-incubation, add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Measurement of Nitric Oxide (NO):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

  • Measurement of IL-6 and TNF-α:

    • Collect the remaining cell culture supernatant.

    • Perform ELISA for mouse IL-6 and TNF-α according to the manufacturer's instructions.

  • Cell Viability Assay:

    • To ensure that the observed inhibitory effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution and measure the absorbance at the appropriate wavelength.

Data Analysis:

  • Calculate the percentage inhibition of NO, IL-6, and TNF-α production for each concentration of the compound relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value for each endpoint if a dose-response relationship is observed.

  • Assess cell viability to rule out cytotoxic effects.

References

"2"-O-beta-L-galactopyranosylorientin: A Versatile Flavonoid Glycoside for Anti-Inflammatory and Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

"2"-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid glycoside naturally found in plants such as Trollius chinensis and Lophatherum gracile.[1] As a member of the flavonoid family, OGA has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. This document provides detailed application notes and experimental protocols for utilizing OGA as a research tool in studies related to inflammation, neuroinflammation, and drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of OGA is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₂₇H₃₀O₁₆
Molecular Weight 610.5 g/mol
CAS Number 861691-37-4
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability (≥ 4 years).

Biological Activities

OGA has demonstrated significant biological activities, primarily centered around its anti-inflammatory and neuroprotective capabilities.

Anti-Inflammatory Activity

OGA has been shown to effectively suppress inflammatory responses in macrophage cell lines, such as RAW 264.7.[1] It significantly decreases the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in a concentration-dependent manner when stimulated with lipopolysaccharide (LPS).[1] The effective concentration range for these effects has been observed to be between 100 µM and 200 µM.[1]

Quantitative Data on Anti-Inflammatory Effects:

Cell LineStimulantMediatorConcentration of OGA% InhibitionIC₅₀ Value
RAW 264.7LPS (1 µg/mL)Nitric Oxide (NO)100-200 µMData not availableData not available
RAW 264.7LPS (1 µg/mL)TNF-α100-200 µMData not availableData not available
RAW 264.7LPS (1 µg/mL)IL-6100-200 µMData not availableData not available
BV-2 MicrogliaLPSNitric Oxide (NO)Not SpecifiedSignificant InhibitionData not available
BV-2 MicrogliaLPSTNF-αNot SpecifiedSignificant InhibitionData not available
BV-2 MicrogliaLPSIL-1βNot SpecifiedMarked InhibitionData not available
BV-2 MicrogliaLPSiNOSNot SpecifiedMarked InhibitionData not available
BV-2 MicrogliaLPSCOX-2Not SpecifiedMarked InhibitionData not available
Neuroprotective and Anti-Neuroinflammatory Activity

In the context of the central nervous system, OGA exhibits protective effects against neuroinflammation. It has been observed to inhibit the activation of microglial cells, the resident immune cells of the brain. In BV-2 microglial cells stimulated with LPS, OGA significantly inhibits the production of neurotoxic inflammatory mediators. Furthermore, in co-culture systems, OGA has been shown to reduce the cytotoxicity of activated microglia towards neuronal cells, such as the HT-22 neuroblastoma cell line.

Signaling Pathway Modulation

The biological effects of OGA are mediated through its interaction with key intracellular signaling pathways.

Caption: Signaling pathways modulated by OGA.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of OGA.

Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of OGA by measuring the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells.

Anti_Inflammatory_Assay_Workflow cluster_assays Measurement of Inflammatory Mediators start Start cell_culture 1. Culture RAW 264.7 cells start->cell_culture seeding 2. Seed cells in 96-well plates cell_culture->seeding treatment 3. Pre-treat with OGA (various concentrations) seeding->treatment stimulation 4. Stimulate with LPS (1 µg/mL) treatment->stimulation incubation 5. Incubate for 24 hours stimulation->incubation supernatant_collection 6. Collect supernatant incubation->supernatant_collection griess_assay 7a. NO measurement (Griess Assay) supernatant_collection->griess_assay elisa_tnf 7b. TNF-α measurement (ELISA) supernatant_collection->elisa_tnf elisa_il6 7c. IL-6 measurement (ELISA) supernatant_collection->elisa_il6 end End griess_assay->end elisa_tnf->end elisa_il6->end

Caption: Workflow for in vitro anti-inflammatory assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • "this compound (OGA)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of OGA (e.g., 10, 50, 100, 200 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • TNF-α and IL-6: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.

Protocol 2: Western Blot Analysis of NF-κB and ERK Signaling Pathways

This protocol describes the methodology to investigate the effect of OGA on the activation of the NF-κB and ERK signaling pathways in LPS-stimulated cells.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Antioxidant Activity Assays (DPPH and ABTS)

These protocols are for assessing the free radical scavenging activity of OGA.

Quantitative Data on Antioxidant Activity:

AssayStandardIC₅₀ Value of OGA
DPPH Radical ScavengingAscorbic Acid / TroloxData not available
ABTS Radical ScavengingAscorbic Acid / TroloxData not available

DPPH Assay:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • In a 96-well plate, add various concentrations of OGA.

  • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

  • In a 96-well plate, add various concentrations of OGA.

  • Add the ABTS•+ solution to each well and incubate for a specific time.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion

"this compound is a promising natural compound with potent anti-inflammatory and neuroprotective properties. The provided application notes and protocols offer a framework for researchers to explore its mechanisms of action and potential therapeutic applications. Further investigation is warranted to determine specific quantitative measures of its activity, such as IC₅₀ values, and to fully elucidate its therapeutic potential in various disease models.

References

Application Notes and Protocols for 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally occurring in plants such as Trollius ledebouri, Trollius chinensis, and Lophatherum gracile.[1][2][3][4][5][6] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly for its notable anti-inflammatory properties.[1][2][3] Research indicates that this compound exerts its effects by modulating key signaling pathways involved in the inflammatory response, making it a promising candidate for further investigation in the development of novel anti-inflammatory agents.[1] These application notes provide detailed protocols for the isolation, characterization, and evaluation of the anti-inflammatory activity of this compound.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₇H₃₀O₁₆[2][6]
Molecular Weight 610.5 g/mol [2][6]
CAS Number 861691-37-4[2]
Appearance Solid[2]
Purity ≥98% (HPLC)[2][6]
Solubility Soluble in DMSO[2]
Storage Store at -20°C for long-term stability (≥ 4 years).[2][2]
In Vitro Anti-inflammatory Activity

The following table summarizes the inhibitory effects of this compound on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and microglial (BV-2) cells.

Cell LineMediatorConcentration of this compoundObserved EffectReference
RAW 264.7Nitric Oxide (NO)100 - 200 µMDecreased production[7]
RAW 264.7Interleukin-6 (IL-6)100 - 200 µMDecreased production[7]
RAW 264.7Tumor Necrosis Factor-alpha (TNF-α)100 - 200 µMDecreased production[7]
BV-2Nitric Oxide (NO)Not specifiedSignificantly inhibited production[1]
BV-2Tumor Necrosis Factor-alpha (TNF-α)Not specifiedSignificantly inhibited production[1]
BV-2Interleukin-1beta (IL-1β)Not specifiedMarkedly inhibited expression[1]
BV-2Inducible Nitric Oxide Synthase (iNOS)Not specifiedMarkedly inhibited expression[1]
BV-2Cyclooxygenase-2 (COX-2)Not specifiedMarkedly inhibited expression[1]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Trollius chinensis

This protocol is adapted from a general method for flavonoid extraction from Trollius chinensis. Further purification steps may be required to achieve high purity of the target compound.

Materials:

  • Dried flowers of Trollius chinensis

  • 70% Ethanol

  • Macroporous adsorption resin (e.g., D101)

  • Deionized water

  • Ethanol (various concentrations for elution)

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Extraction:

    • Grind the dried flowers of Trollius chinensis into a coarse powder.

    • Reflux the powder with 10 times the volume of 70% ethanol for 2 hours.

    • Repeat the extraction process two more times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Dissolve the crude extract in deionized water.

    • Apply the aqueous solution to a pre-treated macroporous adsorption resin column.

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing the target compound.

    • Concentrate the combined fractions under reduced pressure.

    • Lyophilize the concentrated solution to obtain the purified this compound.

Protocol 2: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the procedure to evaluate the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Protocol 3: Western Blot Analysis of NF-κB and ERK Signaling Pathways in BV-2 Microglia

This protocol details the investigation of the effect of this compound on the activation of NF-κB and ERK pathways in LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 cells

  • DMEM with 10% FBS

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Culture BV-2 cells in DMEM with 10% FBS.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify band intensities and normalize to the respective total protein or β-actin as a loading control.

Protocol 4: Assessment of Nrf2/HO-1 Pathway Activation in BV-2 Microglia

This protocol outlines the procedure to determine if this compound activates the Nrf2/HO-1 antioxidant pathway.

Materials:

  • BV-2 cells

  • DMEM with 10% FBS

  • LPS

  • This compound

  • Nuclear and cytoplasmic extraction kits

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Western blot materials (as in Protocol 3)

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat BV-2 cells as described in Protocol 3, with an extended LPS stimulation time (e.g., 6-24 hours) for optimal HO-1 induction.

  • Subcellular Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Western Blotting for Nrf2 Translocation:

    • Perform Western blot analysis on the nuclear and cytoplasmic fractions.

    • Probe the membranes with anti-Nrf2 antibody.

    • Use Lamin B as a nuclear marker and β-actin as a cytoplasmic marker to confirm the purity of the fractions. An increase in the nuclear Nrf2 level indicates its activation.

  • Western Blotting for HO-1 Expression:

    • Perform Western blot analysis on whole-cell lysates.

    • Probe the membrane with anti-HO-1 antibody to assess its expression level.

    • Normalize to β-actin.

Visualizations

Signaling Pathways

G

Experimental Workflow

G

References

Analytical Standards of 2"-O-beta-L-galactopyranosylorientin: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Providing researchers, scientists, and drug development professionals with a comprehensive guide, this document outlines the application notes and detailed analytical protocols for the analytical standard of 2"-O-beta-L-galactopyranosylorientin. This flavonoid C-glycoside, found in medicinal plants such as Trollius ledebourii, is noted for its anti-inflammatory properties and serves as a crucial reference material in natural product research and drug discovery.

Introduction to this compound

This compound is a flavonoid glycoside with demonstrated biological activity, including the inhibition of pro-inflammatory mediators.[1] It is a substrate of the multidrug resistance-associated protein 2 (MRP2), an important transporter in drug disposition.[2] As a well-characterized analytical standard, it is essential for the accurate quantification and identification of this compound in complex botanical extracts and biological matrices. This document provides detailed methodologies for its analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties and Handling

Proper handling and storage of the analytical standard are paramount to ensure its integrity and longevity.

PropertyValueSource
Chemical Formula C₂₇H₃₀O₁₆MedChemExpress
Molecular Weight 610.52 g/mol MedChemExpress
CAS Number 861691-37-4MedChemExpress
Appearance Yellow PowderN/A
Purity ≥98% by HPLCMedChemExpress
Solubility Soluble in DMSOMedChemExpress
Storage Store at -20°C for long-term stability.MedChemExpress

Application Notes

The analytical standard of this compound is primarily utilized in the following applications:

  • Quality Control of Herbal Medicines: To quantify the content of this compound in raw plant materials and finished herbal products containing Trollius species.

  • Pharmacokinetic Studies: To serve as a reference standard in bioanalytical methods for determining the absorption, distribution, metabolism, and excretion (ADME) of the compound in preclinical and clinical studies.

  • In Vitro and In Vivo Bioactivity Studies: As a quantified standard to ensure accurate dosing and interpretation of results in studies investigating its anti-inflammatory and other pharmacological effects.

  • Metabolite Identification: As a parent compound to aid in the identification of its metabolites in biological systems.

Experimental Protocols

Detailed protocols for the analysis of this compound are provided below.

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol is adapted from established methods for the analysis of flavonoids in Trollius species and is suitable for the quantification of this compound in plant extracts.

1.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 10-25% B; 10-25 min, 25-50% B; 25-30 min, 50-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 350 nm
Injection Volume 10 µL

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Plant Extract): Extract 1 g of powdered plant material with 50 mL of 70% ethanol using ultrasonication for 30 minutes. Filter the extract and dilute with methanol to an appropriate concentration within the calibration range.

1.3. Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantitative Analysis by UPLC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices, such as plasma.

2.1. Instrumentation and Conditions

ParameterSpecification
UPLC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer with ESI source
Column UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-7 min, 95-5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C

2.2. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 609.15447.104025
327.0545
Internal Standard (e.g., Apigenin) 269.05117.003520

2.3. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 20 µL of internal standard solution and 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the UPLC-MS/MS system.

Protocol 3: Structural Confirmation by NMR

This protocol outlines the parameters for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

3.1. Instrumentation and Parameters

ParameterSpecification
NMR Spectrometer Bruker Avance 500 MHz or equivalent
Solvent DMSO-d₆
Temperature 25°C
¹H NMR Parameters Pulse Program: zg30, 32 scans, 1.0 s relaxation delay
¹³C NMR Parameters Pulse Program: zgpg30, 1024 scans, 2.0 s relaxation delay

3.2. Expected Chemical Shifts

While the full spectral data from the definitive publication is pending, based on the structure and data for similar flavonoid glycosides, the following are expected regions for key proton and carbon signals.

NucleusExpected Chemical Shift Range (ppm)
¹H NMR
Aromatic Protons6.0 - 8.0
Anomeric Protons4.5 - 5.5
Sugar Protons3.0 - 4.5
¹³C NMR
Carbonyl Carbon180 - 185
Aromatic Carbons90 - 165
Anomeric Carbons95 - 105
Sugar Carbons60 - 85

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the compound's mechanism of action and the analytical procedures, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant Plant Material extraction Extraction/Precipitation plant->extraction plasma Plasma Sample plasma->extraction filtration Filtration/Centrifugation extraction->filtration dilution Dilution/Reconstitution filtration->dilution hplc HPLC-UV dilution->hplc For Quantification uplc_ms UPLC-MS/MS dilution->uplc_ms For Quantification nmr NMR dilution->nmr For Structural ID quant Quantification hplc->quant uplc_ms->quant struct Structural Elucidation nmr->struct

General workflow for the analysis of this compound.

Anti-inflammatory signaling pathway of this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the accurate analysis of this compound. Adherence to these methodologies will ensure reliable and reproducible results, facilitating further research into the therapeutic potential of this promising natural compound. Commercial analytical standards are readily available from various suppliers, ensuring that researchers can confidently proceed with their investigations.

References

Application Notes and Protocols for the Quantification of 2"-O-beta-L-galactopyranosylorientin in Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the quantitative analysis of 2"-O-beta-L-galactopyranosylorientin in various plant extracts, including detailed experimental protocols and a summary of reported quantitative data.

Introduction

This compound is a flavone C-glycoside found in several medicinal plants, notably in the genera Trollius and Lophatherum. As a derivative of orientin, it is investigated for its potential pharmacological activities, including anti-inflammatory effects. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. This document outlines the methodologies for the extraction and quantification of this compound, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes available quantitative data.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodConcentration / FindingReference
Trollius ledebouriFlowerNot SpecifiedUPLC-ESI-MS/MSLimit of Quantification: 540 µg/g of plant material[1]
Trollius chinensisFlower (Calyx)Not SpecifiedHPLC83.62% of total this compound in the flower is located in the calyx.[2]
Trollius ledebouriiNot Specified80% MethanolUHPLC–Q-TOF-MSMajor constituent with high content.[3]

Note: There is limited published data on the absolute concentration of this compound in various extracts. The table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: Sample Preparation for Flavonoid C-Glycoside Extraction

This protocol provides a general method for extracting flavonoid C-glycosides from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., flowers of Trollius sp.)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 70% Methanol in water (v/v)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Weigh accurately about 0.5 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 70% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic water bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine all the supernatants.

  • Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 5 mL) for HPLC or UPLC-MS/MS analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Quantification by UPLC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound using UPLC-MS/MS.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Reagents:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Analytical standard of this compound.

UPLC Conditions:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 30
    20.0 95
    22.0 95
    22.1 5

    | 25.0 | 5 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 609.15 [M-H]⁻

  • Product Ions (m/z): To be determined by direct infusion of the standard. Common fragments for flavonoid C-glycosides involve losses of water and cross-ring cleavages of the sugar moieties.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Quantification:

  • Prepare a stock solution of the this compound standard in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase.

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared plant extract samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of Relevant Pathways and Workflows

Anti-inflammatory Signaling Pathway

This compound, as a flavonoid glycoside, is expected to exert anti-inflammatory effects by modulating key signaling pathways. The aglycone, orientin, has been shown to inhibit the pro-inflammatory NF-κB pathway and activate the antioxidant Nrf2 pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Keap1 Keap1 Nrf2_act Nrf2 Activation & Translocation Keap1->Nrf2_act ARE Antioxidant Response Element (ARE) Nrf2_act->ARE Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Compound This compound Compound->IKK Inhibition Compound->Nrf2_act Activation

Caption: Anti-inflammatory action via NF-κB inhibition and Nrf2 activation.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.

experimental_workflow Start Start PlantMaterial Dried Plant Material (e.g., Trollius flowers) Start->PlantMaterial Extraction Solvent Extraction (e.g., 70% Methanol, Sonication) PlantMaterial->Extraction Centrifugation Centrifugation & Collection of Supernatant Extraction->Centrifugation Concentration Solvent Evaporation & Reconstitution Centrifugation->Concentration Filtration Filtration (0.22 µm) Concentration->Filtration Analysis UPLC-MS/MS Analysis Filtration->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing End End DataProcessing->End

Caption: Workflow for quantification of this compound.

Disclaimer: These protocols are intended as a general guide. Optimization of extraction and analytical parameters may be necessary for specific plant matrices and laboratory instrumentation. Always use analytical standards for accurate quantification.

References

Synthesis of 2"-O-beta-L-galactopyranosylorientin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2"-O-beta-L-galactopyranosylorientin and its derivatives. Orientin, a C-glycosylflavonoid, and its glycosylated derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The selective synthesis of these derivatives, particularly the addition of a second sugar moiety at the 2"-position of the glucose unit, presents a considerable chemical challenge. This guide outlines both chemical and enzymatic strategies to achieve this synthesis, providing detailed protocols and data to support researchers in this field.

Introduction

This compound is a naturally occurring flavonoid glycoside that has been isolated from plants such as Trollius ledebouri and Lophatherum gracile. It is composed of the flavone luteolin, which is C-glycosylated at the 8-position with a glucose molecule. This glucose is further O-glycosylated at its 2"-position with a beta-L-galactopyranosyl unit. The synthesis of this and similar derivatives is a key area of research for developing novel therapeutic agents with enhanced bioavailability and specific biological activities.

The primary challenge in the synthesis of such compounds lies in the regioselective glycosylation of the sugar moiety of the C-glycosylflavonoid. This requires careful protection and deprotection strategies in chemical synthesis or the identification of highly specific enzymes for a biocatalytic approach. These application notes provide a comprehensive overview of both methodologies.

Chemical Synthesis Strategy

The chemical synthesis of this compound involves a multi-step process that includes the synthesis or isolation of the orientin starting material, regioselective protection of the hydroxyl groups on the glucose moiety, glycosylation with a galactose donor, and final deprotection.

Synthesis of Orientin

Orientin can be obtained through extraction and purification from various plant sources or through total chemical synthesis. The total synthesis of orientin has been reported and typically involves the construction of the C-glycosidic bond followed by the formation of the flavone ring system[1].

Regioselective Protection of the Glucose Moiety of Orientin

To achieve selective glycosylation at the 2"-position, the other hydroxyl groups on the glucose unit (3", 4", and 6") must be protected. This can be accomplished using a one-pot protection strategy employing silyl ethers, which allows for the differentiation of the various hydroxyl groups based on their reactivity.

Glycosylation

With the 2"-hydroxyl group selectively exposed, the glycosylation reaction can be performed using a suitable L-galactopyranosyl donor, such as a galactose trichloroacetimidate or bromide, activated by a Lewis acid catalyst.

Deprotection

The final step involves the removal of all protecting groups from the flavonoid and sugar moieties to yield the target compound, this compound.

Enzymatic Synthesis Strategy

An alternative and potentially more efficient and selective method for the synthesis of this compound is through enzymatic catalysis. This approach utilizes glycosyltransferases (GTs), which are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule with high regioselectivity and stereoselectivity.

Glycosyltransferases for Flavonoid Glycosylation

The biosynthesis of di-C-glycosylflavonoids like schaftoside and isoschaftoside involves a two-step enzymatic glycosylation, demonstrating the existence of GTs that can act on C-glycosylflavonoids[2][3]. While a specific enzyme for the 2"-O-galactosylation of orientin has not been definitively identified, a screening approach using known flavonoid GTs could lead to the discovery of a suitable biocatalyst.

Data Presentation

The following tables summarize the quantitative data for the proposed synthetic routes.

Table 1: Quantitative Data for Chemical Synthesis of this compound Derivatives

StepReactionKey ReagentsReported Yield (%)Reference
1Synthesis of OrientinPhloroglucinol, appropriate chalconeVariable[1]
2Regioselective ProtectionSilylating agents (e.g., TIPS-Cl)High (estimated)-
3GlycosylationGalactosyl donor, Lewis acid60-80 (typical)-
4DeprotectionFluoride source (for silyl groups)>90 (typical)-

Table 2: Potential Enzymatic Synthesis of this compound

Enzyme ClassSubstrateCo-substrateProductPotential Conversion (%)Reference
GlycosyltransferaseOrientinUDP-L-GalactoseThis compoundVariable (screening required)[2][3][4]

Experimental Protocols

Protocol 1: Proposed Chemical Synthesis of this compound

Step 1: Synthesis of Orientin

  • Follow established literature procedures for the total synthesis of orientin[1]. This typically involves the condensation of a protected phloroglucinol derivative with a glycosylated acetophenone, followed by cyclization to form the flavone core.

Step 2: Regioselective Protection of Orientin

  • Dissolve orientin in a suitable anhydrous solvent (e.g., pyridine or DMF).

  • Cool the solution to 0°C.

  • Add a bulky silylating agent (e.g., triisopropylsilyl chloride, TIPS-Cl) dropwise. The steric hindrance of the silyl group will favor protection of the less hindered primary 6"-hydroxyl group and potentially differentiate between the secondary hydroxyls.

  • Monitor the reaction by TLC until the desired protected intermediate is formed.

  • Isolate the product with the 2"-hydroxyl group free through chromatographic purification.

Step 3: Glycosylation

  • Dissolve the selectively protected orientin in an anhydrous solvent (e.g., dichloromethane).

  • Add a per-O-protected L-galactopyranosyl donor (e.g., trichloroacetimidate).

  • Add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) at a low temperature (e.g., -40°C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction and purify the fully protected product by column chromatography.

Step 4: Deprotection

  • Dissolve the protected product in a suitable solvent (e.g., THF).

  • Add a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to remove the silyl protecting groups.

  • If other protecting groups (e.g., acyl groups on the galactose) are present, remove them under appropriate conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol).

  • Purify the final product, this compound, by HPLC.

Protocol 2: Proposed Enzymatic Synthesis of this compound

Step 1: Glycosyltransferase Selection and Production

  • Screen a library of known flavonoid glycosyltransferases for activity with orientin as the acceptor and UDP-L-galactose as the donor sugar.

  • Once a suitable enzyme is identified, clone the corresponding gene into an expression vector and produce the recombinant enzyme in a suitable host, such as E. coli.

  • Purify the recombinant enzyme using standard protein purification techniques (e.g., affinity chromatography).

Step 2: In Vitro Glycosylation Reaction

  • Prepare a reaction mixture containing:

    • Orientin (substrate)

    • UDP-L-galactose (donor)

    • Purified glycosyltransferase

    • Reaction buffer (optimized for the specific enzyme, typically a phosphate or Tris buffer at a specific pH)

    • Divalent cations (e.g., MgCl2 or MnCl2) if required by the enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme for a specified period (e.g., 24-48 hours).

  • Monitor the formation of the product by HPLC or LC-MS.

Step 3: Product Purification

  • Terminate the enzymatic reaction (e.g., by adding an organic solvent or by heat inactivation).

  • Remove the enzyme (e.g., by precipitation or filtration).

  • Purify the product, this compound, from the reaction mixture using preparative HPLC.

Visualizations

Chemical_Synthesis_Workflow Orientin Orientin Protected_Orientin Regioselectively Protected Orientin (2''-OH free) Orientin->Protected_Orientin Selective Protection Glycosylated_Product Fully Protected 2''-O-Galactosylorientin Protected_Orientin->Glycosylated_Product Glycosylation Final_Product 2''-O-beta-L-galactopyranosylorientin Glycosylated_Product->Final_Product Deprotection

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow Orientin Orientin Reaction_Mix Enzymatic Reaction Orientin->Reaction_Mix UDP_Gal UDP-L-Galactose UDP_Gal->Reaction_Mix Enzyme Glycosyl- transferase Enzyme->Reaction_Mix Final_Product 2''-O-beta-L-galactopyranosylorientin Reaction_Mix->Final_Product Purification

Caption: Enzymatic synthesis workflow for this compound.

Signaling_Pathway Ext_Stimulus External Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Ext_Stimulus->Cell_Surface_Receptor MAPK_Pathway MAPK Signaling Pathway (p38, JNK, ERK) Cell_Surface_Receptor->MAPK_Pathway NF_kB_Pathway NF-κB Signaling Pathway Cell_Surface_Receptor->NF_kB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Proinflammatory_Cytokines NF_kB_Pathway->Proinflammatory_Cytokines Orientin_Derivative 2''-O-beta-L-galactopyranosylorientin Derivative Orientin_Derivative->MAPK_Pathway Inhibition Orientin_Derivative->NF_kB_Pathway Inhibition

Caption: Potential anti-inflammatory signaling pathway modulated by orientin derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of flavonoid glycosides.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC separation of flavonoid glycosides, offering systematic approaches to identify and resolve them.

Issue 1: Poor Peak Resolution or Co-elution of Peaks

  • Question: My flavonoid glycoside peaks are not well-separated, leading to poor resolution or complete co-elution. What steps can I take to improve this?

  • Answer: Poor resolution is a frequent challenge in the separation of structurally similar flavonoid glycosides. A systematic optimization of your chromatographic conditions is crucial to enhance the separation.

    • Optimize the Mobile Phase Gradient: For complex samples containing compounds with a wide range of polarities, a gradient elution is almost always necessary.[1] If you are already using a gradient, try decreasing the gradient slope (i.e., making it shallower). This increases the interaction time of the analytes with the stationary phase and can improve the separation of closely eluting compounds.[1]

    • Change the Organic Solvent: Acetonitrile and methanol are the preferred organic solvents for separating flavonoids on reversed-phase columns.[1] Acetonitrile often provides better separation efficiency and may resolve co-eluting peaks due to different selectivity for phenolic compounds.[1]

    • Adjust the Column Temperature: Systematically evaluate the effect of column temperature (e.g., in increments of 5-10°C, such as 30°C, 40°C, 50°C).[1][2] Increasing the temperature can decrease mobile phase viscosity and improve peak efficiency, but its effect on selectivity can vary.[1][3]

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, which may lead to improved separation of closely eluting peaks.[4][5] However, be aware that this will also increase the total run time.[5]

    • Select an Appropriate Stationary Phase: The most commonly used stationary phase for flavonoid glycoside separation is reversed-phase C18 (octadecyl-silica).[1] However, for specific separation challenges, other stationary phases like C8, phenyl-hexyl, or polar-embedded phases might offer different selectivity.

Issue 2: Peak Tailing or Fronting

  • Question: My chromatogram shows peaks that are tailing (asymmetrical with a drawn-out latter half) or fronting (asymmetrical with a steep leading edge). What causes this and how can I fix it?

  • Answer: Peak asymmetry, such as tailing or fronting, can compromise resolution and accurate integration.[4][6][7]

    • Peak Tailing:

      • Secondary Interactions: A primary cause of peak tailing for flavonoids is the interaction of their polar phenolic hydroxyl groups with residual silanol groups on the silica-based stationary phase.[1][4][8]

        • Solution: Add a small amount of an acid modifier, typically 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase.[1] This suppresses the ionization of the phenolic hydroxyl groups and minimizes these secondary interactions, resulting in improved peak shape.[1] Using an end-capped column can also help block these silanol interactions.[4]

      • Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix can create active sites that cause tailing.[4]

        • Solution: Use a guard column to protect the analytical column and replace it regularly.[4] If the analytical column is contaminated, try flushing it with a strong solvent like 100% acetonitrile or isopropanol.[1][4] If performance does not improve, the column may need to be replaced.[1]

      • Mass Overload: Injecting too much sample can saturate the column.[6]

        • Solution: Reduce the sample concentration or injection volume.[4]

    • Peak Fronting:

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the peak to front.[5][9]

        • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[5]

      • Concentration Overload: A highly concentrated sample plug can lead to fronting.[6]

        • Solution: Decrease the injection volume or sample concentration.[5]

Issue 3: Shifting Retention Times

  • Question: I am observing inconsistent retention times for my flavonoid glycoside peaks between injections. What could be the cause?

  • Answer: Stable retention times are essential for reliable peak identification.[5] Fluctuations are often due to a lack of system equilibration or hardware issues.[5]

    • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient program.[4][5]

      • Solution: Ensure a sufficient equilibration time is included at the end of your gradient method before the next injection.

    • Inconsistent Mobile Phase Preparation:

      • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent bubble formation.[1]

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[4][5]

      • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[4][5]

    • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to retention time shifts.[5][10]

      • Solution: Perform regular pump maintenance, check for leaks, and ensure the pump is delivering a steady flow.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common stationary phase for flavonoid glycoside separation?

  • A1: The most widely used stationary phase is reversed-phase C18 (octadecyl-silica).[1] Its nonpolar nature is well-suited for retaining and separating the moderately polar flavonoid glycosides.[1]

  • Q2: Which organic solvents are best for the mobile phase?

  • A2: Acetonitrile and methanol are the preferred organic solvents for separating flavonoids on reversed-phase columns.[1] Acetonitrile often provides better separation efficiency and lower viscosity, which can lead to sharper peaks and lower backpressure.[1]

  • Q3: Why is an acid modifier, like formic acid, added to the mobile phase?

  • A3: Adding a small amount of an acid, typically 0.1% formic acid or acetic acid, is crucial for several reasons:

    • Improved Peak Shape: It suppresses the ionization of phenolic hydroxyl groups on the flavonoids, which minimizes peak tailing.[1]

    • Enhanced Resolution: By controlling the ionization state of the analytes, the selectivity and resolution between closely eluting compounds can be significantly improved.[1]

    • MS Compatibility: Volatile acids like formic and acetic acid are compatible with mass spectrometry (MS) detectors as they provide protons for electrospray ionization (ESI) in positive ion mode.[1]

  • Q4: Should I use an isocratic or gradient elution method?

  • A4: Due to the complexity of flavonoid profiles in natural extracts, which often contain compounds with a wide range of polarities, a gradient elution is almost always necessary.[1][11] A gradient method, where the concentration of the organic solvent is gradually increased over time, allows for the effective elution of both polar glycosides and their less polar aglycone counterparts within a reasonable analysis time.[1][12][13]

  • Q5: What are the typical detection methods for flavonoid glycosides?

  • A5: Photodiode array (PDA) detectors are commonly used as they provide spectral information that can aid in the identification of flavonoid subclasses.[14] Mass spectrometry (MS) is also frequently employed, often in conjunction with PDA, for definitive identification and structural characterization.[14][15][16]

Experimental Protocols and Data

Table 1: Example HPLC Gradient Programs for Flavonoid Glycoside Separation
Time (minutes)% Solvent A (e.g., 0.1% Formic Acid in Water)% Solvent B (e.g., Acetonitrile)Reference
Program 1 [17]
0.0 - 1.09010
15.07030
16.07030
17.09010
Program 2 [18]
0.0 - 1.09010
10.06040
13.0595
15.09010
Program 3 [19]
0.0955
15.06535
20.06535
30.06040
35.06040
40.05050
52.03070
60.0955
Detailed Methodologies

Protocol 1: General HPLC Method for Flavonoid Glycoside Analysis

This protocol provides a starting point for the separation of flavonoid glycosides from a plant extract. Optimization will likely be required based on the specific sample matrix and target analytes.

  • Instrumentation: HPLC or UPLC system equipped with a photodiode array (PDA) detector and/or a mass spectrometer (MS).[1]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A guard column is recommended.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[1]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Refer to Table 1 for example gradients. A typical gradient might start with a low percentage of acetonitrile (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 40-80%) over 20-40 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 - 45°C.[2]

  • Detection: PDA detection at multiple wavelengths (e.g., 260 nm, 280 nm, 360 nm) and/or MS detection.[2][19]

  • Injection Volume: 5 - 20 µL.

Protocol 2: Sample Preparation from Plant Material

  • Extraction:

    • Weigh a known amount of dried plant material.

    • Add a suitable extraction solvent (e.g., 50% aqueous methanol).[20]

    • Sonicate the mixture for a specified time (e.g., 30 minutes) to enhance extraction efficiency.[20]

  • Filtration: Filter the extract through a suitable filter (e.g., Whatman No. 1 filter paper followed by a 0.45 µm syringe filter).[4]

  • Reconstitution: If necessary, evaporate the solvent and reconstitute the dried extract in a known volume of the initial mobile phase.[4]

Visualizations

Troubleshooting_Workflow Start HPLC Problem Identified Problem_Type What is the issue? Start->Problem_Type Poor_Resolution Poor Resolution / Co-elution Problem_Type->Poor_Resolution Resolution Peak_Asymmetry Peak Tailing / Fronting Problem_Type->Peak_Asymmetry Peak Shape Retention_Shift Shifting Retention Times Problem_Type->Retention_Shift Retention Optimize_Gradient Optimize Gradient Program Poor_Resolution->Optimize_Gradient Change_Solvent Change Organic Solvent Poor_Resolution->Change_Solvent Adjust_Temp Adjust Column Temperature Poor_Resolution->Adjust_Temp Lower_Flow Lower Flow Rate Poor_Resolution->Lower_Flow Add_Modifier Add Acid Modifier Peak_Asymmetry->Add_Modifier Tailing Check_Column Check/Clean/Replace Column Peak_Asymmetry->Check_Column Tailing Reduce_Load Reduce Sample Load Peak_Asymmetry->Reduce_Load Tailing/Fronting Check_Sample_Solvent Check Sample Solvent Peak_Asymmetry->Check_Sample_Solvent Fronting Equilibrate_Column Ensure Proper Equilibration Retention_Shift->Equilibrate_Column Check_Mobile_Phase Check Mobile Phase Prep Retention_Shift->Check_Mobile_Phase Use_Oven Use Column Oven Retention_Shift->Use_Oven Check_Pump Check Pump/System for Leaks Retention_Shift->Check_Pump Solution_Found Problem Resolved Optimize_Gradient->Solution_Found Change_Solvent->Solution_Found Adjust_Temp->Solution_Found Lower_Flow->Solution_Found Add_Modifier->Solution_Found Check_Column->Solution_Found Reduce_Load->Solution_Found Check_Sample_Solvent->Solution_Found Equilibrate_Column->Solution_Found Check_Mobile_Phase->Solution_Found Use_Oven->Solution_Found Check_Pump->Solution_Found

Caption: Troubleshooting decision tree for common HPLC issues.

Experimental_Workflow cluster_hplc HPLC System Start Start: Sample Extraction Sample Extraction (e.g., with 50% Methanol) Start->Extraction Filtration Filtration (e.g., 0.45 µm filter) Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Gradient Gradient Elution HPLC_Analysis->Gradient Data_Processing Data Processing and Analysis End End: Results Data_Processing->End Mobile_Phase Mobile Phase Preparation (e.g., A: 0.1% HCOOH in H2O, B: ACN) Mobile_Phase->Gradient Column C18 Column with Guard Column Column->Gradient Detection PDA and/or MS Detection Gradient->Detection Detection->Data_Processing

Caption: General experimental workflow for HPLC analysis of flavonoids.

References

Technical Support Center: NMR Analysis of Complex Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the structural elucidation of complex glycosides using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the NMR analysis of complex glycosides?

A1: The primary challenges in the NMR analysis of complex glycosides stem from their inherent structural complexity.[1] Key difficulties include:

  • Severe Signal Overlap: Many proton signals, particularly those of the non-anomeric sugar ring protons, resonate in a narrow chemical shift range (typically 3.0-4.5 ppm), leading to significant overlap and making individual signal assignment difficult.[2][3]

  • High Stereochemical Complexity: Glycosides possess numerous stereoisomers due to different anomeric configurations (α or β) and the presence of multiple chiral centers within each sugar unit.[1]

  • Complex Branching and Linkages: Unlike linear polymers like proteins or nucleic acids, glycans often have intricate branching patterns and a variety of glycosidic linkages (e.g., 1→2, 1→3, 1→4, 1→6), which can be challenging to determine.[1]

  • Conformational Flexibility: The glycosidic linkages and sugar rings can be flexible, leading to conformational heterogeneity in solution and potentially broadened NMR signals.[1]

  • Distinguishing Similar Sugar Units: Differentiating between structurally similar monosaccharide units (e.g., glucose vs. mannose) within a complex oligosaccharide requires careful analysis of coupling constants and chemical shifts.[2]

Q2: Which NMR experiments are essential for the structural elucidation of a complex glycoside?

A2: A comprehensive approach utilizing a suite of 1D and 2D NMR experiments is crucial for the unambiguous structural assignment of complex glycosides.[2][4] The most essential experiments include:

  • 1D ¹H NMR: Provides an initial overview of the sample's complexity and purity. The anomeric proton region (δH ~4.4-5.5 ppm) can give an estimate of the number of sugar residues.[5]

  • 1D ¹³C NMR: Offers better signal dispersion than ¹H NMR and provides information about the number and types of carbon atoms present.[3][6] The anomeric carbon region (δC ~90-110 ppm) is particularly diagnostic.[6]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is essential for tracing the proton connectivity within each sugar ring.[2][7]

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system (i.e., a single sugar residue), starting from the anomeric proton.[2][7]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing crucial information for assigning both ¹H and ¹³C signals.[2][7]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for determining the glycosidic linkages between sugar units and identifying the attachment point of the glycan to an aglycone.[2][7][8]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which helps in determining the sequence of sugar residues and the stereochemistry of the glycosidic linkages.[2][9]

Q3: How can I determine the anomeric configuration (α or β) of a sugar residue?

A3: The anomeric configuration can be determined by analyzing the chemical shift of the anomeric proton (H-1) and the magnitude of the three-bond coupling constant between the anomeric proton and H-2 (³JH1,H2).

  • β-anomers typically exhibit a larger ³JH1,H2 coupling constant of approximately 7-9 Hz, corresponding to a trans-diaxial relationship between H-1 and H-2. The anomeric proton signal usually appears at a lower chemical shift (~4.3-4.9 ppm).[8]

  • α-anomers generally show a smaller ³JH1,H2 coupling constant of about 2-4 Hz due to an equatorial-axial or equatorial-equatorial relationship. The anomeric proton signal is typically found at a higher chemical shift (~4.8-5.5 ppm).[8]

Troubleshooting Guide

Problem 1: Severe signal overlap in the ¹H NMR spectrum, especially in the sugar region (3.0-4.5 ppm).

  • Possible Causes:

    • Inherent complexity and high number of similar proton environments in the glycoside.[2]

    • Suboptimal choice of NMR solvent leading to poor signal dispersion.[10]

    • Insufficient magnetic field strength of the NMR spectrometer.[2]

  • Recommended Solutions:

    SolutionDescriptionExpected Outcome
    Change NMR Solvent Re-dissolve the sample in a different deuterated solvent (e.g., from D₂O to DMSO-d₆ or pyridine-d₅). Different solvents can induce changes in chemical shifts due to varying solvent-solute interactions.[2][10]Improved signal dispersion, potentially resolving some overlapping multiplets.
    Utilize 2D NMR Techniques Acquire 2D spectra such as ¹H-¹³C HSQC. This disperses the proton signals based on the chemical shifts of their attached carbons, which have a much larger chemical shift range.[2][7]Overlapping proton signals can be resolved by spreading them into a second dimension, facilitating their assignment.
    Acquire Data at a Higher Magnetic Field If available, use an NMR spectrometer with a higher magnetic field (e.g., 600 MHz or higher).[11]Increased chemical shift dispersion, leading to better resolution of signals.[11]
    Vary the Sample Temperature Acquire spectra at different temperatures. This can sometimes alter the chemical shifts of certain protons, particularly those involved in hydrogen bonding, and may improve resolution.[8]Potential improvement in signal separation.

Problem 2: Difficulty in determining the glycosidic linkage positions and the sequence of sugar residues.

  • Possible Causes:

    • Weak or ambiguous cross-peaks in the HMBC spectrum.

    • Lack of clear NOE correlations between sugar residues.

    • Conformational flexibility around the glycosidic bond averaging out the NOE effects.

  • Recommended Solutions:

    SolutionDescriptionExpected Outcome
    Optimize HMBC Experiment Adjust the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) to better observe the correlations across the glycosidic bond. Acquiring the spectrum with a longer acquisition time can also improve the signal-to-noise ratio.Enhanced intensity of the key H-1 to C-X cross-peaks, allowing for unambiguous identification of the linkage position.[8]
    Acquire a ROESY Spectrum If NOESY cross-peaks are weak or absent due to the molecule's size and tumbling rate, a ROESY experiment can be performed. ROESY provides positive cross-peaks regardless of the molecular weight.[12]Observation of through-space correlations that may be missing in the NOESY spectrum, aiding in the determination of the sugar sequence.
    Perform Chemical Derivatization Methods like permethylation followed by hydrolysis and GC-MS analysis of the partially methylated alditol acetates (PMAAs) can provide definitive linkage information that complements the NMR data.Confirmation of glycosidic linkage positions through an independent chemical method.

Quantitative Data

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Pyranose Sugars

NucleusAnomeric (C/H-1)Other Ring (C/H-2 to C/H-5)Exocyclic (C/H-6)
¹H (ppm) 4.4 - 5.53.0 - 4.5~3.7 - 3.9 (if CH₂OH)
¹³C (ppm) 90 - 11065 - 85~60 - 70 (if CH₂OH)

Note: These are general ranges and can vary depending on the specific sugar, its configuration, and the solvent used.[3][6][13]

Table 2: Diagnostic NMR Parameters for Anomeric Configuration

AnomerTypical ¹H Chemical Shift of H-1 (ppm)Typical ³JH1,H2 Coupling Constant (Hz)
α-anomer ~4.8 - 5.5~2 - 4
β-anomer ~4.3 - 4.9~7 - 9

Source: Adapted from reference[8].

Experimental Protocols

General Sample Preparation:

  • Dissolve 5-10 mg of the purified glycoside in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.[8][14]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[15]

  • If the sample contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to avoid poor shimming.[15]

Protocol 1: 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are spin-spin coupled, typically through two or three bonds.

  • Methodology:

    • Set up the spectrometer by locking onto the deuterated solvent signal and shimming the magnetic field to achieve good homogeneity.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

    • Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width in both F1 and F2 dimensions to cover all proton signals.

    • Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.

    • Process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

Protocol 2: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and their attached carbons.

  • Methodology:

    • Lock and shim the spectrometer.

    • Acquire 1D ¹H and ¹³C spectra to set the spectral widths and transmitter offsets for the respective dimensions.

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Set the F2 (¹H) and F1 (¹³C) spectral widths to encompass all relevant signals.

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for carbohydrates.

    • Acquire the data and process with appropriate window functions and Fourier transformation.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_analysis Data Analysis & Structure Elucidation sample_prep Purified Glycoside (5-10 mg) in Deuterated Solvent (0.5 mL) H1_NMR 1D ¹H NMR sample_prep->H1_NMR Initial Assessment C13_NMR 1D ¹³C NMR COSY ¹H-¹H COSY H1_NMR->COSY TOCSY ¹H-¹H TOCSY COSY->TOCSY assign_spins Assign Spin Systems (COSY, TOCSY) COSY->assign_spins HSQC ¹H-¹³C HSQC TOCSY->HSQC TOCSY->assign_spins HMBC ¹H-¹³C HMBC HSQC->HMBC assign_carbons Assign ¹H-¹³C Pairs (HSQC) HSQC->assign_carbons NOESY NOESY / ROESY HMBC->NOESY determine_linkages Determine Linkages (HMBC) HMBC->determine_linkages determine_sequence Determine Sequence (NOESY/ROESY) NOESY->determine_sequence assign_spins->assign_carbons assign_carbons->determine_linkages determine_linkages->determine_sequence final_structure Final Structure determine_sequence->final_structure

Caption: General experimental workflow for glycoside structure elucidation by NMR.

troubleshooting_workflow cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcomes problem Problem: Severe Signal Overlap in ¹H NMR Spectrum change_solvent Change Solvent (e.g., D₂O to DMSO-d₆) problem->change_solvent higher_field Use Higher Field NMR (≥ 600 MHz) problem->higher_field run_2d_nmr Run 2D NMR (e.g., HSQC) problem->run_2d_nmr outcome_solvent Improved Signal Dispersion change_solvent->outcome_solvent outcome_field Increased Chemical Shift Dispersion higher_field->outcome_field outcome_2d Resolution in 2nd Dimension run_2d_nmr->outcome_2d resolution Resolution Sufficient? outcome_solvent->resolution outcome_field->resolution outcome_2d->resolution resolution->problem No, try another approach proceed Proceed with Structure Elucidation resolution->proceed Yes

Caption: Troubleshooting logic for severe signal overlap in ¹H NMR of glycosides.

References

Technical Support Center: Stability of 2"-O-beta-L-galactopyranosylorientin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of "2"-O-beta-L-galactopyranosylorientin" in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for "this compound" in its solid form and in solution?

A1: In its lyophilized solid form, "this compound" is stable for up to 36 months when stored at -20°C and kept desiccated. For solutions, it is recommended to store them at -20°C and use within one month to prevent loss of potency. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes. For long-term storage of stock solutions, -80°C for up to six months is recommended, with protection from light.

Q2: What are the primary factors that can affect the stability of "this compound" in solution?

A2: The stability of "this compound," a flavonoid C-glycoside with an O-glycosidic linkage, in solution is primarily influenced by pH, temperature, and the solvent composition. Flavonoid glycosides can be susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the O-glycosidic bond. Elevated temperatures can accelerate this degradation. The choice of solvent is also critical, as some organic solvents may either promote stability or contribute to degradation pathways.

Q3: How does pH impact the stability of C-glycosylflavonoids like orientin?

A3: Studies on orientin, the parent C-glycosylflavonoid of your compound, have shown that its stability is pH-dependent. While specific data for "this compound" is limited, research on orientin indicates that C-glycosylflavonoids can degrade under certain pH conditions. It is crucial to determine the optimal pH range for your specific experimental setup to ensure the stability of the compound.

Q4: Can the additional galactopyranosyl group at the 2" position affect the stability compared to orientin?

A4: Yes, the O-linked galactopyranosyl group is a significant factor. O-glycosidic bonds are generally more susceptible to hydrolysis under acidic or basic conditions compared to the C-glycosidic bond of orientin. Therefore, "this compound" may exhibit different degradation kinetics than orientin, with the potential for hydrolysis of the galactose moiety.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of biological activity.

Possible Cause: Degradation of "this compound" in your experimental solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Ensure your stock solution was prepared and stored according to the recommendations (see FAQ 1).

    • If possible, re-analyze the concentration and purity of your stock solution using a validated analytical method like HPLC-UV.

  • Evaluate Experimental Conditions:

    • pH: Measure the pH of your experimental buffer or medium. If it is acidic or alkaline, consider if this could be contributing to hydrolysis. Buffer choice is critical; for instance, phosphate buffers can be used to maintain a stable pH in the range of 4.5 to 7.4.

    • Temperature: Are your experiments conducted at elevated temperatures? Flavonoid glycosides can degrade at higher temperatures. If possible, perform experiments at a lower temperature or for a shorter duration.

    • Light Exposure: Protect your solutions from direct light, as photolytic degradation can occur. Use amber vials or cover your containers with aluminum foil.

  • Conduct a Preliminary Stability Check:

    • Prepare a solution of your compound in the experimental buffer.

    • Incubate it under the same conditions as your experiment (time, temperature, light exposure).

    • Analyze the solution by HPLC at the beginning and end of the incubation period to check for any degradation.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradants: The most likely degradation would involve the hydrolysis of the O-linked galactose, yielding orientin. Other potential degradation products could arise from the breakdown of the flavonoid backbone under harsh conditions.

  • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact "this compound" from its potential degradation products.

    • Gradient Adjustment: Modify the gradient elution profile to improve the resolution between the parent compound and any new peaks.

    • Column Selection: Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) to achieve better separation.

    • Mobile Phase Modifiers: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution for flavonoids.

  • Perform Forced Degradation Studies: To confirm that the new peaks are indeed degradation products, you can intentionally degrade a sample of your compound under stress conditions (acid, base, heat, oxidation) and analyze the resulting chromatogram. This will help in identifying the retention times of the major degradants.

Quantitative Data on Stability

Table 1: Estimated Stability of Orientin in Solution at Different pH Values (25°C)

pHBuffer SystemEstimated Stability
4.5Phosphate BufferRelatively stable.
5.5Phosphate BufferGenerally stable.
6.5Phosphate BufferStable.
7.4Phosphate BufferStable.
> 8.0Alkaline BuffersPotential for increased degradation. Flavonoids can be unstable in alkaline conditions.
< 4.0Acidic BuffersPotential for hydrolysis of the O-glycosidic bond, leading to the formation of orientin. The C-glycosidic bond is generally more stable to acid hydrolysis than O-glycosidic bonds.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Incubate the stock solution at 70°C in a controlled oven. Take samples at 24, 48, and 72 hours, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for "this compound".

1. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (example):

    • 0-5 min: 10% B

    • 5-30 min: 10-40% B

    • 30-35 min: 40-90% B

    • 35-40 min: 90% B

    • 40-41 min: 90-10% B

    • 41-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Diode Array Detector (DAD) monitoring at the λmax of the compound (typically around 270 nm and 350 nm for flavones).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock_solution->base Apply Stress thermal Thermal Degradation (70°C) stock_solution->thermal Apply Stress oxidative Oxidative Degradation (3% H₂O₂, RT) stock_solution->oxidative Apply Stress photo Photolytic Degradation (ICH Q1B) stock_solution->photo Apply Stress sampling Sample at Time Points & Neutralize/Dilute acid->sampling base->sampling thermal->sampling oxidative->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study of "this compound".

HPLC_Troubleshooting_Logic cluster_investigation Initial Investigation cluster_action Corrective Actions cluster_outcome Outcome start Inconsistent Results or Unexpected Peaks in HPLC check_storage Verify Stock Solution Storage & Integrity start->check_storage check_conditions Evaluate Experimental (pH, Temp, Light) start->check_conditions prelim_stability Conduct Preliminary Stability Test check_storage->prelim_stability check_conditions->prelim_stability stable Compound Stable prelim_stability->stable No Degradation degraded Degradation Confirmed prelim_stability->degraded Degradation Observed optimize_hplc Optimize HPLC Method (Gradient, Column) forced_degradation Perform Forced Degradation Study optimize_hplc->forced_degradation degraded->optimize_hplc

Caption: Logic diagram for troubleshooting stability issues of "this compound".

degradation of flavonoid C-glycosides under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flavonoid C-Glycoside Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with flavonoid C-glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, focusing on the prevention and analysis of degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to the stability of flavonoid C-glycosides under various experimental conditions.

Q1: My flavonoid C-glycoside sample shows significant degradation after extraction. What are the likely causes?

A: Unexpected degradation during or after extraction is typically linked to harsh environmental conditions. The primary factors to investigate are temperature, pH, and exposure to oxygen and light.

  • Temperature: High temperatures used during extraction processes like heating or boiling can lead to the thermal degradation of flavonoids.[1] For instance, prolonged exposure to temperatures above 100°C can induce structural changes and hydrolysis, converting glycosides into their aglycone forms.[2] The ideal drying temperature to retain glycosides is generally between 45-50°C.[3]

  • pH: Flavonoid C-glycosides exhibit pH-dependent stability.[4] Extreme acidic or alkaline conditions can promote degradation. For example, while the C-C bond in C-glycosides is more resistant to acid hydrolysis than the C-O bond in O-glycosides, strong acidic conditions can still cause degradation over time.[5][6] It is crucial to maintain a pH close to neutral (pH 5-7) whenever possible.[7][8]

  • Oxidation & Light: Exposure to oxygen and light can lead to oxidative degradation and photodegradation.[3][9] The presence of a hydroxyl group at the 3-position of the flavonoid structure is a key factor in photoreactivity.[9] Always handle and store samples in amber vials or protect them from light, and consider using deoxygenated solvents or purging with an inert gas like nitrogen.

Q2: I am observing the formation of aglycones in my C-glycoside sample. Is this always a sign of degradation?

A: The appearance of aglycones (the non-sugar part of the molecule) indicates the cleavage of the glycosidic bond. While this is a form of degradation, it can be intentional or unintentional.

  • Unintentional Degradation: Thermal stress is a common cause. Roasting processes, for example, can induce the degradation of flavonol glycosides into their corresponding aglycones.[10][11] Studies on noni leaves showed that roasting at 175°C for 10 minutes resulted in a 65% loss of rutin (a quercetin O-glycoside) and a 50% loss of a kaempferol glycoside.[10]

  • Enzymatic Hydrolysis: Enzymes, either endogenous to a plant extract or introduced as a contaminant (e.g., from microorganisms), can cleave glycosidic bonds.[5][12] While C-glycosides are generally more resistant to enzymatic hydrolysis than O-glycosides, some microbial enzymes in the human gut can degrade them.[5][13][14]

  • Intentional Hydrolysis: In many analytical procedures, flavonoid glycosides are intentionally hydrolyzed to their aglycones to simplify quantification.[12] This is often achieved through controlled acid hydrolysis (e.g., with 1-2 M HCl) or enzymatic hydrolysis using enzyme mixtures like snailase.[12]

Q3: Are flavonoid C-glycosides more stable than O-glycosides?

A: Yes, generally C-glycosides are significantly more stable. The carbon-carbon (C-C) bond linking the sugar moiety to the flavonoid aglycone is much more resistant to acid, alkali, and enzymatic hydrolysis compared to the carbon-oxygen (C-O) ether bond found in O-glycosides.[6] This inherent stability is a key reason for the interest in their pharmacological properties, as they are more likely to remain intact during digestion.[5][6]

Q4: How can I minimize C-glycoside degradation during long-term storage?

A: For long-term stability, it is critical to control the storage environment.

  • Temperature: Store samples at low temperatures, preferably at -20°C or -80°C.

  • Light: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent: Store samples in a dry, solid form if possible. If in solution, use a stable, neutral pH buffer or an appropriate organic solvent like methanol.

Data on Flavonoid Degradation

The following tables summarize quantitative data on the degradation of flavonoids under different experimental conditions.

Table 1: Effect of Temperature on Flavonoid Glycoside Stability

Flavonoid/SourceExperimental ConditionTemperatureDurationObservationReference
Flavonol Glycosides (Noni Leaf)Roasting175°C10 min50-65% loss of glycosides[10]
Flavonol Glycosides (Noni Leaf)Roasting175°C20 min75-80% loss of glycosides[10]
Quercetin & Glucosides (Onion)HeatingUp to 120°C30 minContent increased[1]
Quercetin & Glucosides (Onion)Heating150°C30 minContent decreased significantly[1]
General GlycosidesConvective Drying45-50°C-Ideal temperature range for retention[3]
Rutin (Glycosylated)Isothermal Heating (in water)< 100°C2 hoursLinear degradation[15]
Naringin (Glycosylated)Isothermal Heating (in water)130°C2 hours~20% loss[15]

Table 2: Effect of pH on Flavonoid Stability

FlavonoidpH ConditionObservationReference
Cyanidin 3-O-β-glucopyranoside2.0High stability (99% remained after 8 hrs)[16]
Cyanidin (Aglycone)2.0Low stability (27% remained after 8 hrs)[16]
Cyanidin 3-O-β-glucopyranoside0.5Highest color intensity (Chroma)[17][18]
Quercetin 8-C-glucoside & OrientinVariesStability is pH-dependent[7]
Myricitrin, Hyperoside, Quercitrin7.0Highest inhibitory effect on α-glucosidase[8]
Cyanidin-3-O-glucoside (C3G)5.0Highest inhibitory effect on α-glucosidase[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of Flavonoid C-Glycosides

This protocol is used to determine the intrinsic stability of a flavonoid C-glycoside by subjecting it to stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the flavonoid C-glycoside (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Stress Conditions: [4]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 70°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, as base-catalyzed degradation is often rapid.

    • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 0.03% H₂O₂). Keep at room temperature and protect from light.

    • Thermal Degradation: Incubate the stock solution (in a neutral buffer) at an elevated temperature (e.g., 70°C).

  • Sample Collection: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acid and base-stressed samples to halt the degradation reaction before analysis.

  • Analysis by HPLC: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining amount of the parent flavonoid C-glycoside and detect the formation of degradation products.[4][19]

Protocol 2: HPLC Method for Quantification

This is a general reverse-phase HPLC (RP-HPLC) method for analyzing flavonoid glycosides and their aglycones.

  • Instrumentation: An HPLC system with a DAD or UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used to separate compounds with different polarities.[10]

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Example: [10]

    • 0-15 min: 10% B to 20% B

    • 15-26 min: 20% B to 40% B

    • 26-39 min: 40% B to 50% B

    • Followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.[10][20]

  • Detection Wavelength: Monitor at the λmax of the flavonoids, typically around 280 nm and 350-370 nm.[10]

  • Quantification: Use a calibration curve prepared from certified reference standards of the specific flavonoid C-glycoside.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate common experimental workflows and troubleshooting logic.

Caption: A typical experimental workflow for conducting forced degradation studies on flavonoid C-glycosides.

G Troubleshooting Unexpected Degradation start Start: Unexpected Degradation Observed q1 Was sample exposed to high temperature (>50°C)? start->q1 a1_yes Action: Reduce temperature during extraction/storage. Use cryo-milling or cold extraction. q1->a1_yes  Yes q2 Is the solvent/buffer pH extreme (<5 or >8)? q1->q2 No end_node Problem Resolved a1_yes->end_node a2_yes Action: Adjust pH to neutral range (5-7). Use appropriate buffers. q2->a2_yes  Yes q3 Was sample exposed to direct light or air for long periods? q2->q3 No a2_yes->end_node a3_yes Action: Use amber vials, work under dim light, and purge with inert gas (N2). q3->a3_yes  Yes q3->end_node No (Consider enzymatic degradation) a3_yes->end_node

Caption: A logical decision tree for troubleshooting common causes of flavonoid C-glycoside degradation.

G Simplified Flavonoid C-Glycoside Degradation Pathway Flavonoid_C_Glycoside Flavonoid C-Glycoside (e.g., Orientin) Aglycone Aglycone (e.g., Luteolin) Flavonoid_C_Glycoside->Aglycone C-C Bond Cleavage Sugar Sugar Moiety Flavonoid_C_Glycoside->Sugar Stressor Stress Condition (Heat, Extreme pH, Enzyme) Stressor->Flavonoid_C_Glycoside Phenolic_Acids Smaller Phenolic Compounds (e.g., Phenylpropionic Acids) Aglycone->Phenolic_Acids C-Ring Cleavage Further_Degradation Further Degradation Further_Degradation->Aglycone

Caption: A conceptual diagram showing the breakdown of a C-glycoside to its aglycone and smaller phenolics.

References

improving solubility of "2"-O-beta-L-galactopyranosylorientin" for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of "2"-O-beta-L-galactopyranosylorientin" for in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of "this compound"?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of "this compound".[1][2] It is soluble in DMSO, and stock solutions can be prepared at concentrations such as 27.5 mg/mL (45.04 mM) or even higher (≥112.6mg/mL).[2][3] For cell culture experiments, it is crucial to dilute the DMSO stock solution into the aqueous assay buffer to a final DMSO concentration that is non-toxic to the cells, typically 0.1% or lower.[4][5][6]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.1%) to minimize solvent-induced precipitation and cellular toxicity.[4][5] This may require preparing a more concentrated initial stock solution in DMSO.

  • Use Co-solvents: For in vivo studies, a mixture of solvents can be used. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL.[7]

  • Incorporate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9] Preparing an inclusion complex with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can significantly improve solubility.[7]

  • Adjust pH: The solubility of many flavonoids is pH-dependent. Increasing the pH of the buffer may improve solubility; however, be aware that alkaline conditions can also lead to the degradation of the compound.

  • Gentle Heating and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound.[2][7] However, prolonged heating should be avoided to prevent degradation.

Q3: How should I store my "this compound" stock solution?

A3: Stock solutions of "this compound" in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] It is important to protect the solution from light.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: What are the known biological activities and signaling pathways affected by "this compound"?

A4: "this compound" has demonstrated significant anti-inflammatory properties.[1] It has been shown to decrease the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] Mechanistically, it is known to:

  • Inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) signaling pathways.

  • Activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.

  • It is also a substrate for the Multidrug Resistance Protein 2 (MRP2) , which could influence its cellular efflux.[7][10]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays
Symptom Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock The aqueous solubility limit of the compound is exceeded.1. Decrease Final Concentration: Test a lower final concentration of the compound in your assay. 2. Optimize Co-solvent: If your assay allows, maintain a final DMSO concentration of ≤0.1%.[4][5] 3. Use a Solubilizing Agent: Prepare an inclusion complex with a cyclodextrin (see Protocol 2). 4. pH Adjustment: Cautiously increase the pH of your buffer, monitoring for compound degradation.
Cloudy or hazy solution Incomplete dissolution or formation of micro-precipitates.1. Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.[2] 2. Gentle Warming: Briefly warm the solution to 37°C. Avoid prolonged heating. 3. Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO for your stock solution.[7]
Issue 2: Inconsistent Results in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
High variability between replicates Inconsistent dosing due to precipitation or adsorption to plasticware.1. Pre-treat Plates: Pre-incubate assay plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. 2. Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. 3. Consistent Mixing: Ensure thorough but gentle mixing when diluting the stock solution into the final assay medium.
Lower than expected activity Degradation of the compound in the assay medium.1. Fresh Preparations: Prepare fresh dilutions of the compound immediately before each experiment. 2. Light Protection: Protect all solutions containing the compound from light.[7] 3. pH Stability: Be aware that the pH of cell culture medium can change during incubation. Consider the stability of your compound at the expected final pH.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution for Cell-Based Assays

Objective: To prepare a concentrated stock solution of "this compound" in DMSO for subsequent dilution in cell culture medium.

Materials:

  • "this compound" powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculation: Determine the required mass of the compound to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 610.5 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 610.5 g/mol = 6.105 mg

  • Weighing: Carefully weigh the calculated amount of "this compound" and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO to the tube. Cap the tube tightly and vortex thoroughly. If necessary, use a sonicator to aid dissolution.[2] Visually confirm that all solid has dissolved.

  • Storage: Store the stock solution in aliquots at -80°C for up to 6 months, protected from light.[7]

  • Usage: When preparing for an experiment, thaw an aliquot and dilute it into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration does not exceed 0.1%.[4] For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

Protocol 2: Preparation of a "this compound"-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of "this compound" by forming an inclusion complex with a cyclodextrin.

Materials:

  • "this compound"

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination: A 1:1 molar ratio of "this compound" to HP-β-CD is a common starting point for flavonoids.

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Addition of Flavonoid: While stirring, slowly add the "this compound" powder to the cyclodextrin solution.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it under high vacuum until a dry powder is obtained.[8]

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or X-ray diffraction (XRD).[8][9][11][12]

  • Solubility Testing: Determine the solubility of the lyophilized powder in your aqueous assay buffer and compare it to the uncomplexed compound.

Visualizations

Signaling Pathways

Below are diagrams illustrating the key signaling pathways modulated by "this compound".

Caption: Inhibition of NF-κB and ERK pathways.

Caption: Activation of the Nrf2/HO-1 pathway.

Experimental Workflow

solubility_workflow start Start: Solubility Issue stock_prep Prepare Concentrated Stock in DMSO start->stock_prep direct_dilution Direct Dilution in Aqueous Buffer stock_prep->direct_dilution check_precipitate Precipitation? direct_dilution->check_precipitate success Proceed with Assay check_precipitate->success No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes use_cyclodextrin Option 1: Use Cyclodextrin troubleshoot->use_cyclodextrin use_cosolvent Option 2: Use Co-solvent System troubleshoot->use_cosolvent prepare_complex Prepare Inclusion Complex (Protocol 2) use_cyclodextrin->prepare_complex prepare_formulation Prepare Formulation for In Vivo / In Vitro use_cosolvent->prepare_formulation test_solubility Test Solubility prepare_complex->test_solubility prepare_formulation->test_solubility check_solubility Soluble? test_solubility->check_solubility check_solubility->success Yes check_solubility->troubleshoot No

Caption: Troubleshooting workflow for solubility.

References

Technical Support Center: Troubleshooting "2"-O-beta-L-galactopyranosylorientin" Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with "2"-O-beta-L-galactopyranosylorientin" (GGN). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cell viability assays.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show an unexpected increase in viability at high concentrations of GGN. What could be the cause?

A1: This is a common observation with certain natural compounds. Several factors could be at play:

  • Direct Reduction of MTT: GGN, as a flavonoid, may have antioxidant or reducing properties that can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher viability.[1]

  • Compound Precipitation: At high concentrations, GGN might precipitate out of the solution. These precipitates can interfere with absorbance readings or even interact with the formazan crystals.

  • Hormetic Effect: Some compounds exhibit a hormetic response, where low doses stimulate cell proliferation while high doses are inhibitory.

To troubleshoot this, you should:

  • Run a control experiment with GGN in cell-free media containing MTT to check for direct reduction.

  • Visually inspect the wells for any signs of precipitation before and after adding the compound.

  • Consider using an alternative viability assay that relies on a different principle, such as the Trypan Blue exclusion assay or a lactate dehydrogenase (LDH) assay, to confirm your results.

Q2: The formazan crystals in my MTT assay are not dissolving completely, leading to inconsistent readings. How can I resolve this?

A2: Incomplete formazan solubilization is a frequent issue. To ensure complete dissolution:

  • Increase Solubilization Time: Extend the incubation period with the solubilization solution (e.g., DMSO or acidified isopropanol).

  • Ensure Thorough Mixing: After adding the solvent, gently agitate the plate on an orbital shaker for 15-30 minutes. Avoid vigorous shaking, which can detach adherent cells.

  • Optimize Solvent Volume: Ensure you are using a sufficient volume of the solubilization solvent.

  • Visual Confirmation: Always visually confirm under a microscope that all formazan crystals have dissolved before reading the plate.

Q3: My Trypan Blue exclusion assay results show high variability between replicates. What are the likely causes?

A3: Variability in Trypan Blue assays often stems from procedural inconsistencies:

  • Uneven Cell Suspension: Ensure your cell suspension is homogenous before taking a sample for counting. Gently pipette the suspension up and down several times.

  • Inaccurate Pipetting: Use calibrated pipettes for both cell suspension and Trypan Blue solution.

  • Counting Time: Count the cells within 3-5 minutes of adding the Trypan Blue solution. Longer incubation times can lead to the dye entering viable cells, causing an underestimation of viability.[2][3]

  • Subjectivity in Counting: The distinction between stained (dead) and unstained (live) cells can be subjective. Ensure consistent criteria are used for counting across all samples.

Q4: Can components in the cell culture medium interfere with my cell viability assays when using GGN?

A4: Yes, media components can interfere:

  • Phenol Red: The pH indicator phenol red can interact with some compounds and affect absorbance readings in colorimetric assays like MTT. It's advisable to use phenol red-free medium during the assay incubation period.[1]

  • Serum: Serum proteins can bind to GGN, potentially altering its effective concentration. Serum can also affect the size and distribution of formazan crystals in the MTT assay.[3][4] Consider using a serum-free medium during the final assay steps.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause Suggested Solution
High background absorbance in "medium only" wells Microbial contamination of reagents or medium.Use fresh, sterile reagents and medium.
The compound (GGN) directly reduces MTT.Run a cell-free control with GGN and MTT. If positive, consider an alternative assay.
Phenol red in the medium is interfering.Use phenol red-free medium for the assay incubation.
Low absorbance readings Insufficient number of viable cells.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.
Short incubation time with MTT reagent.Increase incubation time (typically 2-4 hours) until purple crystals are visible.
Incomplete formazan solubilization.Increase solubilization time, ensure adequate mixing, and visually confirm dissolution.
Inconsistent results between replicates "Edge effect" due to evaporation in outer wells.Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or medium.[4]
Inaccurate pipetting.Ensure pipettes are calibrated and use proper pipetting techniques.
Incomplete formazan solubilization.Ensure complete dissolution of formazan crystals in all wells before reading.
Trypan Blue Exclusion Assay Troubleshooting
Problem Possible Cause Suggested Solution
Overestimation of cell viability Counting too soon after adding Trypan Blue.Allow at least 3-5 minutes for the dye to penetrate dead cells.[2][3]
Subjective counting of lightly stained cells.Establish clear criteria for what constitutes a "dead" cell.
Underestimation of cell viability Counting too long after adding Trypan Blue.Count cells within 5 minutes of staining to prevent dye uptake by viable cells.[2]
Harsh handling of cells leading to membrane damage.Handle cells gently during harvesting and staining.
Inconsistent cell counts Non-homogenous cell suspension.Mix the cell suspension thoroughly before taking a sample.
Inaccurate loading of the hemocytometer.Ensure the correct volume is loaded without introducing air bubbles.
Presence of serum proteins in the staining solution.Resuspend cells in protein-free medium or PBS before adding Trypan Blue.[3]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of "this compound" and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, remove the medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Trypan Blue Exclusion Assay Protocol
  • Cell Preparation: After treating cells with GGN, harvest them and prepare a single-cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[2][5]

  • Incubation: Allow the mixture to incubate at room temperature for 3-5 minutes.[2][3]

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopy: Using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Data Presentation

The following tables are templates for summarizing your quantitative data.

Table 1: Effect of GGN on Cell Viability (MTT Assay)

GGN Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)[Insert Value]100%
[Concentration 1][Insert Value][Calculate Value]
[Concentration 2][Insert Value][Calculate Value]
[Concentration 3][Insert Value][Calculate Value]
[Concentration 4][Insert Value][Calculate Value]

Table 2: Effect of GGN on Cell Viability (Trypan Blue Exclusion Assay)

GGN Concentration (µM)Total Cells CountedViable Cells CountedNon-viable Cells Counted% Cell Viability
0 (Vehicle Control)[Insert Value][Insert Value][Insert Value][Calculate Value]
[Concentration 1][Insert Value][Insert Value][Insert Value][Calculate Value]
[Concentration 2][Insert Value][Insert Value][Insert Value][Calculate Value]
[Concentration 3][Insert Value][Insert Value][Insert Value][Calculate Value]
[Concentration 4][Insert Value][Insert Value][Insert Value][Calculate Value]

Visualizations

Experimental Workflow for Cell Viability Assays

G cluster_prep Cell Preparation & Treatment cluster_mtt MTT Assay cluster_tb Trypan Blue Assay start Seed Cells in 96-well Plate treat Treat with GGN & Vehicle Control start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add For MTT Assay harvest Harvest Cells incubate->harvest For Trypan Blue Assay mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt end Analyze Data read_mtt->end stain Stain with Trypan Blue harvest->stain count Count Cells with Hemocytometer stain->count count->end

Caption: Workflow for assessing cell viability using MTT and Trypan Blue assays.

Hypothetical Signaling Pathway for Flavonoid-Induced Apoptosis

While the specific signaling pathway for "this compound" is not yet established, many flavonoids are known to induce apoptosis through common pathways.[6][7][8][9][10] This diagram illustrates a generalized pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway GGN GGN (Flavonoid) death_receptor Death Receptors (e.g., Fas, TNFR) GGN->death_receptor Induces bax_bak Bax/Bak activation GGN->bax_bak Promotes bcl2 Bcl-2 inhibition GGN->bcl2 Inhibits caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax_bak->mitochondria bcl2->mitochondria apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized signaling pathways for flavonoid-induced apoptosis.

References

overcoming matrix effects in "2"-O-beta-L-galactopyranosylorientin" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of 2"-O-beta-L-galactopyranosylorientin, with a special focus on overcoming matrix effects.

Troubleshooting Guides

Issue: Poor Peak Shape and Resolution in HPLC-UV Analysis

Possible Causes and Solutions:

  • Inappropriate Mobile Phase: The polarity and pH of the mobile phase are critical for the separation of flavonoid glycosides.

    • Solution: Optimize the mobile phase composition. A common starting point is a gradient elution with acetonitrile and water containing a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution.[1]

  • Column Overload: Injecting too concentrated a sample can lead to broad and asymmetric peaks.

    • Solution: Dilute the sample and reinject.

  • Contaminated Guard Column or Analytical Column: Matrix components can accumulate on the column, affecting its performance.

    • Solution: Replace the guard column. If the problem persists, wash the analytical column according to the manufacturer's instructions or replace it.

Issue: Ion Suppression or Enhancement in LC-MS/MS Analysis

Possible Causes and Solutions:

  • Co-eluting Matrix Components: Endogenous molecules from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.

    • Solution 1: Optimize Chromatographic Separation: Adjust the gradient elution profile to separate the analyte from interfering matrix components.

    • Solution 2: Implement Robust Sample Cleanup: Employ sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before analysis.

    • Solution 3: Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.

  • Inappropriate Ionization Source Parameters: The settings of the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can significantly impact signal intensity.

    • Solution: Optimize source parameters such as capillary voltage, gas flow rates, and temperature for the specific analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either suppression (decreased signal) or enhancement (increased signal) of the analyte's response in the mass spectrometer, resulting in inaccurate and unreliable quantification. Due to the complexity of biological and plant-based matrices, quantifying polar and high molecular weight compounds like this compound is particularly susceptible to these effects.

Q2: What is the recommended sample preparation method to minimize matrix effects for this compound in plant extracts?

A2: A multi-step approach is often necessary. A common workflow involves initial extraction with a polar solvent like methanol or ethanol, followed by a cleanup step. Solid Phase Extraction (SPE) with a C18 or polyamide sorbent is a highly effective method for removing interfering substances from plant extracts.[2] For particularly complex matrices, techniques like Matrix Solid-Phase Dispersion (MSPD) can also be employed.[3][4]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A3: While not strictly mandatory for every application, using a SIL-IS is considered the "gold standard" for LC-MS/MS quantification. A SIL-IS for this compound would have the same physicochemical properties and chromatographic behavior as the analyte. This means it will be affected by matrix effects in the same way, allowing for accurate correction of any signal suppression or enhancement and leading to the most reliable quantitative data.

Q4: Can I use a structural analog as an internal standard if a SIL-IS is not available?

A4: Yes, a structural analog (e.g., another flavonoid glycoside with similar properties) can be used as an internal standard. However, it is crucial to validate that the analog behaves similarly to this compound during extraction, chromatography, and ionization to ensure it effectively compensates for matrix effects. Its effectiveness may not be as complete as a true SIL-IS.

Q5: What are the typical LC-MS/MS parameters for the analysis of this compound?

A5: A reversed-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of acetonitrile and water with a small amount of formic or acetic acid. For mass spectrometry, electrospray ionization (ESI) in negative ion mode is often preferred for flavonoids. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound and related flavonoid C-glycosides using different analytical methods.

Table 1: Linearity and Sensitivity of Analytical Methods

CompoundMethodMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compoundUPLC-ESI-MS/MSPlant Material--0.54
OrientinHPLC-UVPlant Extract0.8 - 1000.40.8
VitexinHPLC-UVPlant Extract0.8 - 1000.40.8
IsovitexinHPLC-UVPlant Extract0.8 - 1000.40.8

Data compiled from various sources.[1][5]

Table 2: Accuracy and Precision of Quantification Methods

CompoundMethodMatrixSpiked Concentration (µg/mL)Recovery (%)Precision (RSD %)
Flavonol GlycosidesUHPLC-PDAVarious Foods0.005 - 0.04685.44 - 108.79< 13.69 (Intra- & Inter-day)
ComplanatusideHPLC-UVPlant Extract1.9, 15.0, 60.096.7 - 103.3< 4.25 (Repeatability)
Flavonoid IsomersHPLC-UVBuckwheat Sprout25.0, 50.0, 100.096.67 - 103.60< 5.40 (Inter-day)

Data compiled from various sources.[6][7][8]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Dry the plant material at 40°C and grind it into a fine powder.

  • Extraction: Accurately weigh 0.5 g of the powdered material and place it in a conical flask. Add 25 mL of 80% methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the residue two more times.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) Cleanup of Plant Extract
  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve the crude plant extract in the initial mobile phase and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the flavonoids with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage start Plant Material extraction Solvent Extraction (e.g., 80% Methanol) start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound.

matrix_effect_mitigation cluster_solutions Mitigation Strategies issue Matrix Effect Observed (Ion Suppression/Enhancement) sp Optimize Sample Preparation - SPE - LLE - Dilution issue->sp chrom Optimize Chromatography - Gradient Profile - Column Chemistry issue->chrom is Use Internal Standard - Stable Isotope Labeled (Ideal) - Structural Analog issue->is

Caption: Strategies to overcome matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing Extraction Yield of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 2"-O-beta-L-galactopyranosylorientin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is a flavonoid C-glycoside, a type of natural phenolic compound. It is a major bioactive constituent found in several medicinal plants, most notably the flowers of Trollius ledebourii and Trollius chinensis, as well as in Lophatherum gracile.[1]

Q2: What are the key factors influencing the extraction yield of this compound?

A2: The extraction yield of this compound is influenced by several critical parameters, including the choice of solvent and its concentration, the extraction temperature and time, the solid-to-liquid ratio, and the particle size of the plant material. The pH of the extraction medium can also play a significant role in the stability and recovery of the compound.

Q3: Which extraction methods are most effective for this compound?

A3: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction for flavonoids. UAE is particularly noted for its ability to enhance extraction efficiency at lower temperatures, which is beneficial for thermally sensitive compounds.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for the quantitative analysis of this compound.[1] A C18 column is typically used for separation.

Q5: What are the primary causes of low recovery during the purification of the extract?

A5: Low recovery during purification steps like Solid-Phase Extraction (SPE) can be due to several factors. These include improper column conditioning, using a sample solvent that is too strong, overloading the column, an excessively high flow rate during sample loading, or using an inappropriate wash or elution solvent.[2][3][4][5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Steps & Solutions
Inappropriate Solvent Choice Flavonoid glycosides are polar molecules. Use polar solvents like ethanol or methanol. An aqueous solution (e.g., 70% ethanol) is often more effective than the pure solvent. Conduct small-scale trials with different solvent polarities to find the optimal one for your plant material.
Suboptimal Extraction Temperature While higher temperatures can increase solubility and diffusion, excessive heat can lead to the degradation of flavonoid glycosides. Optimize the temperature by performing extractions at various points (e.g., 40°C, 50°C, 60°C) and analyzing the yield. For Ultrasound-Assisted Extraction, lower temperatures are generally effective.
Incorrect Solid-to-Liquid Ratio An insufficient volume of solvent may lead to incomplete extraction. Conversely, an excessive volume can dilute the extract and complicate downstream processing. Experiment with different ratios (e.g., 1:20, 1:30, 1:40 g/mL) to determine the optimal balance.
Inadequate Extraction Time The extraction may not be running long enough for the solvent to penetrate the plant matrix and dissolve the target compound fully. Monitor the extraction kinetics by taking samples at different time points to determine when the yield plateaus.
Large Particle Size of Plant Material Larger particles have a smaller surface area, limiting solvent penetration. Grind the dried plant material to a fine, uniform powder to maximize the surface area available for extraction.
Degradation of the Target Compound Flavonoid glycosides can be susceptible to hydrolysis under acidic conditions or due to the activity of endogenous enzymes. Ensure the pH of the extraction solvent is near neutral. Consider a blanching step for fresh plant material to deactivate enzymes.
Issue 2: Poor Reproducibility of Results
Potential Cause Troubleshooting Steps & Solutions
Inconsistent Plant Material The concentration of phytochemicals can vary depending on the plant's age, growing conditions, and harvesting time. Use plant material from the same batch for a series of experiments. Ensure the material is well-homogenized.
Variability in Extraction Parameters Minor variations in temperature, time, or solvent concentration can lead to different yields. Precisely control and monitor all extraction parameters for each experiment.
Inconsistent Sample Preparation Differences in grinding, weighing, or packing the extraction vessel can affect results. Standardize your sample preparation workflow.
Issue 3: Low Recovery During Solid-Phase Extraction (SPE) Purification
Potential Cause Troubleshooting Steps & Solutions
Analyte Loss During Sample Loading The analyte may not be retained on the sorbent. This can be due to an inappropriate sorbent type, incorrect pH of the sample, or a sample solvent that is too strong. Ensure the sorbent is appropriate for the polarity of your compound. Adjust the sample pH to ensure the analyte is in a form that will bind to the sorbent. Dilute the sample in a weaker solvent before loading.[2][3][4][5][6]
Analyte Loss During Washing Step The wash solvent may be too strong, causing the analyte to be eluted along with the impurities. Use a weaker wash solvent or reduce the volume of the wash solvent. Collect and analyze the wash fraction to confirm if the analyte is being lost at this stage.[2][4]
Incomplete Elution of the Analyte The elution solvent may not be strong enough to desorb the analyte from the sorbent completely. Use a stronger elution solvent or increase the volume of the elution solvent. A second elution step may be necessary.[3]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol provides a general framework. Optimal conditions should be determined experimentally for your specific plant material.

  • Sample Preparation: Dry the plant material (e.g., flowers of Trollius chinensis) at a controlled temperature (e.g., 50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1.0 g) and place it in an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).

    • Place the vessel in an ultrasonic bath with a controlled temperature (e.g., 50°C).

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined duration (e.g., 30 minutes).

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Collect the supernatant/filtrate.

    • If necessary, perform a second extraction of the residue and combine the extracts.

    • Evaporate the solvent from the combined extract under reduced pressure at a controlled temperature (e.g., <50°C) to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

    • Quantify the concentration of this compound by comparing the peak area with a calibration curve prepared from a certified reference standard.[1]

Optimized Extraction Parameters (Hypothetical Example based on similar flavonoids)

The following table presents hypothetical optimized parameters based on Response Surface Methodology (RSM) studies of similar flavonoids. These values should serve as a starting point for your optimization experiments.

ParameterRange StudiedOptimal Value
Ethanol Concentration (%)50 - 9072
Extraction Temperature (°C)40 - 8065
Extraction Time (min)20 - 6045
Solid-to-Liquid Ratio (g/mL)1:20 - 1:501:38

Visualizations

Experimental Workflow for Extraction and Quantification

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Trollius flowers) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Extraction with Solvent grinding->extraction sonication Ultrasonication extraction->sonication separation Centrifugation/Filtration sonication->separation evaporation Solvent Evaporation separation->evaporation crude_extract Crude Extract evaporation->crude_extract dissolution Dissolve in Mobile Phase crude_extract->dissolution filtration Syringe Filtration dissolution->filtration hplc HPLC-UV/DAD Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction and quantification of this compound.

Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Yield cluster_params Parameter Optimization cluster_material Material Preparation cluster_degradation Stability Issues start Low Extraction Yield check_params Review Extraction Parameters start->check_params check_material Evaluate Plant Material check_params->check_material All Optimal solvent Optimize Solvent & Concentration check_params->solvent Incorrect? temp_time Optimize Temperature & Time check_params->temp_time Suboptimal? ratio Optimize Solid-to-Liquid Ratio check_params->ratio Imbalanced? check_degradation Investigate Degradation check_material->check_degradation All Good particle_size Reduce Particle Size check_material->particle_size Too Large? homogeneity Ensure Homogeneity check_material->homogeneity Inconsistent? ph Check & Adjust pH check_degradation->ph Acidic? enzyme Deactivate Endogenous Enzymes check_degradation->enzyme Enzyme Activity?

References

Technical Support Center: Storage and Handling of "2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of "2"-O-beta-L-galactopyranosylorientin" to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for "this compound"?

A1: For long-term storage, "this compound" should be stored at -20°C or -80°C. As a lyophilized powder, it can be stable for up to 3 years at -20°C. In a solvent, it is recommended to store aliquots at -80°C for up to 1 year to avoid multiple freeze-thaw cycles. For short-term storage of stock solutions, -20°C for up to 1 month is acceptable.

Q2: How should I handle the compound to minimize degradation?

A2: It is crucial to protect "this compound" from light and moisture. Use tightly sealed containers and consider storing it in a desiccator. When preparing solutions, it is best to prepare them fresh for immediate use. If storage of solutions is necessary, they should be aliquoted and stored at -80°C.

Q3: What are the primary factors that can cause degradation of this compound?

A3: The main factors contributing to the degradation of flavonoid glycosides like "this compound" are exposure to high temperatures, acidic or basic pH conditions, light (especially UV), and oxidizing agents.

Q4: What are the likely degradation products of "this compound"?

A4: The primary degradation pathway involves the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, orientin, and galactose. Under certain conditions, particularly acidic ones, orientin can further isomerize to isoorientin. Further degradation of the flavonoid aglycone structure can also occur under harsh conditions.

Q5: My analytical results show unexpected peaks. Could this be due to degradation?

A5: Yes, the appearance of new peaks in your chromatogram, especially those corresponding to orientin or isoorientin, is a strong indicator of degradation. It is advisable to run a forced degradation study on a small sample to identify the retention times of potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound potency or activity over time. Degradation due to improper storage.Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. For solutions, use aliquots to avoid repeated freeze-thaw cycles.
Appearance of extra peaks in HPLC/UPLC analysis. Chemical degradation (e.g., hydrolysis, isomerization).Confirm the identity of the new peaks by comparing their retention times with standards of potential degradation products like orientin and isoorientin. Review the pH and temperature of your experimental conditions.
Discoloration or change in the physical appearance of the compound. Significant degradation.The compound may be too degraded for use. It is recommended to use a fresh, properly stored batch for your experiments.
Inconsistent results between experiments. Inconsistent sample handling leading to variable degradation.Standardize your sample preparation and handling procedures. Prepare solutions fresh for each experiment whenever possible.

Data on Stability of Flavonoid Glycosides

The following tables summarize the stability of flavonoid glycosides under various stress conditions. While specific quantitative data for "this compound" is limited, the data for structurally related compounds provides valuable insights.

Table 1: Thermal Stability of Flavonoid Glycosides

CompoundConditionObservationReference
Quercetin glycosidesRoasting at 180°CDeglycosylation to the aglycone quercetin.[1]
Flavonol glycosidesHeating at 70°CDegradation follows first-order kinetics.[1]
Flavonoid glycosides in herbal drugs80°C and 100°CDecrease in glycosides and increase in corresponding aglycones.

Table 2: pH Stability of Flavonoid C-Glycosides

CompoundpH ConditionObservationReference
OrientinAcidic (e.g., 0.1 M HCl)Labile, potential for isomerization to isoorientin.
OrientinNeutralRelatively stable.
OrientinBasic (e.g., 0.1 M NaOH)Labile to degradation.
Flavonol glycosidespH 4.5 - 7.4Showed pH-dependent stability, more stable under acidic conditions.[1]

Table 3: Photostability of Flavonoids

CompoundLight ConditionObservation
QuercetinUV irradiationUndergoes photodegradation.
General FlavonoidsExposure to lightSusceptible to degradation, emphasizing the need for protection from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of "this compound"

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of "this compound".

1. Materials:

  • "this compound"

  • HPLC-grade methanol and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/PDA detector

  • C18 analytical column

2. Preparation of Stock Solution:

  • Prepare a stock solution of "this compound" in methanol or a suitable solvent at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be kept in the dark.

4. Sample Analysis:

  • Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and methanol or acetonitrile.

  • Monitor the chromatograms at a suitable wavelength (e.g., 254 nm or 350 nm) to detect the parent compound and any degradation products.

5. Data Analysis:

  • Calculate the percentage degradation of "this compound" under each stress condition.

  • Identify the retention times of the major degradation products. If possible, use mass spectrometry (LC-MS) to identify the structure of these products.

Visualizations

Caption: Plausible degradation pathway of "this compound".

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Interference in Bioassays with "2"-O-beta-L-galactopyranosylorientin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when working with the flavonoid glycoside "2"-O-beta-L-galactopyranosylorientin" in various bioassays. While specific interference data for this compound is limited, flavonoids as a class are well-documented as Pan-Assay Interference Compounds (PAINS). This guide offers troubleshooting strategies and frequently asked questions based on the known behavior of related compounds.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its known biological activity?

A1: "this compound" is a flavonoid glycoside extracted from sources like the flowers of Trollius ledebouri.[1][2] It is known to exhibit anti-inflammatory effects.[1][2][3] For instance, it has been shown to decrease the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW 264.7 cells at concentrations between 100 to 200 µM.[3]

Q2: Why might "this compound" interfere with my bioassay?

A2: Like many flavonoids, "this compound" belongs to a class of compounds known as Pan-Assay Interference Compounds (PAINS).[4][5] These molecules can interact non-specifically with assay components, leading to false-positive or false-negative results.[5][6] Common interference mechanisms for flavonoids include autofluorescence, light scattering, compound aggregation, and redox activity.[7][8]

Q3: What are the most common types of bioassays where interference from flavonoids is observed?

A3: Interference is frequently observed in:

  • Fluorescence-based assays: Due to the intrinsic fluorescence of flavonoids.[8]

  • Absorbance-based assays: Color of the compound can interfere with measurements.[9]

  • Enzyme-linked immunosorbent assays (ELISAs): Non-specific binding to assay surfaces or antibodies.[10][11]

  • Cell viability assays (e.g., MTT, XTT): The reducing potential of flavonoids can directly convert the substrate, mimicking cellular activity and leading to false positives.[12]

  • High-throughput screening (HTS): The promiscuous nature of PAINS can lead to a high number of false hits.[5][13]

Q4: How can I determine if my results are a true biological effect or an artifact of assay interference?

A4: A multi-pronged approach is necessary. This includes running appropriate controls (e.g., compound in cell-free media), performing counterscreens, and using orthogonal assays with different detection methods to validate initial findings.[8]

Troubleshooting Guides

Problem 1: Unexpectedly high signal in a fluorescence-based assay.

Possible Cause: Autofluorescence of "this compound".

Troubleshooting Steps:

  • Pre-screen the compound: Measure the fluorescence of your compound in the assay buffer at the same concentration used in the experiment, but without any biological reagents (e.g., cells, enzymes).

  • Data Correction: If the background fluorescence is significant, subtract this value from your experimental readings.

  • Shift Wavelengths: If your instrument allows, try shifting the excitation and/or emission wavelengths to a region where the compound's fluorescence is minimal.

  • Switch Assay Readout: Consider an orthogonal assay with a non-fluorescent readout, such as luminescence or absorbance.[8]

Problem 2: Inconsistent IC50 values in an enzyme inhibition assay.

Possible Cause: Compound aggregation. At higher concentrations, flavonoids can form aggregates that non-specifically inhibit enzymes.[8]

Troubleshooting Steps:

  • Include Detergents: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). The activity of true inhibitors should be largely unaffected, while the apparent inhibition by aggregators will be significantly reduced.[8]

  • Vary Enzyme Concentration: The apparent potency of an aggregator is often dependent on the enzyme concentration. True inhibitors should show a consistent IC50 value even when the enzyme concentration is varied.[8]

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at different compound concentrations.

Problem 3: High background in an absorbance-based assay (e.g., MTT, ELISA).

Possible Cause: Intrinsic color of the compound or direct reduction of the substrate.

Troubleshooting Steps:

  • Background Control: Prepare a control well with the assay medium and the compound at the experimental concentration, but without cells or other biological targets. Measure the absorbance and subtract this value from your experimental wells.[9]

  • Cell-Free Substrate Reduction Control (for MTT/XTT assays): Incubate the compound with the MTT or XTT reagent in cell-free media. A color change indicates direct reduction of the substrate by the compound, a common artifact for antioxidant flavonoids.[12]

  • Alternative Viability Assays: If direct reduction is confirmed, switch to a non-redox-based viability assay, such as the Sulforhodamine B (SRB) assay (measures total protein) or CellTiter-Glo® (measures ATP).[12]

Data Presentation

Table 1: Hypothetical Interference of "this compound" in Different Bioassays

Assay TypePotential Interference MechanismApparent ResultRecommended Control/Action
Fluorescence Polarization AutofluorescenceFalse Negative (Apparent Inhibition)Pre-read compound fluorescence; switch to a non-fluorescent assay format.
MTT Cell Viability Direct reduction of MTT tetrazolium saltFalse Positive (Apparent Increase in Viability)Run cell-free control; use SRB or ATP-based viability assay.[12]
Luciferase Reporter Gene Direct inhibition of luciferase enzymeFalse Negative (Apparent Pathway Inhibition)Perform a counterscreen with purified luciferase enzyme.[8]
ELISA Non-specific binding to plate or antibodiesFalse Positive or NegativeIncrease blocking buffer concentration; include a non-specific binding control.

Experimental Protocols

Protocol 1: Counterscreen for Autofluorescence

  • Prepare a dilution series of "this compound" in the assay buffer.

  • Add the compound dilutions to the wells of a microplate.

  • Add assay buffer without any biological reagents (e.g., cells, enzyme) to the wells.

  • Incubate the plate under the same conditions as the primary assay.

  • Read the fluorescence intensity of the plate using the same filter set as the primary assay.

  • Data Analysis: Flag compounds that show a significant increase in fluorescence compared to the vehicle control.[8]

Protocol 2: Differentiating True Inhibition from Aggregation

  • Prepare a dose-response curve for "this compound" in the primary assay buffer.

  • Prepare a second, identical dose-response curve in the primary assay buffer supplemented with 0.01% Triton X-100.

  • Perform the primary enzyme inhibition assay with both sets of compound dilutions.

  • Data Analysis: Compare the IC50 values. A significant rightward shift (increase) in the IC50 in the presence of the detergent suggests the compound is an aggregator.[8]

Visualizations

Troubleshooting_Workflow start Unexpected Bioassay Result assay_type Identify Assay Type start->assay_type fluorescence Fluorescence-Based? assay_type->fluorescence Fluorescence absorbance Absorbance-Based (e.g., MTT)? assay_type->absorbance Absorbance enzyme Enzyme Inhibition? assay_type->enzyme Enzyme autofluorescence_check Run Autofluorescence Control fluorescence->autofluorescence_check cell_free_reduction Run Cell-Free Reduction Control absorbance->cell_free_reduction aggregation_check Test with Detergent (Triton X-100) enzyme->aggregation_check is_autofluorescent Autofluorescent? autofluorescence_check->is_autofluorescent is_reducing Direct Reduction? cell_free_reduction->is_reducing is_aggregator IC50 Shift? aggregation_check->is_aggregator switch_assay_fluor Switch to Non-Fluorescent Assay is_autofluorescent->switch_assay_fluor Yes true_result Result Likely Valid is_autofluorescent->true_result No switch_assay_abs Switch to Non-Redox Assay (e.g., SRB) is_reducing->switch_assay_abs Yes is_reducing->true_result No confirm_inhibition Confirm with Orthogonal Assay is_aggregator->confirm_inhibition Yes is_aggregator->true_result No

Caption: Troubleshooting workflow for bioassay interference.

Caption: Mechanisms of Pan-Assay Interference Compounds (PAINS).

References

Technical Support Center: Analysis of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2"-O-beta-L-galactopyranosylorientin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a flavonoid glycoside. It has been identified in plants such as Trollius ledebouri and Lophatherum gracile. This compound is noted for its anti-inflammatory properties.[1] It is a substrate of the multidrug resistance protein 2 (MRP2), which is involved in transporter-mediated efflux.[2][3]

Q2: What are the common analytical techniques for this compound analysis?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common and effective techniques for the qualitative and quantitative analysis of this compound.[4][5]

Q3: What are the key considerations for sample preparation when analyzing this compound from plant materials?

A3: Proper sample preparation is crucial for accurate analysis. Key steps include drying and powdering the plant material, followed by extraction using a suitable solvent such as methanol or ethanol.[4][6] Subsequent steps may involve filtration, concentration, and reconstitution in the initial mobile phase to ensure compatibility with the HPLC or UPLC system.[6]

Q4: Where can I obtain a reference standard for this compound?

A4: Analytical standards for this compound are available from several chemical suppliers that specialize in natural products and reference standards.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC or UPLC-MS/MS analysis of this compound.

Issue 1: Poor Chromatographic Peak Shape (Peak Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue in flavonoid analysis and can be caused by several factors:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of the flavonoid, leading to tailing.

    • Solution: Use an end-capped column. Acidifying the mobile phase (e.g., with 0.1% formic acid) can suppress silanol ionization and reduce these interactions, resulting in sharper peaks.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[7]

Issue 2: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. What could be the problem?

A: Fluctuating retention times can compromise the reliability of your results. Here are some common causes and their solutions:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection can lead to shifts in retention time.

    • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analytical run.[1]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or degradation of mobile phase components can cause retention time drift.

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing the solvents accurately. Manually preparing the mobile phase can help diagnose issues with the pump's mixing device.[7]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Issue 3: Peak Splitting

Q: I am observing split peaks for this compound. How can I troubleshoot this?

A: Peak splitting can be a complex issue with multiple potential causes:

  • Contamination: Contamination in the sample, mobile phase, or HPLC system can lead to peak splitting.

    • Solution: Inject a blank to see if the split peak persists. If so, there may be contamination in the flow path. Clean the injector and ensure the mobile phase is free of contaminants.[2]

  • Column Issues: A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly, resulting in split peaks.

    • Solution: Replace the column frit or the guard column. If the analytical column is compromised, it may need to be replaced.

  • Injection Solvent Mismatch: Injecting the sample in a strong, non-miscible, or improperly buffered solvent can cause peak splitting, especially for early eluting peaks.

    • Solution: Ensure the injection solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase.

Experimental Protocols

Protocol 1: Extraction of this compound from Trollius ledebouri

This protocol is adapted from methods for flavonoid extraction from plant materials.

  • Sample Preparation:

    • Air-dry the flowers of Trollius ledebouri at room temperature.

    • Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh approximately 1.0 g of the powdered plant material.

    • Perform ultrasonic-assisted extraction with a suitable solvent. One study optimized this process using a natural deep eutectic solvent composed of L(-)-proline and levulinic acid (1:2 molar ratio) with 14% (v/v) water content at 60°C for 18 minutes with a solid-liquid ratio of 48 mL/g.[8][9] Alternatively, traditional solvents like 60% ethanol can be used.[8]

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm membrane filter to remove particulate matter.

    • If necessary, concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Final Sample Preparation:

    • Reconstitute the dried extract in a known volume of the initial mobile phase for UPLC-MS/MS analysis.

    • Vortex the sample to ensure it is fully dissolved.

    • Centrifuge the sample to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for injection.

Protocol 2: UPLC-QTRAP-MS/MS Analysis

The following is a representative protocol based on a validated method for the quantification of this compound.

  • Instrumentation: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity.

  • Flow Rate: Approximately 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI mode is often suitable for flavonoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

    • Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.

Quantitative Data

The following table summarizes the method validation and quantitative analysis results for this compound from a study on Trollius ledebouri.

ParameterValue
Linearity (r) > 0.9987
Limit of Detection (LOD) 0.0128 - 8.600 ng/mL
Limit of Quantification (LOQ) 0.1809 - 76.00 ng/mL
Intra-day Precision (RSD) < 1.76%
Inter-day Precision (RSD) < 1.76%
Recovery 98.07 - 101.2%
Storage Stability (48h, RSD) < 1.96%
Content in T. ledebourii (5 batches) Ranged from 16.72 to 28.29 mg/g (total flavonoids)

Data is synthesized from a study on the qualitative and quantitative analyses of active constituents in Trollius ledebourii.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plant_material Dried & Powdered Trollius ledebouri extraction Ultrasonic-Assisted Extraction plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration reconstitution Reconstitution in Initial Mobile Phase concentration->reconstitution injection Injection into UPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification using Calibration Curve detection->quantification data_analysis Data Analysis & Reporting quantification->data_analysis mrp2_efflux_pathway cluster_cell Intestinal or Liver Cell compound 2"-O-beta-L- galactopyranosylorientin mrp2 MRP2 Transporter compound->mrp2 Binds to MRP2 adp ADP + Pi mrp2->adp extracellular Extracellular Space (e.g., Intestinal Lumen) mrp2->extracellular Efflux atp ATP atp->mrp2 Hydrolysis

References

Technical Support Center: Scaling Up "2"-O-beta-L-galactopyranosylorientin" Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of "2"-O-beta-L-galactopyranosylorientin" (OGA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the purification of "this compound"?

A1: The main challenges include maintaining high purity and yield, managing large volumes of solvents, preventing sample degradation, and optimizing chromatographic conditions for larger columns and equipment. Issues such as peak broadening, co-elution of structurally similar flavonoids, and column overloading become more pronounced at a larger scale.

Q2: What is a suitable plant source for obtaining "this compound"?

A2: The flowers of Trollius ledebourii Reichb. are a known source of "this compound" and other related flavonoid glycosides.

Q3: What are the recommended initial steps for purifying "this compound" from a crude plant extract?

A3: A common strategy involves a preliminary purification step using macroporous adsorption resins to enrich the flavonoid fraction and remove highly polar impurities like sugars and chlorophyll. This is typically followed by more refined chromatographic techniques.

Q4: Which chromatographic techniques are most effective for the final purification of "this compound" at a preparative scale?

A4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for isolating high-purity "this compound". Prep-HPLC, particularly with a C18 stationary phase, offers high resolution for separating closely related flavonoid glycosides.

Troubleshooting Guides

Issue 1: Low Yield of "this compound" After Scale-Up
Possible Cause Troubleshooting Steps
Incomplete Extraction Optimize the extraction solvent and method. Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency. Ensure the plant material is finely powdered for maximum surface area contact with the solvent.
Degradation of the Compound Flavonoid glycosides can be sensitive to heat and pH. Avoid high temperatures during extraction and solvent evaporation. Use acidified solvents (e.g., with 0.1% formic acid) to improve stability.
Column Overloading in Chromatography Reduce the sample load on the column. Perform a loading study on an analytical column first to determine the maximum sample capacity before scaling up.
Irreversible Adsorption on Stationary Phase For column chromatography, ensure the chosen stationary phase is appropriate. In some cases, deactivating silica gel may be necessary to prevent irreversible adsorption of polar compounds.
Issue 2: Poor Purity of the Final Product
Possible Cause Troubleshooting Steps
Co-elution with Other Flavonoids Optimize the mobile phase composition and gradient in preparative HPLC. Experiment with different solvent systems (e.g., acetonitrile vs. methanol) and pH modifiers. A shallower gradient around the elution time of the target compound can improve resolution.
Peak Tailing Peak tailing can be caused by secondary interactions with the stationary phase. Use an end-capped column or add a competitive base to the mobile phase. Also, check for and minimize dead volumes in the HPLC system.
Column Contamination Flush the column with a strong solvent to remove any strongly retained impurities from previous runs. Using a guard column can help protect the preparative column.

Data Presentation

The following tables provide a summary of expected quantitative data at different stages and scales of "this compound" purification, based on typical laboratory findings for related flavonoid glycosides.

Table 1: Purification Summary at Different Scales

Purification Stage Parameter Lab Scale (500 mg Crude Extract) Pilot Scale (50 g Crude Extract) Production Scale (1 kg Crude Extract)
Crude Extract OGA Content (%)~1-2%~1-2%~1-2%
Macroporous Resin Enriched Flavonoid Fraction (g)~0.25~25~500
OGA Purity in Fraction (%)~10-15%~10-15%~10-15%
Column Chromatography Partially Purified Fraction (mg)~100~10,000~200,000
OGA Purity in Fraction (%)~50-60%~50-60%~50-60%
Preparative HPLC Final Yield of OGA (mg)~40-50~4,000-5,000~80,000-100,000
Final Purity of OGA (%)>98%>98%>98%

Experimental Protocols

Protocol 1: Extraction of "this compound" from Trollius ledebourii
  • Sample Preparation: Air-dry the flowers of Trollius ledebourii and grind them into a fine powder.

  • Extraction:

    • Macerate 1 kg of the powdered plant material with 10 L of 75% ethanol in water at room temperature for 24 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Preliminary Purification using Macroporous Resin Column Chromatography
  • Resin Preparation: Pre-treat D101 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in deionized water and load it onto the column.

  • Elution:

    • Wash the column with 5 bed volumes (BV) of deionized water to remove highly polar impurities.

    • Elute the flavonoid-rich fraction with 5 BV of 50% ethanol.

  • Collection and Concentration: Collect the 50% ethanol eluate and concentrate it to dryness under reduced pressure.

Protocol 3: Preparative HPLC for Final Purification
  • Instrumentation: Use a preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10-20% B

    • 10-40 min: 20-35% B

    • 40-45 min: 35-90% B

    • 45-50 min: 90% B (column wash)

    • 50-55 min: 90-10% B (re-equilibration)

  • Flow Rate: 10 mL/min.

  • Detection: 348 nm.

  • Procedure:

    • Dissolve the enriched flavonoid fraction from the macroporous resin step in the initial mobile phase.

    • Inject the sample onto the column.

    • Collect fractions corresponding to the peak of "this compound".

    • Analyze the purity of the collected fractions using an analytical HPLC method.

    • Combine the pure fractions and lyophilize to obtain the final product.

Mandatory Visualizations

Caption: Experimental workflow for the purification of "this compound".

troubleshooting_guide start Problem: Low Purity of Final Product check_resolution Check Peak Resolution in Chromatogram start->check_resolution check_contamination Check for Column Contamination start->check_contamination poor_resolution Poor Resolution/ Co-elution check_resolution->poor_resolution Identified peak_tailing Peak Tailing check_resolution->peak_tailing Identified optimize_gradient Optimize HPLC Gradient (shallower slope) poor_resolution->optimize_gradient change_solvent Try Different Solvent (e.g., MeOH vs. ACN) poor_resolution->change_solvent use_endcapped_column Use End-capped Column peak_tailing->use_endcapped_column add_modifier Add Mobile Phase Modifier peak_tailing->add_modifier flush_column Flush Column with Strong Solvent check_contamination->flush_column Suspected use_guard_column Use Guard Column flush_column->use_guard_column Preventative Measure

Caption: Troubleshooting logic for low purity in final product purification.

Technical Support Center: Quality Control of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2"-O-beta-L-galactopyranosylorientin" samples. The information is designed to address specific issues that may be encountered during experimental quality control procedures.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its key chemical properties?

A1: "this compound" is a flavonoid glycoside. Key chemical properties are summarized in the table below.

PropertyValue
CAS Number 861691-37-4
Molecular Formula C₂₇H₃₀O₁₆
Molecular Weight 610.5 g/mol
Appearance Typically a solid
Purity (Commercial) Often >98% by HPLC
Solubility Soluble in DMSO

Q2: What are the recommended storage conditions for "this compound" samples?

A2: For long-term stability, solid samples should be stored at -20°C. Solutions, particularly in DMSO, should also be stored at -20°C or -80°C to prevent degradation. It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles.

Q3: Which analytical techniques are most suitable for the quality control of this compound?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection is the primary method for purity assessment and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation and identification of impurities.

Troubleshooting Guides

HPLC / UPLC Analysis

Issue 1: Peak Tailing in Chromatogram

  • Question: My chromatogram for "this compound" shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for flavonoid glycosides is a common issue. Here are the potential causes and solutions:

Potential CauseSolution
Secondary Interactions with Column Residual silanol groups on the stationary phase can interact with the polar hydroxyl groups of the analyte. Use a column with end-capping or add a small amount of a competing base like triethylamine to the mobile phase. Lowering the mobile phase pH with formic or acetic acid can also help by suppressing the ionization of phenolic groups.
Column Overload Injecting a too concentrated sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Contamination Buildup of strongly retained matrix components can create active sites. Use a guard column and replace it regularly. If the analytical column is contaminated, flush it with a strong solvent.
Extra-Column Volume Excessive tubing length or dead volume in fittings can cause band broadening. Use tubing with a smaller internal diameter and ensure all connections are secure.

Issue 2: Poor Peak Resolution

  • Question: I am having trouble separating "this compound" from other components in my sample. How can I improve the resolution?

  • Answer: Optimizing your chromatographic conditions is key to achieving better separation.

ParameterOptimization Strategy
Mobile Phase Composition Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.
Mobile Phase pH Adjusting the pH of the aqueous component with additives like formic acid can alter the retention times and peak shapes of ionizable flavonoids.
Column Chemistry If resolution is still poor, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to exploit different separation mechanisms.
Temperature Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but may also affect selectivity.
Mass Spectrometry (MS) Analysis

Issue 1: Difficulty in Differentiating Isomeric Impurities

  • Question: My MS data suggests the presence of isomers of "this compound". How can I confirm this?

  • Answer: Distinguishing isomers requires a combination of good chromatographic separation and detailed MS/MS analysis.

ApproachDescription
Chromatographic Separation Optimize your UPLC method to achieve at least partial separation of the isomers. This is crucial for obtaining clean MS/MS spectra.
Tandem Mass Spectrometry (MS/MS) Acquire MS/MS spectra for the parent ions of the suspected isomers. The fragmentation patterns, including the relative abundances of fragment ions, can be diagnostic for different isomeric structures. For flavonoid glycosides, the position of the glycosidic linkage can significantly influence fragmentation.

Issue 2: In-Source Fragmentation

  • Question: I am observing ions corresponding to the aglycone and sugar fragments in my full scan MS spectrum, complicating quantification. What is happening?

  • Answer: This is likely due to in-source fragmentation, where the glycosidic bond breaks in the ion source before mass analysis. To mitigate this, you can:

    • Optimize Ion Source Parameters: Reduce the cone voltage or fragmentor voltage to minimize the energy transferred to the ions.

    • Use a Softer Ionization Technique: If available, consider using a gentler ionization method.

    • Quantify using MS/MS: In Multiple Reaction Monitoring (MRM) mode, you can select a specific parent-to-fragment ion transition for quantification, which is less susceptible to interference from in-source fragments.

NMR Spectroscopy Analysis

Issue 1: Poorly Resolved Signals in ¹H NMR

  • Question: The proton NMR spectrum of my sample has broad and overlapping signals, making interpretation difficult. What can I do?

  • Answer: Flavonoid glycosides often have complex ¹H NMR spectra. Here are some tips for improvement:

    • Use a High-Field Spectrometer: Higher magnetic field strengths (e.g., 600 MHz or above) will provide better signal dispersion.

    • Optimize Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for flavonoids due to its good solubilizing power and ability to reveal exchangeable hydroxyl protons.

    • 2D NMR Techniques: Employ 2D NMR experiments like COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity within the molecule. This is essential for unambiguous structural confirmation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is an example method and may require optimization for your specific instrumentation and sample matrix.

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm and 330 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in DMSO or methanol to a concentration of approximately 1 mg/mL.
UPLC-Q-TOF-MS/MS for Identification and Structural Elucidation

This protocol is intended for the identification of the target compound and its potential impurities or degradation products.

ParameterCondition
Column UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range m/z 100-1000
MS/MS Acquisition Data-dependent acquisition (DDA) with collision-induced dissociation (CID)
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
ParameterCondition
Spectrometer 500 MHz or higher
Solvent DMSO-d₆
Concentration 5-10 mg/mL
Experiments ¹H, ¹³C, COSY, HSQC, HMBC
¹H NMR Parameters 32 scans, 2s relaxation delay
¹³C NMR Parameters 1024 scans, 2s relaxation delay

Visualizations

Caption: Experimental workflow for the quality control of "this compound".

troubleshooting_logic cluster_hplc HPLC/UPLC Issues cluster_ms MS Issues cluster_nmr NMR Issues start Unsatisfactory QC Result peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Inconsistent Retention Time? start->retention mass_accuracy Incorrect Mass? start->mass_accuracy fragmentation Unexpected Fragmentation? start->fragmentation nmr_signals Unexpected Signals? start->nmr_signals nmr_resolution Poorly Resolved Spectrum? start->nmr_resolution check_column Check Column Health peak_shape->check_column Yes optimize_mobile_phase Optimize Mobile Phase peak_shape->optimize_mobile_phase Yes optimize_gradient Optimize Gradient resolution->optimize_gradient Yes change_column Change Column Chemistry resolution->change_column Yes calibrate_ms Calibrate Mass Spectrometer mass_accuracy->calibrate_ms Yes adjust_source Adjust Source Parameters fragmentation->adjust_source Yes check_impurities Check for Impurities nmr_signals->check_impurities Yes use_2d_nmr Use 2D NMR nmr_resolution->use_2d_nmr Yes

Technical Support Center: "2"-O-beta-L-galactopyranosylorientin" Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving "2"-O-beta-L-galactopyranosylorientin" (OGA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and use of "this compound" in experimental settings.

1. Compound Solubility and Stability

Q1: My "this compound" solution is cloudy or has precipitated. What should I do?

A1: This is a common issue with flavonoids. Here are some troubleshooting steps:

  • Solvent Choice: "this compound" is soluble in DMSO.[1] For cell-based assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced toxicity.

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock solution in your desired aqueous buffer or cell culture medium. It is recommended to add the stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion.

  • Warming and Sonication: Gentle warming and/or sonication can aid in the dissolution of the compound.[2] However, be cautious with temperature, as excessive heat can lead to degradation.

  • pH of the Medium: Flavonoids can be unstable at alkaline pH.[3][4] Ensure your culture medium or buffer is within the optimal pH range for your experiment and for the stability of the compound.

Q2: How should I store my "this compound" stock solutions to prevent degradation?

A2: Proper storage is critical for maintaining the potency and stability of the compound.

  • Short-term Storage: For use within a month, store stock solutions at -20°C and protect them from light.[2]

  • Long-term Storage: For longer periods (up to 6 months), store stock solutions at -80°C and protect them from light.[2]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as this can lead to degradation. Aliquot your stock solution into smaller, single-use vials.

Data Presentation: Stability of Flavonoid Glycosides

The stability of flavonoid glycosides like "this compound" is influenced by temperature and pH. The following table summarizes the general degradation kinetics.

ParameterConditionObservationReference
Temperature Increased temperature (e.g., 60-100°C)Increased degradation rate constant (k). Follows first-order kinetics.[3][4][5][6][7]
Decreased half-life (t1/2).[3][4][5]
pH Acidic pH (e.g., 3.0)Generally more stable. Higher half-life values observed.[5]
Alkaline pH (e.g., >7.0)Less stable, leading to degradation. Lower activation energies for degradation.[3][4]

2. Inconsistent Bioactivity Results

Q3: I am observing significant variability in the anti-inflammatory effects of "this compound" between experiments. What could be the cause?

A3: Inconsistent results are a common challenge in research. Here are some factors to consider:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Cell Confluency: Seed cells at a consistent density to ensure that they are in the same growth phase at the time of treatment.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to stimuli.

  • Reagent Variability:

    • Compound Purity: Ensure you are using a high-purity (>98% by HPLC) "this compound".[8][9][10]

    • Serum Batch: If using fetal bovine serum (FBS) or other sera in your cell culture, be aware that different batches can have varying levels of growth factors and other components that may influence your results. It is advisable to test a new batch of serum before use in critical experiments.

    • LPS Activity: If you are using lipopolysaccharide (LPS) to induce an inflammatory response, be aware that the activity of LPS can vary between lots. It is recommended to test each new lot to determine the optimal concentration for your experiments.

  • Experimental Procedure:

    • Incubation Times: Adhere strictly to the same incubation times for all treatments.

    • Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize errors in reagent and compound delivery.

Experimental Workflow for Assessing Anti-inflammatory Activity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare OGA Stock Solution treat_oga Pre-treat with OGA prep_compound->treat_oga prep_cells Seed RAW 264.7 Cells prep_cells->treat_oga treat_lps Stimulate with LPS treat_oga->treat_lps collect_supernatant Collect Supernatant treat_lps->collect_supernatant lyse_cells Lyse Cells treat_lps->lyse_cells elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa griess Griess Assay (NO) collect_supernatant->griess western Western Blot (p-NF-κB, p-ERK) lyse_cells->western data_analysis Data Analysis & Statistical Evaluation elisa->data_analysis griess->data_analysis western->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory effects of OGA.

3. MRP2 Transporter Assays

Q4: I am not observing any interaction of "this compound" in my MRP2 transporter assay. What could be the issue?

A4: "this compound" is a known substrate of the multidrug resistance protein 2 (MRP2).[2] If you are not observing an interaction, consider the following:

  • Assay System: Ensure that your chosen assay system (e.g., inside-out membrane vesicles, transfected cell lines) is validated and functioning correctly. Use a known MRP2 substrate and inhibitor as positive controls.

  • ATP Dependence: MRP2 is an ATP-dependent transporter. Your assay buffer must contain an adequate concentration of ATP. Include a control without ATP to confirm that the observed transport is ATP-dependent.

  • Compound Concentration: The concentration of "this compound" used in the assay should be appropriate to observe an interaction. A concentration-response experiment may be necessary to determine the optimal range.

  • Detection Method: The method used to detect the transport of "this compound" (e.g., LC-MS/MS, radiolabeling) must be sensitive and validated for this specific compound.

Experimental Protocols

Protocol 1: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory effects of "this compound" by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • "this compound" (high purity)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • Cell lysis buffer

  • BCA protein assay kit

  • Antibodies for Western blotting (p-NF-κB, NF-κB, p-ERK, ERK, β-actin)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of "this compound" (e.g., 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for NO and cytokine analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 100 µL of supernatant with 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α and IL-6):

    • Perform ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-NF-κB, NF-κB, p-ERK, ERK, and β-actin, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Anti-inflammatory Action of "this compound"

anti_inflammatory_pathway cluster_lps LPS Stimulation cluster_signaling Intracellular Signaling cluster_nuclear Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK NFkB_complex IκB-NF-κB TLR4->NFkB_complex pERK p-ERK ERK->pERK pNFkB p-NF-κB pERK->pNFkB NFkB NF-κB NFkB_complex->NFkB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Nrf2_complex Keap1-Nrf2 Nrf2 Nrf2 Nrf2_complex->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pNFkB_nuc->Cytokines iNOS iNOS pNFkB_nuc->iNOS ARE ARE Nrf2_nuc->ARE HO1 HO-1 (Anti-inflammatory) ARE->HO1 NO NO iNOS->NO OGA "2"-O-beta-L- galactopyranosylorientin" OGA->pERK Inhibits OGA->pNFkB Inhibits OGA->Nrf2_complex Promotes dissociation

Caption: OGA's anti-inflammatory mechanism via NF-κB, ERK, and Nrf2 pathways.

Protocol 2: MRP2 Vesicular Transport Assay

This protocol describes a method to determine if "this compound" is a substrate of MRP2 using inside-out membrane vesicles.

Materials:

  • MRP2-expressing inside-out membrane vesicles

  • Control membrane vesicles (not expressing MRP2)

  • "this compound"

  • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)

  • ATP and AMP solutions

  • Known MRP2 substrate (e.g., estradiol-17-β-glucuronide)

  • Known MRP2 inhibitor (e.g., MK-571)

  • Rapid filtration apparatus with glass fiber filters

  • Scintillation counter or LC-MS/MS for detection

Procedure:

  • Prepare Reaction Mixtures: In separate tubes, prepare the following reaction mixtures on ice:

    • Vesicles (MRP2-expressing or control)

    • "this compound" (at desired concentration)

    • Assay buffer

  • Initiate Transport:

    • Pre-warm the reaction mixtures to 37°C for 3 minutes.

    • Initiate the transport reaction by adding ATP solution (final concentration e.g., 4 mM). For a negative control, add AMP solution instead of ATP.

  • Incubation: Incubate the reactions at 37°C for a short, defined period (e.g., 1-5 minutes) where transport is linear.

  • Stop Reaction and Filter:

    • Stop the reaction by adding ice-cold wash buffer.

    • Rapidly filter the mixture through a glass fiber filter to trap the vesicles.

    • Wash the filter with ice-cold wash buffer to remove any unbound compound.

  • Quantification:

    • If using a radiolabeled compound, quantify the radioactivity on the filter using a scintillation counter.

    • If using a non-labeled compound, extract the compound from the filter and quantify using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the amount of compound transported in the presence of AMP from that transported in the presence of ATP.

    • Compare the transport in MRP2-expressing vesicles to control vesicles to determine MRP2-specific transport.

Protocol 3: Quantification of "this compound" by HPLC-UV

This protocol provides a general method for the quantification of "this compound". Method optimization and validation are recommended for specific applications.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 10-20% B

    • 10-25 min: 20-30% B

    • 25-40 min: 30-60% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diode array detection (DAD) is recommended to identify the optimal wavelength (typically around 270 nm and 350 nm for flavonoids).

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity "this compound" in a suitable solvent (e.g., methanol or DMSO). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract "this compound" from your experimental samples using an appropriate method (e.g., protein precipitation with acetonitrile for plasma samples, solid-phase extraction for complex matrices). Ensure the final sample is dissolved in a solvent compatible with the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of "this compound" in the samples by interpolating their peak areas from the calibration curve.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Orientin and 2”-O-β-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant body of research on the individual bioactivities of the flavonoid C-glycoside orientin and its derivative, 2”-O-β-L-galactopyranosylorientin (OGA). However, direct comparative studies quantitatively evaluating the bioactivities of these two compounds are notably absent. This guide, therefore, summarizes the known biological effects of each compound separately, supported by available experimental data, and outlines the key signaling pathways involved. It is crucial to note that a direct, quantitative comparison of their potency cannot be accurately made without head-to-head studies.

Overview of Bioactivities

Orientin has been extensively studied and is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects[1][2]. OGA has been investigated to a lesser extent, with current research primarily focusing on its anti-inflammatory and neuroprotective potential[3][4].

Quantitative Bioactivity Data

The following tables present a summary of the quantitative data available for the individual bioactivities of orientin and OGA. The absence of data for OGA in several categories highlights the need for further research.

Table 1: Antioxidant Activity

CompoundAssayIC50 / EC50Reference CompoundSource
Orientin DPPH Radical Scavenging112.4 µg/mL-[5]
Orientin ABTS Radical ScavengingWeak activity-[5]
2”-O-β-L-galactopyranosylorientin DPPH Radical ScavengingStronger than orientin (qualitative)-[5]
2”-O-β-L-galactopyranosylorientin ABTS Radical ScavengingNot available-

Note: A direct quantitative comparison of antioxidant activity is limited. One study suggests OGA has stronger DPPH radical scavenging activity than orientin, potentially due to its increased polarity and solubility from the additional galactoside moiety[5].

Table 2: Anti-inflammatory Activity

CompoundCell LineParameter MeasuredInhibitionConcentrationSource
Orientin Murine HSCsNitric Oxide (NO) ProductionSignificant decrease from 35 to 27 µM30 µM[6]
Orientin Murine HSCsiNOS Protein ExpressionAlleviated LPS-induced expression30 µM[6]
Orientin T24 cellsInflammatory Cytokines (TNF-α, IL-1, IL-6)Inhibition in a dose-dependent mannerUp to 1000 µM[7]
2”-O-β-L-galactopyranosylorientin RAW 264.7 cellsNitric Oxide (NO) ProductionDecrease100 to 200 µM[4]
2”-O-β-L-galactopyranosylorientin RAW 264.7 cellsTNF-α ProductionDecrease100 to 200 µM[4]
2”-O-β-L-galactopyranosylorientin RAW 264.7 cellsIL-6 ProductionDecrease100 to 200 µM[4]

Table 3: Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50Source
Orientin MDA-MB-231Breast Cancer28.9 µM[8]
Orientin A549Lung Cancer21.2 µM[8]
Orientin HCT-116Colon Cancer59.1 µM[8]
Orientin T24Bladder CancerDose-dependent reduction in viability[7]
2”-O-β-L-galactopyranosylorientin Various-Not available

Signaling Pathways and Mechanisms of Action

Orientin has been shown to modulate several key signaling pathways to exert its biological effects. The primary mechanisms for OGA are still under investigation, though it is suggested to also have anti-inflammatory effects[3].

Orientin's Key Signaling Pathways

Orientin's anti-inflammatory and antioxidant activities are largely attributed to its ability to modulate the NF-κB and Nrf2 signaling pathways[1][9]. In cancer, it has been shown to inhibit the NF-κB and Hedgehog signaling pathways[7].

Orientin_Signaling_Pathways cluster_inflammatory Anti-inflammatory & Antioxidant Response cluster_cancer Anticancer Response Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates ROS ROS Nrf2 Nrf2 ROS->Nrf2 activates Orientin_inflam Orientin Orientin_inflam->IKK inhibits Orientin_inflam->Nrf2 activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB inhibits NF-κB_nucleus NF-κB (nucleus) NF-κB->NF-κB_nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF-κB_nucleus->Pro-inflammatory Genes activates transcription Keap1 Keap1 Keap1->Nrf2 inhibits Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to Antioxidant Genes Antioxidant Genes (HO-1, GPX4) ARE->Antioxidant Genes activates transcription Orientin_cancer Orientin NF-κB_cancer NF-κB Orientin_cancer->NF-κB_cancer inhibits Hedgehog Pathway Hedgehog Signaling (Shh, Smo, Gli) Orientin_cancer->Hedgehog Pathway inhibits Apoptosis Apoptosis Orientin_cancer->Apoptosis promotes NF-κB_cancer->Hedgehog Pathway regulates Proliferation Proliferation Hedgehog Pathway->Proliferation promotes

Caption: Signaling pathways modulated by orientin.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of bioactivity. Below are detailed methodologies for key assays used to assess the antioxidant, anti-inflammatory, and anticancer properties of flavonoids like orientin and OGA.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Dissolve the test compound (orientin or OGA) and a reference standard (e.g., ascorbic acid) in methanol to create stock solutions. Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the test compound or standard solution at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production. Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

    • Determine the IC50 value.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow for attachment overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: General workflow for bioactivity assessment.

Conclusion

Both orientin and 2”-O-β-L-galactopyranosylorientin exhibit promising biological activities. Orientin is a well-characterized flavonoid with demonstrated antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2[1][7][9]. The available data for OGA suggests it also possesses anti-inflammatory and potentially enhanced antioxidant capabilities, though research is less extensive[3][4][5].

The critical gap in the current scientific literature is the lack of direct, quantitative comparative studies. Such research is essential to objectively determine the relative potency of these two compounds and to understand how the addition of a galactopyranosyl group to the orientin structure influences its bioactivity. Future studies employing the standardized protocols outlined in this guide would be invaluable for elucidating these differences and guiding further research and development of these natural compounds for therapeutic applications.

References

A Comparative Analysis of the Anti-inflammatory Effects of 2”-O-beta-L-galactopyranosylorientin and Vitexin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel anti-inflammatory agents, flavonoids have emerged as a promising class of compounds. Among them, 2”-O-beta-L-galactopyranosylorientin and vitexin, both flavonoid glycosides, have demonstrated notable anti-inflammatory potential. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping therapeutic profiles.

Overview of 2”-O-beta-L-galactopyranosylorientin

2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in plants such as Trollius chinensis, has been shown to possess anti-inflammatory properties.[1][2] Experimental evidence indicates its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are primarily attributed to its ability to suppress inflammatory responses in immune cells. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, it has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] Further studies in LPS-stimulated microglial cells revealed that it also inhibits the expression of interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2).[3]

The underlying molecular mechanisms involve the inhibition of the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) signaling pathways.[3] Additionally, 2”-O-beta-L-galactopyranosylorientin has been observed to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which plays a critical role in the cellular antioxidant response and the resolution of inflammation.[3]

Experimental Data

The following table summarizes the quantitative data from a key study on the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin.

Cell LineStimulantCompound Concentration (µM)Measured Mediator% Inhibition / EffectReference
RAW 264.7LPS100 - 200NO, IL-6, TNF-αDose-dependent decrease[1]
BV-2 (microglia)LPSNot specifiedNO, TNF-α, IL-1β, COX-2Significant inhibition[3]

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates NFkB NF-κB TLR4->NFkB Activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6, COX-2) ERK->Inflammatory_Mediators Induces NFkB->Inflammatory_Mediators Induces Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Induces HO1->NFkB Inhibits Compound 2”-O-beta-L-galactopyranosylorientin Compound->ERK Inhibits Compound->NFkB Inhibits Compound->Nrf2 Activates

Caption: Anti-inflammatory signaling pathway of 2”-O-beta-L-galactopyranosylorientin.

Overview of Vitexin

Vitexin, another flavonoid glycoside, is more widely studied and has been isolated from various plants, including passion flower and hawthorn.[4] It exhibits a broad spectrum of pharmacological activities, with its anti-inflammatory effects being a key area of investigation.

Mechanism of Action

Vitexin's anti-inflammatory properties are mediated through multiple signaling pathways. A primary mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation.[4][5] By suppressing NF-κB activation, vitexin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][6]

Beyond the NF-κB pathway, vitexin has been shown to inhibit other critical inflammatory signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), ERK1/2, and c-Jun N-terminal kinase (JNK) pathways.[5][7] In a rat model of rheumatoid arthritis, vitexin demonstrated anti-inflammatory and apoptotic activity by regulating the Janus kinase (JAK)/signal transducer and activator of transcription (STAT)/suppressors of cytokine signaling (SOCS) pathway.[8] Furthermore, in osteoarthritis chondrocytes, vitexin was found to alleviate inflammatory responses through the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[9] Vitexin also contributes to reducing inflammatory pain by targeting transient receptor potential vanilloid 1 (TRPV1), oxidative stress, and modulating cytokine production.[6][10]

Experimental Data

The following table summarizes quantitative data from various studies on the anti-inflammatory effects of vitexin.

Experimental ModelStimulant / ConditionCompound Concentration / DoseMeasured Mediator(s)% Inhibition / EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)High GlucoseNot specifiedNF-κB p65 translocationSignificant prevention[5]
RAW 264.7 macrophagesLPSNot specifiedTNF-α, IL-1β, NO, PGE2Significant reduction[7]
Collagen-Induced Arthritis (CIA) rat modelCollagen10 mg/kg bwIL-1β, IL-6, IL-17, TNF-α, IFN-γ, iNOSSignificant reduction[8]
Osteoarthritis chondrocytesIL-1βNot specifiedNO, PGE2, IL-6, TNF-α, MMP-1, MMP-3, MMP-13Significant suppression[9]
LPS-stimulated macrophagesLPS0.1, 1, 10 µg/mLNO26%, 44%, 80% decrease respectively[11]

Signaling Pathways

G Inflammatory_Stimuli Inflammatory Stimuli (LPS, High Glucose, IL-1β) Receptors Cellular Receptors Inflammatory_Stimuli->Receptors MAPK MAPK Pathways (p38, ERK, JNK) Receptors->MAPK Activates NFkB NF-κB Pathway Receptors->NFkB Activates JAK_STAT JAK/STAT Pathway Receptors->JAK_STAT Activates HIF1a HIF-1α Pathway Receptors->HIF1a Activates Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, NO, etc.) MAPK->Inflammatory_Mediators Induces NFkB->Inflammatory_Mediators Induces JAK_STAT->Inflammatory_Mediators Induces HIF1a->Inflammatory_Mediators Induces Vitexin Vitexin Vitexin->MAPK Inhibits Vitexin->NFkB Inhibits Vitexin->JAK_STAT Inhibits Vitexin->HIF1a Inhibits G Start Start: Cell Culture Pretreatment Pre-treatment with Test Compound Start->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Incubation Incubation (24h) Stimulation->Incubation Data_Collection Data Collection Incubation->Data_Collection Griess_Assay Griess Assay (NO) Data_Collection->Griess_Assay ELISA ELISA (Cytokines, PGE2) Data_Collection->ELISA qPCR qRT-PCR (Gene Expression) Data_Collection->qPCR Western_Blot Western Blot (Protein Expression) Data_Collection->Western_Blot Analysis Data Analysis Griess_Assay->Analysis ELISA->Analysis qPCR->Analysis Western_Blot->Analysis

References

A Comparative Analysis of Flavonoids in Trollius chinensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trollius chinensis Bunge, a perennial herb of the Ranunculaceae family, is a well-documented plant in traditional Chinese medicine, recognized for its wide array of therapeutic properties, including anti-inflammatory, antioxidant, and antiviral effects. These bioactivities are largely attributed to its rich composition of flavonoids. This guide provides a comparative analysis of the flavonoid profile of Trollius chinensis, presenting quantitative data, detailed experimental protocols for their analysis, and visual representations of the biosynthetic pathways and experimental workflows.

Flavonoid Composition and Quantitative Analysis

The flowers of Trollius chinensis, known as Flos Trollii, are particularly rich in flavonoids, which are the main bioactive components.[1][2] The primary classes of flavonoids identified in this plant include flavone C-glycosides, flavone O-glycosides, dihydroflavones, and flavonols.[1] Among these, orientin and vitexin are two of the most significant and abundant bioactive flavonoids.[2] Several studies have focused on quantifying these and other flavonoids using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a prominent method.[2][3]

The following table summarizes the quantitative analysis of key flavonoids in Trollius chinensis as reported in different studies. It is important to note that the yields of these flavonoids can be influenced by the extraction method employed. For instance, ultrasonic-assisted extraction (UAE) has been shown to be more efficient than heat reflux extraction (HRE) for obtaining vitexin and orientin.[2]

FlavonoidPlant PartExtraction MethodConcentration/YieldReference
OrientinFlowersUltrasonic-Assisted Extraction (UAE)0.53% - 0.62%[2]
VitexinFlowersUltrasonic-Assisted Extraction (UAE)1.08% - 1.25%[2]
2″-O-β-L-galactopyranosylorientinFlowersNot specifiedIdentified as a main component[3]
HyperinFlowersNot specifiedIdentified as a main component[3]
2″-O-(6‴-O-caffeoyl)-galactopyranosylvitexinFlowersNot specifiedNewly identified compound[4]
2″-O-(6‴-O-veratroyl)-galactopyranosylvitexinFlowersNot specifiedNewly identified compound[4]
2″-O-(6‴-O-feruloyl)-galactopyranosylorientinFlowersNot specifiedNewly identified compound[4]

Experimental Protocols

The following sections detail the methodologies commonly employed for the extraction and analysis of flavonoids from Trollius chinensis.

Flavonoid Extraction (Ultrasonic-Assisted Extraction)

This protocol is based on the optimized conditions for maximizing the yield of vitexin and orientin.[2]

  • Plant Material: Dried flowers of Trollius chinensis.

  • Solvent: A mixture of alcohol and water (e.g., 80:20 v/v).[5]

  • Procedure:

    • Weigh a precise amount of powdered Trollius chinensis flowers.

    • Add the solvent at a liquid-to-solid ratio of 16 mL/g.[2]

    • Perform ultrasonic-assisted extraction for 70 minutes at a temperature of 48°C.[2]

    • After extraction, filter the mixture.

    • The filtrate, containing the flavonoids, is then concentrated and prepared for HPLC analysis.

HPLC Analysis of Flavonoids

This protocol provides a general framework for the chromatographic separation and quantification of flavonoids.[2][3]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[2]

  • Column: An analytical C18 reversed-phase column.[3]

  • Mobile Phase: A gradient elution is typically used, consisting of:

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or 0.05% acetic acid).[6]

    • Solvent B: Acetonitrile or methanol.[3][6]

  • Elution Program: The gradient program is optimized to achieve good separation of the target flavonoids. A representative program might involve a gradual increase in the proportion of Solvent B over a period of 40-90 minutes.[3]

  • Detection: The wavelength for detection is set according to the absorption maxima of the flavonoids of interest (typically in the range of 270-350 nm).

  • Quantification: Calibration curves are generated using pure standards of the flavonoids (e.g., orientin, vitexin) to quantify their amounts in the plant extract.[2]

Visualizing Key Processes

To better understand the biological and analytical aspects of flavonoids in Trollius chinensis, the following diagrams illustrate the general biosynthetic pathway and the experimental workflow for their analysis.

Flavonoid_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->p_Coumaroyl_CoA Chalcone_Synthase Chalcone Synthase (CHS) p_Coumaroyl_CoA->Chalcone_Synthase Acetate_Pathway Acetate Pathway Malonyl_CoA 3x Malonyl-CoA Acetate_Pathway->Malonyl_CoA Malonyl_CoA->Chalcone_Synthase Naringenin_Chalcone Naringenin Chalcone Chalcone_Synthase->Naringenin_Chalcone Chalcone_Isomerase Chalcone Isomerase (CHI) Naringenin_Chalcone->Chalcone_Isomerase Naringenin Naringenin (A Flavanone) Chalcone_Isomerase->Naringenin Flavones Flavones (e.g., Luteolin, Apigenin) Naringenin->Flavones Flavonols Flavonols Naringenin->Flavonols Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols Glycosylation Glycosylation (C- and O-) Flavones->Glycosylation Flavonoid_Glycosides Flavonoid Glycosides (e.g., Orientin, Vitexin) Glycosylation->Flavonoid_Glycosides

Caption: General biosynthetic pathway of flavonoids.

Experimental_Workflow Plant_Material Trollius chinensis Flowers (Dried, Powdered) Extraction Ultrasonic-Assisted Extraction (Ethanol/Water, 48°C, 70 min) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration HPLC_Analysis HPLC-DAD/MS Analysis Filtration->HPLC_Analysis Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Analysis->Separation Detection Detection (UV/Vis or MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Flavonoid Identification (Comparison with Standards) Data_Analysis->Identification Quantification Quantification (Calibration Curves) Data_Analysis->Quantification Results Comparative Analysis of Flavonoid Content Identification->Results Quantification->Results

Caption: Experimental workflow for flavonoid analysis.

References

Comparative Analysis of the In Vivo Anti-Inflammatory Activity of 2”-O-beta-L-galactopyranosylorientin and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory activity of 2”-O-beta-L-galactopyranosylorientin and structurally related flavonoid glycosides, orientin and isoorientin. Due to the limited availability of specific in vivo data for 2”-O-beta-L-galactopyranosylorientin, this document leverages in vitro findings for this compound and presents a comparative analysis with more extensively studied alternatives.

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside extracted from plants such as Trollius ledebouri[1]. While its anti-inflammatory effects have been noted, comprehensive in vivo validation remains less documented compared to its parent compounds, orientin and isoorientin.[2][3][4][5] These C-glycosyl flavonoids are known for a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4][5] This guide aims to synthesize the available data to support further research and drug development.

Data Summary of Anti-Inflammatory Activities

The following table summarizes the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin, orientin, and isoorientin based on available in vitro and in vivo studies.

CompoundModel SystemKey FindingsDosage/ConcentrationReference
2”-O-beta-L-galactopyranosylorientin RAW 264.7 macrophages (in vitro)Decreased LPS-induced production of nitric oxide (NO), IL-6, and TNF-α.100 to 200 µM[6]
BV-2 microglial cells (in vitro)Inhibited LPS-induced production of NO and TNF-α; suppressed expression of TNF-α, IL-1β, iNOS, and COX-2.Not specified[7]
Orientin Lipopolysaccharide (LPS)-induced lung injury in mice (in vivo)Ameliorated lung injury by reducing inflammatory responses.Not specified[3]
Osteoarthritic mice (in vivo)Reduced inflammatory response.Not specified[3]
IgE-mediated passive cutaneous anaphylaxis (PCA) in mice (in vivo)Suppressed IgE-mediated PCA reactions.Orally administered[2]
Isoorientin Carrageenan-induced hind paw edema in mice (in vivo)Showed potent anti-inflammatory properties.15 mg/kg and 30 mg/kg[8][9]
Carrageenan-induced air pouch model in mice (in vivo)Reduced cellular infiltration and expression of inflammatory proteins (COX-2, TNF-α, IL-6, 5-LOX, IL-1β).Not specified[10]
Endotoxemia in mice (in vivo)Reduced levels of peripheral and central nervous system inflammatory cytokines.50 mg/kg[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in this guide.

Carrageenan-Induced Paw Edema Model (for Isoorientin)

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Swiss albino mice are typically used.

  • Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized edema.

  • Treatment: Isoorientin (e.g., 15 mg/kg and 30 mg/kg) or a reference drug is administered orally or intraperitoneally prior to carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (in vitro model for 2”-O-beta-L-galactopyranosylorientin)

This model is used to assess the anti-inflammatory effects of compounds on immune cells.

  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Procedure: Cells are cultured and then stimulated with LPS to induce an inflammatory response.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 2”-O-beta-L-galactopyranosylorientin at 100-200 µM) before LPS stimulation.

  • Measurement: The levels of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in the cell culture supernatant are quantified using methods like the Griess assay and ELISA.

  • Analysis: The reduction in the production of these inflammatory markers in treated cells is compared to untreated, LPS-stimulated cells.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these flavonoids are mediated through the modulation of key signaling pathways.

Anti-Inflammatory Signaling Pathway of Orientin and Isoorientin

Orientin and isoorientin exert their anti-inflammatory effects by targeting pathways such as NF-κB and MAPK.[2][12] Isoorientin has also been shown to inhibit Glycogen Synthase Kinase 3β (GSK3β).[11]

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory activates transcription Orientin Orientin / Isoorientin Orientin->IKK inhibits Orientin->MAPK inhibits

Caption: Orientin/Isoorientin inhibit NF-κB and MAPK pathways.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

The following diagram illustrates a typical workflow for assessing the in vivo anti-inflammatory activity of a test compound.

In_Vivo_Workflow Start Start: Select Animal Model (e.g., Mice) Grouping Animal Grouping: - Control - Vehicle - Test Compound - Positive Control Start->Grouping Administration Compound Administration (e.g., Oral Gavage) Grouping->Administration Induction Induction of Inflammation (e.g., Carrageenan Injection) Administration->Induction Measurement Measurement of Inflammatory Response (e.g., Paw Volume) Induction->Measurement Analysis Data Collection & Analysis Measurement->Analysis End End: Evaluate Efficacy Analysis->End

Caption: Workflow for in vivo anti-inflammatory studies.

Conclusion

While direct in vivo evidence for the anti-inflammatory activity of 2”-O-beta-L-galactopyranosylorientin is still emerging, in vitro data demonstrates its potential to modulate key inflammatory pathways. The structurally similar compounds, orientin and isoorientin, have shown significant in vivo anti-inflammatory effects in various animal models. These findings suggest that 2”-O-beta-L-galactopyranosylorientin is a promising candidate for further in vivo investigation. Future studies should focus on establishing its efficacy and safety profile in relevant animal models of inflammation to validate its therapeutic potential.

References

Reproducibility of 2”-O-beta-L-galactopyranosylorientin Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the existing research on the anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin. Due to the limited number of publicly available studies, this guide focuses on comparing the findings from two key papers to assess the reproducibility of the reported effects. A comprehensive evaluation of reproducibility would necessitate further independent studies.

Executive Summary

2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside extracted from plants like Trollius chinensis, has demonstrated anti-inflammatory effects in preclinical studies. Research indicates that this compound can inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. The primary mechanism of action appears to involve the modulation of the NF-κB and MAPK signaling pathways. This guide synthesizes the available quantitative data and experimental methodologies from two independent studies to offer a comparative overview of the compound's bioactivity.

Quantitative Data Comparison

The following tables summarize the quantitative findings from two key studies on the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin. It is important to note that a direct comparison is challenging due to the use of different cell lines (murine macrophages vs. murine microglia) and potentially different experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

StudyCell LineInflammatory StimulusCompound Concentration(s)% Inhibition of NO ProductionIC50 Value
Liu et al. (2018)RAW 264.7 (macrophages)Lipopolysaccharide (LPS)High and low concentrations (specifics not in abstract)Inhibition observed at high concentrationNot specified in abstract
Lou et al. (2014)BV-2 (microglia)Lipopolysaccharide (LPS)10 - 40 µMDose-dependent inhibition15.03 ± 1.54 µM

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production/Expression

StudyCell LineInflammatory StimulusCompound Concentration(s)Effect on TNF-αIC50 Value
Liu et al. (2018)RAW 264.7 (macrophages)Lipopolysaccharide (LPS)High and low concentrationsDecreased production by almost 50% at both concentrationsNot specified in abstract
Lou et al. (2014)BV-2 (microglia)Lipopolysaccharide (LPS)10 - 40 µMDose-dependent inhibition of production and expression27.13 ± 3.41 µM

Table 3: Inhibition of Interleukin (IL) Production/Expression

StudyCell LineInflammatory StimulusTarget InterleukinCompound Concentration(s)Effect on Interleukin
Liu et al. (2018)RAW 264.7 (macrophages)Lipopolysaccharide (LPS)IL-6High and low concentrationsDecreased production by almost 50% at both concentrations
Lou et al. (2014)BV-2 (microglia)Lipopolysaccharide (LPS)IL-1βNot specified in abstractMarkedly inhibited expression

Experimental Protocols

Detailed experimental protocols are essential for reproducing research findings. Below are summaries of the methodologies described in the referenced studies. For complete, step-by-step protocols, consulting the full-text articles is necessary.

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages (Liu et al., 2018)
  • Cell Culture: RAW 264.7 murine macrophage cells were used.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) was used to induce an inflammatory response.

  • Treatment: Cells were treated with high and low concentrations of 2”-O-beta-L-galactopyranosylorientin.

  • Nitric Oxide (NO) Measurement: The Griess assay was likely used to measure nitrite levels in the cell culture supernatant as an indicator of NO production.

  • Cytokine Measurement (IL-6 and TNF-α): Enzyme-linked immunosorbent assay (ELISA) was likely used to quantify the concentration of IL-6 and TNF-α in the cell culture supernatant.

Anti-inflammatory Activity Assessment in BV-2 Microglia (Lou et al., 2014)
  • Cell Culture: BV-2 murine microglial cells were used.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) was used to induce an inflammatory response.

  • Treatment: Cells were treated with various concentrations of orientin-2"-O-galactopyranoside (10, 20, and 40 µM).

  • Nitric Oxide (NO) Measurement: The Griess assay was used to determine nitrite concentration in the culture medium.

  • TNF-α Measurement: ELISA was used to measure the levels of TNF-α in the cell culture supernatant.

  • Gene Expression Analysis (TNF-α, IL-1β, iNOS, COX-2): The study likely employed reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR) to measure the mRNA expression levels of these inflammatory mediators.

  • Western Blot Analysis: This technique was likely used to assess the protein levels and phosphorylation status of components in the NF-κB and ERK signaling pathways.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are attributed to its ability to modulate key intracellular signaling pathways. The study by Lou et al. (2014) provides significant insights into these mechanisms.

Caption: LPS-induced pro-inflammatory signaling and its inhibition.

The diagram above illustrates the proposed mechanism of action. Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4), activating downstream pathways including the MAPK/ERK and NF-κB pathways. This leads to the translocation of NF-κB into the nucleus and the transcription of pro-inflammatory genes. 2”-O-beta-L-galactopyranosylorientin is shown to inhibit the phosphorylation of ERK and IKK, thereby suppressing these inflammatory cascades.[1] Additionally, the compound promotes the NRF2/HO-1 antioxidant pathway, which can further contribute to the suppression of inflammation.

Experimental Workflow

A generalized workflow for assessing the anti-inflammatory effects of a compound like 2”-O-beta-L-galactopyranosylorientin is depicted below.

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion on Reproducibility

Based on the analysis of the two available studies, the anti-inflammatory findings for 2”-O-beta-L-galactopyranosylorientin show a degree of consistency. Both studies report inhibitory effects on key pro-inflammatory markers, namely nitric oxide and TNF-α, in response to LPS stimulation, albeit in different cell types. The study by Lou et al. (2014) provides a more detailed mechanistic insight, which could serve as a valuable reference for future replication and validation studies.

However, to establish robust reproducibility, further research is required. Specifically, future studies should aim to:

  • Replicate the experiments in the same cell lines (both RAW 264.7 and BV-2) to allow for direct comparison of quantitative data.

  • Investigate a wider range of concentrations to more accurately determine IC50 values across different inflammatory markers.

  • Explore the effects on a broader panel of cytokines and inflammatory mediators.

  • Validate the proposed signaling mechanisms in different cellular models.

This comparative guide serves as a foundational resource for researchers interested in the anti-inflammatory potential of 2”-O-beta-L-galactopyranosylorientin. The presented data and workflows can inform the design of future studies aimed at rigorously validating and expanding upon the current body of knowledge.

References

A Comparative Analysis of 2”-O-beta-L-galactopyranosylorientin and Other Modulators of Multidrug Resistance-Associated Protein 2 (MRP2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2”-O-beta-L-galactopyranosylorientin in the context of Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) modulation. While identified as a substrate for the MRP2 transporter, its direct inhibitory activity has not been quantitatively reported in the reviewed scientific literature.[1][2][3][4] This document contrasts its known characteristics with those of established MRP2 inhibitors, for which quantitative inhibitory data is available.

Multidrug Resistance-Associated Protein 2 (MRP2) is a crucial ATP-binding cassette (ABC) transporter protein primarily located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. It plays a significant role in the efflux of a wide range of endogenous and xenobiotic substances, including conjugated drugs, toxins, and bile acids. Inhibition of MRP2 can lead to altered drug disposition, potentially causing drug-drug interactions and cellular toxicity.

Quantitative Comparison of MRP2 Inhibitors

While 2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of MRP2, specific IC50 values detailing its inhibitory potency are not available in the current body of literature.[1][2][3][4] The following table summarizes the inhibitory activities of several known MRP2 inhibitors, providing a benchmark for the potency of compounds that modulate this transporter.

CompoundCompound TypeIC50 (µM)Experimental SystemProbe SubstrateReference
2”-O-beta-L-galactopyranosylorientin Flavonoid GlycosideNot Reported--[1][2][3][4]
Cyclosporin ACyclopeptide1.7MDCK-II-MRP2 cellsCalcein-AM[5]
DiltiazemBenzothiazepine4.4MDCK-II-MRP2 cellsCalcein-AM[5]
RobinetinFlavonol15.0MDCKII-MRP2 cellsCalcein
MyricetinFlavonol22.2MDCKII-MRP2 cellsCalcein
MyricetinFlavonol24.6MDCKII-MRP2 cellsVincristine
RifampicinAnsamacrolide210MDCK-II-MRP2 cellsCalcein-AM[5]

Experimental Protocols for Assessing MRP2 Inhibition

The determination of a compound's inhibitory effect on MRP2 is commonly achieved through in vitro assays. The two primary methods referenced in the literature for generating the comparative data are the Vesicular Transport Assay and the Calcein-AM Efflux Assay.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a radiolabeled or fluorescent probe substrate into inside-out membrane vesicles overexpressing MRP2. A decrease in the accumulation of the probe substrate in the presence of a test compound indicates inhibition of MRP2.

Detailed Methodology:

  • Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing human MRP2 (e.g., Sf9 or HEK293 cells).

  • Reaction Mixture: The vesicles (typically 25-50 µg of protein) are incubated in a buffer solution containing a known concentration of a radiolabeled MRP2 substrate (e.g., [³H]-estradiol-17β-glucuronide).

  • Initiation of Transport: The transport reaction is initiated by the addition of ATP. A parallel reaction with AMP instead of ATP serves as a negative control to determine non-specific binding and passive diffusion.

  • Incubation: The reaction mixture is incubated at 37°C for a predetermined time, optimized for linear uptake of the substrate.

  • Termination of Transport: The reaction is stopped by the addition of an ice-cold stop solution, followed by rapid filtration through a filter plate to separate the vesicles from the reaction mixture.

  • Quantification: The amount of radiolabeled substrate trapped within the vesicles is quantified using liquid scintillation counting.

  • Inhibition Assessment: To determine the IC50 value of a test compound, the assay is performed with varying concentrations of the inhibitor. The rate of transport is measured and plotted against the inhibitor concentration to calculate the IC50 value.

Experimental Workflow for Vesicular Transport Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Vesicles Prepare MRP2-overexpressing inside-out membrane vesicles Incubate Incubate vesicles with substrate and test compound Vesicles->Incubate Substrate Prepare radiolabeled probe substrate solution Substrate->Incubate Inhibitor Prepare serial dilutions of test compound Inhibitor->Incubate Initiate Initiate transport with ATP (Control: AMP) Incubate->Initiate Stop Stop reaction and rapidly filter Initiate->Stop Quantify Quantify radioactivity in vesicles Stop->Quantify Calculate Calculate % inhibition and determine IC50 value Quantify->Calculate G cluster_cell Cell Interior Calcein_AM_in Calcein-AM Esterases Intracellular Esterases Calcein_AM_in->Esterases Cleavage Calcein Calcein (Fluorescent) Esterases->Calcein MRP2 MRP2 Transporter Calcein->MRP2 Efflux Calcein_out Calcein (Extracellular) MRP2->Calcein_out Calcein_AM_out Calcein-AM (Extracellular) Calcein_AM_out->Calcein_AM_in Passive Diffusion Inhibitor MRP2 Inhibitor Inhibitor->MRP2 Inhibition

References

The Intricate Dance of Structure and Activity: A Comparative Guide to Orientin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. Orientin, a flavonoid C-glycoside found in various medicinal plants, and its derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive comparison of the biological activities of orientin and its related glycosides, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their modes of action.

Orientin and its isomers, such as isoorientin, are characterized by a luteolin aglycone C-glycosidically linked to a sugar moiety. The nature and position of this sugar, along with other structural modifications, profoundly influence their biological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] This guide will delve into these relationships, offering a clear comparison to aid in drug discovery and development efforts.

Comparative Biological Activity of Orientin and Isoorientin

The seemingly subtle difference in the position of the glucose moiety between orientin (at C-8) and isoorientin (at C-6) can lead to notable variations in their biological potency. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and anti-cancer activities.

Antioxidant Activity

The antioxidant capacity of orientin glycosides is a cornerstone of their therapeutic potential, contributing to their effects in various disease models. This activity is often attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems.[3]

Table 1: Comparative Antioxidant Activity of Orientin and Isoorientin

CompoundAssayIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Orientin DPPH9.5 µM--
Isoorientin DPPH9.5 µM--
Isoorientin DPPH~14.31Quercetin~1.84 - 2.099
Isoorientin ABTS~2.10Quercetin~0.5083 - 1.89

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Orientin and its glycosides have demonstrated potent anti-inflammatory effects, primarily through the modulation of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.[3][4]

Table 2: Comparative Anti-inflammatory Activity of Orientin and Isoorientin

CompoundTarget/AssayIC50 (µg/mL)Notes
Orientin NF-κB Inhibition12
Isoorientin NF-κB Inhibition8.9Slightly more potent than orientin.
Orientin iNOS Inhibition54
Isoorientin iNOS Inhibition48
Anti-cancer Activity

The anti-proliferative and pro-apoptotic effects of orientin glycosides have been observed in various cancer cell lines. Their mechanisms of action often involve the inhibition of cell cycle progression and the induction of apoptosis through intrinsic and extrinsic pathways.[5][6]

Table 3: Comparative Anti-cancer Activity of Orientin and Isoorientin

CompoundCell LineCancer TypeIC50Notes
Orientin A549Lung Cancer~25 µM
Orientin HCT-116Colon CancerCytotoxic effects observed
Orientin HepG2Liver CancerCytotoxic effects observed
Isoorientin Pancreatic Cancer CellsPancreatic CancerSignificant inhibitionInduces apoptosis.
Orientin T24Bladder CarcinomaDose-dependent inhibition of proliferation
Orientin HeLaCervical CancerPotent inhibitory effectsInduces apoptosis.[7]
Orientin Caco-2Colorectal Cancer85.58 µg/mL (190.86 µM)[7]

Structure-Activity Relationship Insights

The biological activity of orientin glycosides is intrinsically linked to their chemical structure. Key structural features that influence their potency include:

  • Hydroxyl Groups on the B-ring: The presence of the ortho-dihydroxy (catechol) group on the B-ring of the luteolin aglycone is crucial for potent antioxidant and anti-inflammatory activities.[8]

  • Position of the Glycosyl Moiety: The attachment of the glucose unit at the C-6 (isoorientin) or C-8 (orientin) position influences the molecule's interaction with biological targets. For instance, isoorientin shows slightly better NF-κB inhibitory activity than orientin.[9]

  • The C2-C3 Double Bond: This feature in the C-ring contributes to the planarity of the molecule and is generally considered important for anti-inflammatory and anti-cancer activities.[10][11]

Mechanistic Insights: Signaling Pathways Modulated by Orientin Glycosides

Orientin and its derivatives exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and for designing more potent and selective analogs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Orientin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Degradation Degradation IκBα->Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Orientin Orientin Orientin->IKK Inhibits Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory\nGenes Activates

Orientin's inhibition of the NF-κB signaling pathway.
Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Orientin can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes.

Nrf2_Pathway Orientin Orientin Keap1 Keap1 Orientin->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds Antioxidant\nEnzymes Antioxidant Enzymes ARE->Antioxidant\nEnzymes Upregulates

Activation of the Nrf2 pathway by orientin.
MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical in regulating cell proliferation, survival, and apoptosis. Orientin has been shown to modulate these pathways, contributing to its anti-cancer and neuroprotective effects.[4][12][13][14][15][16][17]

MAPK_PI3K_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Cell Survival\n& Proliferation MAPK->Apoptosis Promotes Orientin Orientin Orientin->PI3K Inhibits Orientin->MAPK Inhibits

Modulation of MAPK and PI3K/Akt pathways by orientin.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for some of the key assays used to evaluate the biological activities of orientin glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Workflow for DPPH Assay

DPPH_Workflow A Prepare DPPH solution in methanol B Add orientin glycoside (or standard) to DPPH solution A->B C Incubate in the dark (e.g., 30 min) B->C D Measure absorbance at ~517 nm C->D E Calculate % inhibition and IC50 value D->E

Workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the orientin glycoside or a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • To 2 mL of the DPPH solution, add 1 mL of the sample solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer. A control is prepared using 1 mL of methanol instead of the sample solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

α-Glucosidase Inhibition Assay

This assay is used to screen for potential anti-diabetic agents by measuring the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (100 mM, pH 6.8).

    • α-Glucosidase solution (from Saccharomyces cerevisiae, 1.0 U/mL in phosphate buffer).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer).

    • Sodium carbonate solution (0.1 M).

  • Sample Preparation: Dissolve the orientin glycoside or a standard inhibitor (e.g., acarbose) in the phosphate buffer to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the sample solution.

    • Add 50 µL of the α-glucosidase solution and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

    • Measure the absorbance at 405 nm.[18][19][20]

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.[21]

α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase, another key enzyme in carbohydrate digestion.[22]

Protocol (Starch-Iodine Method):

  • Reagent Preparation:

    • Phosphate buffer (20 mM, pH 6.9, containing 6.7 mM NaCl).

    • Porcine pancreatic α-amylase solution (0.5 mg/mL in phosphate buffer).

    • 1% (w/v) soluble starch solution in phosphate buffer.

    • Iodine-potassium iodide solution (5 mM I₂ and 5 mM KI).

    • 1 M HCl.

  • Sample Preparation: Dissolve the orientin glycoside or a standard inhibitor (e.g., acarbose) in the phosphate buffer.

  • Assay Procedure:

    • Pre-incubate 20 µL of the sample solution with 20 µL of the α-amylase solution at 37°C for 10 minutes.

    • Add 20 µL of the starch solution and incubate at 37°C for 15 minutes.

    • Stop the reaction by adding 20 µL of 1 M HCl.

    • Add 100 µL of the iodine-potassium iodide solution.

    • Measure the absorbance at 620 nm.[22][23][24][25][26]

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of NF-κB.[8][12][13][14][27]

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Assay Procedure:

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the orientin glycoside for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Calculation: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of NF-κB inhibition is calculated relative to the stimulated control. The IC50 value is determined from the dose-response curve.

Conclusion

The structure-activity relationship of orientin glycosides is a complex yet fascinating area of research. The evidence presented in this guide highlights the significant therapeutic potential of these natural compounds. The subtle variations in their chemical structures can lead to marked differences in their biological activities, underscoring the importance of detailed SAR studies. The provided quantitative data, mechanistic diagrams, and experimental protocols offer a solid foundation for researchers to further explore and harness the pharmacological properties of orientin and its derivatives in the development of novel drugs for a range of human diseases.

References

A Comparative Guide to Analytical Methods for the Quantification of 2"-O-beta-L-galactopyranosylorientin and Related Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like 2"-O-beta-L-galactopyranosylorientin is paramount for ensuring product quality, efficacy, and safety. This guide offers an objective comparison of prevalent analytical methodologies for the quantification of this flavonoid glycoside, with supporting data and detailed experimental protocols to aid in method selection and cross-validation. While specific comparative data for this compound is limited, this guide draws upon established methods for the analysis of flavonoid glycosides, providing a robust framework for its quantification.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical technique hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available resources. The most commonly employed methods for flavonoid glycoside analysis are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV/DAD or Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectrophotometry.

Performance ParameterHPLC-UV/DADUHPLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999[1]> 0.99[2]> 0.99
Accuracy (% Recovery) 96.7 - 103.0%[1]85.44 - 108.79%[3]95 - 105%[4]
Precision (% RSD) < 2.2%[1]< 13.69%[3]< 5%[4]
Limit of Detection (LOD) ~0.8 - 6.7 µg/mL[1]< 0.32 mg/kg[3]~1 µg/mL[4]
Limit of Quantification (LOQ) ~2.5 - 20.3 µg/mL< 0.97 mg/kg[3]~3 µg/mL[4]
Specificity HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateHighHigh

Note: The values presented are typical for flavonoid glycoside analysis and may vary depending on the specific compound, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are generalized protocols for the principal techniques.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

This is a widely used technique for the separation and quantification of flavonoid glycosides.

Sample Preparation:

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Perform sonication or reflux extraction to ensure efficient recovery.

  • Centrifuge or filter the extract to remove particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

  • Dilute the final extract to a suitable concentration within the calibration range.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution is common, using a mixture of an aqueous phase (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol).[5]

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[1]

  • Detection: UV detection at the maximum absorbance wavelength of the analyte (e.g., around 270 nm or 350 nm for flavonoids). A DAD allows for the acquisition of the entire UV spectrum, enhancing peak purity assessment and identification.[3]

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS)

UHPLC offers faster analysis times and higher resolution compared to HPLC. Coupling with a mass spectrometer provides enhanced sensitivity and selectivity.

Sample Preparation: Sample preparation is similar to that for HPLC-UV/DAD, with a greater emphasis on filtration to protect the MS system.

Chromatographic Conditions:

  • Column: A sub-2 µm particle size column is used (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase: Similar to HPLC, but with MS-compatible buffers (e.g., formic acid or ammonium formate).

  • Flow Rate: Typically lower than HPLC, around 0.3-0.5 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 45°C.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly used for flavonoid glycosides.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2]

Quantification: Similar to HPLC, quantification is based on a calibration curve constructed using the MRM peak areas of the analyte standards.

UV-Visible (UV-Vis) Spectrophotometry

This method is simpler and more accessible but less specific than chromatographic techniques. It is often used for the determination of total flavonoid content.

Sample Preparation:

  • Extract the flavonoids from the sample using a suitable solvent.

  • For total flavonoid content, an aluminum chloride colorimetric method is frequently used.[4]

Procedure:

  • Prepare a calibration curve using a standard flavonoid solution (e.g., quercetin or rutin).

  • Mix the sample extract with a solution of aluminum chloride.

  • Allow the reaction to proceed for a specific time to develop color.[4]

  • Measure the absorbance at the wavelength of maximum absorption (e.g., around 415 nm).[4]

Quantification: The total flavonoid content is calculated from the calibration curve and is typically expressed as equivalents of the standard used.[4]

Mandatory Visualization

The following diagrams illustrate key workflows in the analytical process.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA2 System Suitability Testing V6->RA2 RA1 Sample Analysis RA2->RA1

Analytical method validation workflow.

Method_Selection_Flowchart node_rect node_rect Start Start: Need to quantify flavonoid glycoside Q1 High Specificity Required? Start->Q1 Q2 High Sensitivity (Trace Levels)? Q1->Q2 Yes UV_Vis Use UV-Vis Spectrophotometry Q1->UV_Vis No Q3 Complex Sample Matrix? Q2->Q3 Yes HPLC Use HPLC-UV/DAD Q2->HPLC No Q3->HPLC No UHPLC_MS Use UHPLC-MS/MS Q3->UHPLC_MS Yes Q4 High Throughput Needed? Q4->HPLC No Q4->UHPLC_MS Yes HPLC->Q4 UHPLC_MS->Q4

Decision flowchart for analytical method selection.

References

A Comparative Guide to the Antioxidant Activity of C-Glycosyl Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of prominent C-glycosyl flavonoids, focusing on vitexin, isovitexin, orientin, and isoorientin. The information presented is collated from experimental data to support research and development in pharmacology and natural product chemistry.

Structure-Activity Relationship of C-Glycosyl Flavonoids

C-glycosyl flavonoids are a class of flavonoids characterized by a sugar moiety linked to the aglycone via a stable carbon-carbon bond. This structural feature confers greater stability compared to their O-glycoside counterparts.[1][2] The antioxidant activity of these compounds is largely influenced by the number and position of hydroxyl groups on the flavonoid backbone.

Vitexin and isovitexin are C-glycosyl derivatives of apigenin, differing in the attachment position of the glucose molecule (C-8 for vitexin and C-6 for isovitexin).[3] Similarly, orientin and isoorientin are C-glycosyl derivatives of luteolin. The presence of an additional hydroxyl group on the B-ring of luteolin-based flavonoids (orientin and isoorientin) generally results in superior antioxidant activity compared to apigenin-based flavonoids (vitexin and isovitexin).[4]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of C-glycosyl flavonoids is commonly assessed through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value indicates higher antioxidant potency.

The following table summarizes the reported antioxidant activities of selected C-glycosyl flavonoids. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

FlavonoidAssayIC50 Value (µg/mL)IC50 Value (µM)Source
Vitexin DPPH--[3]
ABTS--[3]
Isovitexin DPPH--[3]
ABTS--[3]
Orientin DPPH42.2 ± 1.2 (extract)-[1]
ABTS71.1 ± 1.1 (extract)-[1]
Isoorientin DPPH14.31-[2]
ABTS2.10-[2]

Note: Data for orientin is from an extract rich in orientin and isoorientin.[1] Theoretical studies suggest that vitexin and isovitexin have comparable antioxidant capacities, with isovitexin potentially having a slightly higher activity under physiological conditions.[5]

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of antioxidant activity. Below are detailed methodologies for the commonly employed DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the C-glycosyl flavonoid in a suitable solvent to prepare a stock solution. A series of dilutions are then made from this stock.

  • Reaction: Add a specific volume of the sample dilutions to the DPPH working solution. A control containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, a stock solution of the C-glycosyl flavonoid is prepared and serially diluted.

  • Reaction: A small volume of the sample dilutions is added to the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus flavonoid concentration.

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, C-glycosyl flavonoids exert their antioxidant effects by modulating intracellular signaling pathways, a key one being the Keap1-Nrf2 pathway.[3]

The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or certain flavonoids, this inhibition is released. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and cytoprotective enzymes, leading to their increased expression.[3]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids C-Glycosyl Flavonoids Flavonoids->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active releases Keap1_inactive Keap1 (Inactive) Keap1_Nrf2->Keap1_inactive Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Nrf2_nucleus->ARE binds to

Caption: The Keap1-Nrf2 signaling pathway activated by C-glycosyl flavonoids.

Experimental Workflow

The assessment of the antioxidant activity of C-glycosyl flavonoids typically follows a structured workflow, starting from in vitro chemical assays to more complex cell-based models.

Experimental_Workflow Compound C-Glycosyl Flavonoid (e.g., Vitexin, Orientin) InVitro In Vitro Antioxidant Assays Compound->InVitro CellBased Cell-Based Assays Compound->CellBased DPPH DPPH Assay InVitro->DPPH ABTS ABTS Assay InVitro->ABTS FRAP FRAP Assay InVitro->FRAP Data Data Analysis & Comparison DPPH->Data ABTS->Data FRAP->Data CAA Cellular Antioxidant Activity (CAA) Assay CellBased->CAA ROS ROS Production Measurement CellBased->ROS Pathway Signaling Pathway Analysis (e.g., Western Blot for Nrf2 activation) CellBased->Pathway CAA->Data ROS->Data Pathway->Data

Caption: General experimental workflow for assessing antioxidant activity.

References

A Comparative Guide: Stability and Metabolism of 2”-O-beta-L-galactopyranosylorientin versus O-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability and metabolic fate of the C-glycoside, 2”-O-beta-L-galactopyranosylorientin, and common flavonoid O-glycosides. The information presented is supported by experimental data from peer-reviewed literature to aid in the research and development of flavonoid-based therapeutics.

Executive Summary

Flavonoid glycosides, abundant in the plant kingdom, are a significant source of bioactive compounds with therapeutic potential. Their efficacy is largely determined by their stability during digestion and their subsequent metabolic fate. A key structural determinant of these properties is the nature of the glycosidic bond. This guide focuses on the comparison between C-glycosides, exemplified by 2”-O-beta-L-galactopyranosylorientin, and O-glycosides, such as rutin and isoquercitrin.

The fundamental difference lies in the linkage between the flavonoid aglycone and the sugar moiety. O-glycosides possess a C-O-C ether linkage, which is susceptible to hydrolysis by acid and various enzymes in the upper gastrointestinal tract. In contrast, C-glycosides, including 2”-O-beta-L-galactopyranosylorientin, feature a more robust C-C bond, rendering them significantly more resistant to enzymatic and acidic degradation.[1][2][3] This inherent stability profoundly impacts their absorption, metabolism, and overall bioavailability.

Comparative Stability

The stability of a flavonoid glycoside is paramount to its potential as a therapeutic agent, as it must survive the harsh conditions of the gastrointestinal tract to reach its site of action or absorption.

In Vitro Digestion Studies

In vitro digestion models simulating the conditions of the mouth, stomach, and small intestine consistently demonstrate the superior stability of C-glycosides over O-glycosides.

Table 1: Comparative Stability of Flavonoid Glycosides during In Vitro Digestion

CompoundGlycosidic Bond TypeGastric Phase StabilityIntestinal Phase StabilityReference
Orientin (parent of 2”-O-beta-L-galactopyranosylorientin)C-GlycosideStable, no degradation observedStable, no degradation observed[2][3]
IsoquercitrinO-GlycosidePartial hydrolysis to quercetinSignificant hydrolysis to quercetin[2][3]
RutinO-GlycosideGenerally stableHydrolyzed by gut microbiota[4][5]

Note: Data is compiled from multiple sources and experimental conditions may vary.

The C-C bond in orientin remains intact throughout the simulated gastric and intestinal phases, highlighting the chemical robustness of C-glycosides.[2][3] Conversely, the O-glycosidic bond of isoquercitrin is labile and readily cleaved, releasing the aglycone quercetin.[2][3]

Experimental Protocols

A standardized protocol for assessing the stability of flavonoids in simulated digestive fluids is crucial for reproducible results.

Protocol 1: In Vitro Gastrointestinal Digestion of Flavonoids

This protocol is adapted from studies investigating flavonoid stability during simulated digestion.

  • Preparation of Simulated Digestive Fluids:

    • Simulated Saliva Fluid (SSF): Prepare a solution containing α-amylase in a phosphate buffer at pH 6.8.

    • Simulated Gastric Fluid (SGF): Prepare a solution of pepsin in a hydrochloride buffer at pH 2.0.

    • Simulated Intestinal Fluid (SIF): Prepare a solution of pancreatin and bile salts in a phosphate buffer at pH 7.0.

  • Digestion Procedure:

    • Oral Phase: Incubate the test compound (e.g., 2”-O-beta-L-galactopyranosylorientin or an O-glycoside) in SSF at 37°C for 5 minutes.

    • Gastric Phase: Adjust the pH of the oral digest to 2.0 with HCl and add SGF. Incubate at 37°C for 2 hours with gentle agitation.

    • Intestinal Phase: Neutralize the gastric digest to pH 7.0 with NaHCO₃ and add SIF. Incubate at 37°C for 2-3 hours with gentle agitation.

  • Sample Analysis:

    • At the end of each phase, collect aliquots and immediately inhibit enzymatic activity (e.g., by adding ice-cold methanol).

    • Analyze the concentration of the parent glycoside and any degradation products (e.g., aglycone) using a validated stability-indicating HPLC-UV method.

Comparative Metabolism and Bioavailability

The metabolic pathways of C- and O-glycosides diverge significantly, leading to different absorption profiles and systemic exposure.

Absorption and Metabolism Overview
  • O-Glycosides: O-glycosides like quercetin-3-O-glucoside can be partially absorbed in the small intestine after hydrolysis by brush border enzymes (e.g., lactase-phlorizin hydrolase) to their aglycone. Larger O-glycosides like rutin are poorly absorbed in the small intestine and are primarily metabolized by the gut microbiota in the colon, which cleaves the glycosidic bond to release the aglycone for absorption.[4][5]

  • C-Glycosides: Due to their resistance to hydrolysis in the upper gastrointestinal tract, C-glycosides like orientin and presumably 2”-O-beta-L-galactopyranosylorientin are poorly absorbed in the small intestine. They transit largely intact to the colon, where they are metabolized by the gut microbiota.[6] The metabolism of C-glycosides by the colonic microbiota is a more complex process than that of O-glycosides and often results in the formation of a different spectrum of metabolites. It is also known that 2”-O-beta-L-galactopyranosylorientin is a substrate for the multidrug resistance protein 2 (MRP2), an efflux transporter, which can further limit its net absorption.[7]

Pharmacokinetic Parameters

Pharmacokinetic studies in animal models provide quantitative insights into the absorption and systemic exposure of these compounds.

Table 2: Comparative Pharmacokinetic Parameters of Rutin and Quercetin in Rats after Oral Administration

CompoundDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Rutin328 µmol/kgNot Detected (as rutin)--Low[4][5]
Quercetin (from Rutin)328 µmol/kg~0.3 (as quercetin conjugates)~6--[4]
Quercetin165 µmol/kg~1.1 (as quercetin conjugates)~0.335.623~17[5][8]

Note: Data for 2”-O-beta-L-galactopyranosylorientin is not available in the public domain. The data for rutin indicates that it is not absorbed in its intact form, but its aglycone, quercetin, is detected after microbial metabolism.

Experimental Protocols

Protocol 2: Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model for predicting intestinal drug absorption.

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS) to the apical (AP) side to measure absorption (AP to basolateral (BL)) or to the BL side to measure efflux (BL to AP).

    • Incubate at 37°C with gentle shaking.

  • Sample Analysis:

    • Collect samples from the receiver compartment at specified time points.

    • Analyze the concentration of the test compound using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Signaling Pathways and Experimental Workflows

Visual representations of metabolic pathways and experimental designs can aid in understanding the complex processes involved.

Metabolic Pathways

metabolic_pathways cluster_OGlycoside O-Glycoside Metabolism cluster_CGlycoside C-Glycoside Metabolism OG O-Glycoside (e.g., Rutin) OG_SI Small Intestine OG->OG_SI Oral Ingestion OG_Colon Colon OG_SI->OG_Colon Limited Absorption Aglycone_O Aglycone (e.g., Quercetin) OG_SI->Aglycone_O Hydrolysis by Brush Border Enzymes (for some glucosides) OG_Colon->Aglycone_O Hydrolysis by Gut Microbiota Absorption_O Absorption Aglycone_O->Absorption_O Metabolites_O Phase II Metabolites (Glucuronides, Sulfates) Absorption_O->Metabolites_O Systemic Circulation CG C-Glycoside (2"-O-beta-L-galactopyranosylorientin) CG_SI Small Intestine CG->CG_SI Oral Ingestion CG_Colon Colon CG_SI->CG_Colon Resistant to Hydrolysis Metabolites_C Microbial Metabolites CG_Colon->Metabolites_C Metabolism by Gut Microbiota Absorption_C Absorption Metabolites_C->Absorption_C Systemic_Metabolites Systemic Metabolites Absorption_C->Systemic_Metabolites Systemic Circulation

Caption: Comparative metabolic pathways of O- and C-glycosides.

Experimental Workflow for Stability Assessment

stability_workflow start Start: Flavonoid Glycoside Sample oral Simulated Oral Digestion (SSF, 37°C, 5 min) start->oral gastric Simulated Gastric Digestion (SGF, pH 2.0, 37°C, 2h) oral->gastric intestinal Simulated Intestinal Digestion (SIF, pH 7.0, 37°C, 2-3h) gastric->intestinal analysis HPLC-UV/MS Analysis (Quantify parent compound and aglycone) intestinal->analysis end End: Stability Profile analysis->end

Caption: Workflow for in vitro digestion stability testing.

Conclusion

The structural distinction between the C-C glycosidic bond in 2”-O-beta-L-galactopyranosylorientin and the C-O-C bond in O-glycosides is the primary determinant of their differing stability and metabolic profiles. C-glycosides exhibit superior stability in the upper gastrointestinal tract, leading to their delivery to the colon for microbial metabolism. In contrast, O-glycosides undergo more extensive hydrolysis earlier in the digestive process. These differences have profound implications for their bioavailability and potential therapeutic applications. For drug development professionals, understanding these fundamental characteristics is critical for the rational design of flavonoid-based therapies with optimized delivery and efficacy. Further direct comparative studies on the pharmacokinetics of 2”-O-beta-L-galactopyranosylorientin are warranted to fully elucidate its therapeutic potential.

References

Inter-Laboratory Comparison of 2"-O-beta-L-galactopyranosylorientin Analysis: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantitative analysis of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with potential anti-inflammatory properties.[1] The objective of this proficiency test is to assess the analytical performance of participating laboratories in quantifying this compound and to provide a standardized protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products and active pharmaceutical ingredients.

Data Presentation

The following table summarizes the hypothetical results from five participating laboratories. Each laboratory received a sample with a known reference concentration of this compound (50.0 µg/mL). The performance of each laboratory was evaluated based on their reported concentration, standard deviation, and the calculated z-score. The z-score indicates how many standard deviations an observation is from the mean; a z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (µg/mL)Standard Deviation (µg/mL)z-scorePerformance
Lab-00149.51.2-0.42Satisfactory
Lab-00252.81.52.33Unsatisfactory
Lab-00348.90.9-0.92Satisfactory
Lab-00451.71.11.42Satisfactory
Lab-00547.22.5-2.33Unsatisfactory

Experimental Protocols

A standardized analytical method is crucial for ensuring the comparability of results across different laboratories.[2] The following High-Performance Liquid Chromatography (HPLC) method was provided to all participating laboratories for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (>98% purity)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Test samples containing an unknown concentration of this compound

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

4. Sample Preparation

  • Accurately weigh a portion of the test sample and dissolve it in methanol to achieve an expected concentration within the calibration range.

  • Vortex the sample for 1 minute and then sonicate for 10 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. HPLC Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-10% B

    • 25-30 min: 10% B

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

  • Calculate the z-score for each laboratory's result using the formula: z = (x - X) / σ, where x is the reported value, X is the assigned value (reference concentration), and σ is the standard deviation for proficiency assessment.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in this inter-laboratory comparison.

experimental_workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage prep_start Receive Proficiency Test Sample std_prep Prepare Standard Solutions prep_start->std_prep sample_prep Prepare Test Sample Solution prep_start->sample_prep hplc_analysis HPLC Analysis std_prep->hplc_analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (Peak Area) hplc_analysis->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration quantification Quantify Sample Concentration calibration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

logical_relationship ilc Inter-Laboratory Comparison protocol Standardized Analytical Protocol ilc->protocol lab_a Laboratory A Performance protocol->lab_a lab_b Laboratory B Performance protocol->lab_b lab_c Laboratory C Performance protocol->lab_c data_comp Data Comparability lab_a->data_comp lab_b->data_comp lab_c->data_comp method_val Method Validation Insights data_comp->method_val

Caption: Logical relationship in the inter-laboratory comparison study.

References

Comparative Analysis of the Anti-inflammatory Action of 2”-O-beta-L-galactopyranosylorientin and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the mechanism of action of 2”-O-beta-L-galactopyranosylorientin, with a comparative analysis against its structural analogs, orientin and luteolin. This guide provides a detailed examination of their anti-inflammatory properties, supported by experimental data and mechanistic insights.

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has demonstrated notable anti-inflammatory properties. This compound, along with its parent flavone orientin and the related flavonoid luteolin, is the subject of growing interest in the development of novel therapeutic agents for inflammatory diseases. This guide provides a comparative validation of the mechanism of action of 2”-O-beta-L-galactopyranosylorientin, offering a side-by-side analysis with orientin and luteolin to highlight their relative potency and potential therapeutic applications.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin, orientin, and luteolin have been evaluated by their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These mediators include nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

A key study by Liu et al. (2018) investigated the inhibitory effects of these compounds on the release of NO, IL-6, and TNF-α in RAW264.7 cells. The findings from this and other relevant studies are summarized below.[1][2]

Inhibition of Pro-inflammatory Mediators
CompoundTarget MediatorCell LineIC50 / InhibitionReference
2”-O-beta-L-galactopyranosylorientin NORAW 264.7Inhibition at higher concentrations[1][2]
IL-6RAW 264.7~50% inhibition at tested concentrations[1][2]
TNF-αRAW 264.7~50% inhibition at tested concentrations[1][2]
Orientin NORAW 264.7Inhibition at higher concentrations[1][2]
IL-6RAW 264.7~50% inhibition at tested concentrations[1][2]
TNF-αRAW 264.7~50% inhibition at tested concentrations[1][2]
Luteolin NORAW 264.7IC50: 27 µM[3]
IL-6RAW 264.7~50% inhibition at tested concentrations[1][2]
TNF-αRAW 264.7~50% inhibition at tested concentrations[1][2]

Note: The study by Liu et al. (2018) did not provide specific IC50 values but reported the percentage of inhibition at "higher" and "lower" concentrations, which were not explicitly defined in the available abstract. The IC50 value for luteolin on NO inhibition is from a separate study for a more quantitative comparison.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are mediated through the modulation of key signaling pathways involved in the inflammatory response. Research indicates that this compound, also known as orientin-2"-O-galactopyranoside (OGA), exerts its effects by inhibiting the NF-κB and ERK signaling pathways while activating the Nrf2/HO-1 pathway.

Signaling Pathway of 2”-O-beta-L-galactopyranosylorientin in Inflammation

G cluster_NFkB Cytoplasm cluster_nucleus Nucleus cluster_Nrf2 Cytoprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK ERK ERK TAK1->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes activates transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation ERK->Inflammation OGA 2”-O-beta-L- galactopyranosylorientin OGA->IKK inhibits OGA->ERK inhibits Keap1 Keap1 OGA->Keap1 dissociates Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates & binds HO1 HO-1 ARE->HO1 activates transcription HO1->Inflammation suppresses

Caption: Proposed mechanism of action for 2”-O-beta-L-galactopyranosylorientin.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparative analysis.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds (2”-O-beta-L-galactopyranosylorientin, orientin, or luteolin) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours).

Nitric Oxide (NO) Assay (Griess Assay)
  • After the treatment period, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • After the treatment period, collect the cell culture supernatant.

  • The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is then added, and the resulting colorimetric change is measured at the appropriate wavelength using a microplate reader.

  • The cytokine concentration is calculated based on a standard curve generated with recombinant cytokines.

Experimental Workflow

G start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in plates culture->seed pretreat Pre-treat with compounds (2”-O-beta-L-galactopyranosylorientin, orientin, or luteolin) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect cell supernatant incubate->collect griess Griess Assay for NO collect->griess elisa_il6 ELISA for IL-6 collect->elisa_il6 elisa_tnf ELISA for TNF-α collect->elisa_tnf results Analyze and Compare Results griess->results elisa_il6->results elisa_tnf->results end End results->end

Caption: Experimental workflow for evaluating anti-inflammatory compounds.

Conclusion

2”-O-beta-L-galactopyranosylorientin demonstrates significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators such as NO, IL-6, and TNF-α. Its mechanism of action involves the modulation of the NF-κB, ERK, and Nrf2/HO-1 signaling pathways. When compared to its parent compound, orientin, and the related flavonoid, luteolin, 2”-O-beta-L-galactopyranosylorientin shows comparable efficacy in reducing IL-6 and TNF-α. While more quantitative data is needed for a definitive comparison of potency (i.e., IC50 values), this guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of 2”-O-beta-L-galactopyranosylorientin in inflammatory conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacological properties of 2"-O-beta-L-galactopyranosylorientin, orientin, and other related flavonoid glycosides, supported by experimental data and detailed methodologies.

This guide offers a comprehensive comparison of the pharmacological activities of this compound and its parent compound, orientin, along with other related flavonoids. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds' therapeutic potential. This document summarizes key quantitative data, provides detailed experimental protocols for the cited studies, and visualizes complex biological pathways and workflows.

Introduction

This compound is a flavonoid C-glycoside that has demonstrated notable anti-inflammatory and neuroprotective properties. It is structurally related to orientin, a more widely studied flavone glycoside known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. Understanding the comparative pharmacology of these compounds is crucial for identifying potential structure-activity relationships and for guiding future drug discovery and development efforts.

Anti-inflammatory Activity

A key area of investigation for these flavonoids is their ability to modulate inflammatory responses. Studies have shown that both this compound and orientin can inhibit the production of pro-inflammatory mediators in immune cells.

Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α)

A direct comparative study on lipopolysaccharide (LPS)-stimulated microglial cells revealed that this compound (also referred to as OGA in the study) is a more potent inhibitor of both nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) production compared to orientin and another related compound, vitexin.[1] The half-maximal inhibitory concentrations (IC50) from this study are presented in the table below.

CompoundCell LineParameterIC50 (µM)
This compound (OGA) BV-2 MicrogliaNitric Oxide (NO) Production15.03 ± 1.54 [1]
OrientinBV-2 MicrogliaNitric Oxide (NO) Production16.01 ± 1.67[1]
VitexinBV-2 MicrogliaNitric Oxide (NO) Production17.73 ± 2.81[1]
This compound (OGA) BV-2 MicrogliaTNF-α Production27.13 ± 3.41 [1]
OrientinBV-2 MicrogliaTNF-α Production34.50 ± 8.15[1]
VitexinBV-2 MicrogliaTNF-α Production41.31 ± 3.63[1]

Table 1: Comparative inhibitory activity of this compound and related compounds on NO and TNF-α production in LPS-stimulated BV-2 microglial cells.

These findings suggest that the addition of the galactopyranosyl group to orientin enhances its anti-inflammatory activity in microglial cells.[1]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

NF-κB and MAPK Signaling Pathways

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Extracellular signal-Regulated Kinase (ERK), both of which are critical for the transcription of pro-inflammatory genes.[2]

NRF2/HO-1 Antioxidant Pathway

Furthermore, this compound has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[2] This pathway plays a crucial role in the cellular antioxidant response, thereby contributing to the compound's neuroprotective and anti-inflammatory effects.

Signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to facilitate further research.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, orientin, or vitexin) for 2 hours, followed by stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay

The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite.

start BV-2 cells seeded in 96-well plates pretreatment Pre-treat with compounds (2 hours) start->pretreatment stimulation Stimulate with LPS (100 ng/mL) (24 hours) pretreatment->stimulation supernatant Collect 100 µL of supernatant stimulation->supernatant griess Add 100 µL of Griess Reagent supernatant->griess incubation Incubate at RT for 10 min (in the dark) griess->incubation read Measure absorbance at 540 nm incubation->read

Workflow for the Nitric Oxide (NO) Assay.
TNF-α ELISA

The concentration of TNF-α in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol details the visualization of the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation.

  • Seed BV-2 cells on sterile glass coverslips in a 24-well plate.

  • Treat the cells with the test compounds and/or LPS as described in the "Cell Culture and Treatment" section.

  • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

start Seed BV-2 cells on coverslips treatment Treat cells with compounds and/or LPS start->treatment wash1 Wash with PBS treatment->wash1 fix Fix with 4% Paraformaldehyde wash1->fix permeabilize Permeabilize with 0.25% Triton X-100 fix->permeabilize block Block with 1% BSA permeabilize->block primary_ab Incubate with anti-p65 primary antibody (overnight at 4°C) block->primary_ab wash2 Wash with PBS primary_ab->wash2 secondary_ab Incubate with fluorescent secondary antibody (1 hour at RT, dark) wash2->secondary_ab dapi Counterstain nuclei with DAPI secondary_ab->dapi mount Mount coverslips on slides dapi->mount visualize Visualize with fluorescence microscope mount->visualize

Workflow for NF-κB p65 Immunofluorescence.

Antioxidant Activity

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical determinants of its in vivo efficacy.

Orientin Pharmacokinetics in Rats

Following intravenous administration of a 20 mg/kg dose of orientin to rats, the compound was found to be rapidly distributed and eliminated within 90 minutes.[4] The major tissues of distribution were the liver, lung, and kidney.[4] Notably, orientin showed poor penetration of the blood-brain barrier.[4] There was no evidence of long-term accumulation in the tissues.[4]

A comparative pharmacokinetic study in rats after intravenous administration of pure orientin versus an extract of Trollius chinensis Bunge (at a similar orientin dosage of 10 mg/kg) revealed significant differences in the pharmacokinetic profiles between the two groups, suggesting that other components in the plant extract may influence the absorption and distribution of orientin.[5]

Currently, there is a lack of specific pharmacokinetic data for this compound. Further studies are required to determine its ADME profile and to compare it with that of orientin.

Conclusion

The available evidence indicates that this compound is a promising anti-inflammatory and neuroprotective agent, exhibiting greater potency than its parent compound, orientin, in inhibiting key pro-inflammatory mediators in microglial cells. This enhanced activity is likely attributable to the presence of the galactopyranosyl moiety. The modulation of the NF-κB, ERK, and NRF2/HO-1 signaling pathways appears to be central to its mechanism of action. While orientin has been more extensively studied for its antioxidant and pharmacokinetic properties, further research is warranted to fully characterize the pharmacological profile of this compound, including its antioxidant capacity, cytotoxicity against various cell lines, and its in vivo pharmacokinetic and pharmacodynamic properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for future investigations into this class of flavonoid glycosides.

References

Safety Operating Guide

Navigating the Disposal of 2"-O-beta-L-galactopyranosylorientin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound: Key Identifiers

A clear identification of the chemical is the first step in determining the appropriate disposal route.

Identifier Information
Chemical Name 2"-O-beta-L-galactopyranosylorientin
CAS Number 861691-37-4
Molecular Formula C27H30O16
Chemical Family Flavonoid Glycoside

This data is compiled from multiple chemical suppliers.[1][2]

Disposal Protocol: A Step-by-Step Approach

In the absence of specific federal or institutional guidelines for this compound, the following general procedures for non-hazardous or minimally hazardous chemical waste should be followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure correct disposal.

  • Solid Waste:

    • Collect any solid this compound waste, including residual amounts in original containers and contaminated items like weighing paper or pipette tips, in a designated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Liquid Waste:

    • If the compound is in a solution, do not dispose of it down the drain.[3]

    • Collect the liquid waste in a designated, leak-proof hazardous waste container.

    • Ensure the container is properly labeled with the chemical name and concentration.

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.

    • Rinse the container with a suitable solvent (e.g., ethanol or methanol) three times. Collect the rinsate as hazardous waste.

    • Once decontaminated, the container can be disposed of as regular lab glass or plastic, with the label defaced.

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate quantity of waste.

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and reputable waste disposal service.[4]

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.

  • Do not attempt to dispose of the chemical waste in regular trash or down the sewer system.[5]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

Disclaimer: The information provided in this guide is intended for general guidance and should not replace the specific protocols and regulations of your institution. Always prioritize safety and compliance by consulting your local EHS department.

References

Essential Safety and Logistics for Handling 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 2"-O-beta-L-galactopyranosylorientin, including operational procedures and disposal plans, to ensure a safe laboratory environment.

Compound Information

This compound is a flavonoid glycoside.[1][2] According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[3] However, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.

Personal Protective Equipment (PPE)

Even when handling non-hazardous substances, a baseline of personal protective equipment is essential to ensure safety and prevent contamination.

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes or airborne particles.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[4] Gloves should be inspected before use and disposed of immediately if contaminated.[4][5]

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin. Ensure the coat is buttoned.

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if the material is handled in a way that generates dust, a dust mask or a respirator may be necessary.[6] All handling of powders should ideally be done in a fume hood or a ventilated enclosure.[6][7]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered.[8] Prepare all necessary equipment and materials.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the powder within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation and contamination.[6][7]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[8] Avoid direct contact with the powder and prevent the formation of dust.[9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[5][8]

Storage:

ParameterRecommendation
Powder Storage Store in a well-ventilated place. Keep the container tightly closed.[9]
Solution Storage In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1][9]

First Aid Measures

In the event of accidental exposure, follow these first aid procedures as outlined in the Safety Data Sheet.[3]

  • Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.

Disposal Plan

As this compound is not classified as hazardous, disposal should follow institutional and local guidelines for non-hazardous chemical waste.[10][11][12][13][14]

Step-by-Step Disposal Procedure:

  • Solid Waste: Uncontaminated solid waste can be disposed of in the regular trash, provided it is securely contained.[10][11] However, it is best practice to consult your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., paper towels, absorbent pads) should be double-bagged and disposed of as chemical waste.[15][16]

  • Empty Containers: "RCRA Empty" containers (no freestanding liquid and no more than 3% by weight of the total capacity of the container remains) can typically be disposed of in the regular trash after the label has been defaced.[12]

  • Liquid Waste: Non-hazardous liquid waste may be suitable for drain disposal with approval from your institution's EHS office.[10]

Chemical Spill Workflow

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

G A Assess the Spill B Alert Personnel & Secure Area A->B Minor Spill C Don Appropriate PPE B->C D Contain the Spill C->D E Clean Up the Spill D->E F Decontaminate the Area E->F G Dispose of Waste F->G H Report the Incident G->H

Caption: Workflow for handling a chemical spill.

Spill Cleanup Procedure:

  • Assess the Spill: Determine the size and nature of the spill. For a small powder spill, you can proceed with cleanup. For a large or unknown spill, evacuate the area and contact your EHS office.

  • Alert Personnel & Secure Area: Notify others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.

  • Contain the Spill: For a powder spill, you can gently cover it with a damp paper towel to prevent it from becoming airborne.[17]

  • Clean Up the Spill: Carefully scoop or sweep the material and place it into a sealed container.[15][17] Use wet paper towels to wipe the area down.[17]

  • Decontaminate the Area: Clean the spill area with a suitable detergent and water.[15][16]

  • Dispose of Waste: All cleanup materials should be placed in a sealed bag and disposed of as chemical waste.[15][16]

  • Report the Incident: Report the spill to your laboratory supervisor or EHS office, following your institution's policies.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.